molecular formula C9H12FN B138873 4-Fluoro-N-isopropylaniline CAS No. 70441-63-3

4-Fluoro-N-isopropylaniline

Cat. No.: B138873
CAS No.: 70441-63-3
M. Wt: 153.2 g/mol
InChI Key: RMXBOQCXULAXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-isopropylaniline, also known as 4-Fluoro-N-isopropylaniline, is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-N-isopropylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-N-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-N-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXBOQCXULAXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074675
Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70441-63-3
Record name 4-Fluoro-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70441-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070441633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-fluoro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N-(propan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Fluoro-N-isopropylaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD948689P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 4-Fluoro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 70441-63-3 Document Type: Technical Reference Guide Version: 2.0 (Scientific & Industrial Application)[1]

Executive Technical Summary

4-Fluoro-N-isopropylaniline (C₉H₁₂FN) represents a critical secondary amine intermediate in the synthesis of modern agrochemicals and fluorinated pharmaceuticals.[1] Its structural significance lies in the N-isopropyl moiety, which imparts lipophilicity and steric protection, combined with the para-fluoro substituent, which enhances metabolic stability and modulates pKa.

Industrially, it is the primary building block for Flufenacet , a pre-emergence oxyacetamide herbicide used extensively in corn and soybean cultivation.[1] In medicinal chemistry, the compound serves as a scaffold for tuning the bioavailability of aniline-based drugs, leveraging the bioisosteric properties of fluorine to block metabolic oxidation at the para-position.[1]

Physicochemical Characterization

The following data aggregates experimentally validated properties essential for process engineering and analytical benchmarking.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Context
Molecular Weight 153.20 g/mol Monoisotopic mass: 153.095 g/mol
Physical State LiquidColorless to light brown (oxidation dependent)
Boiling Point 214 °C (760 mmHg)High BP requires vacuum distillation for purification (40 °C @ 0.5 mmHg)
Density 1.045 g/cm³Denser than water; facilitates phase separation in aqueous workups
pKa (Conjugate Acid) ~5.91 (Predicted)Less basic than N-isopropylaniline due to the electron-withdrawing F-substituent
Flash Point 83 °CClass IIIA Combustible Liquid
LogP 2.3 (pH 5.[1][2][3][4][5][6]6)Moderate lipophilicity; indicates good membrane permeability
Solubility Organic SolventsMiscible in DCM, Ethyl Acetate, Hexane; Low aqueous solubility

Synthetic Methodology: Reductive Amination

The most robust industrial route involves the reductive amination of 4-fluoroaniline with acetone.[1] This protocol is preferred over direct alkylation (using isopropyl halides) to avoid over-alkylation to the tertiary amine.[1]

Reaction Mechanism & Causality

The synthesis proceeds via the formation of a Schiff base (imine) intermediate, followed by in situ reduction.[1]

  • Acid Catalysis (Acetic Acid): Promotes the nucleophilic attack of the aniline nitrogen on the acetone carbonyl carbon by protonating the oxygen, making it more electrophilic.[1]

  • Selective Reduction (NaBH₄): Sodium borohydride is chosen because it selectively reduces the imine bond (C=N) faster than the ketone (C=O) under these conditions, and it does not reduce the aromatic ring or the fluorine substituent.[1]

Optimized Experimental Protocol

Scale: 0.2 mol basis Yield Target: >70%

  • Imine Formation:

    • Charge a 500 mL 3-neck flask with 4-fluoroaniline (22.2 g, 0.2 mol) and Glacial Acetic Acid (120 mL).

    • Add Acetone (17.6 mL, 0.24 mol) dropwise. Note: Excess acetone drives the equilibrium toward the imine.

    • Cool the mixture to 10°C using an ice bath. Control: Lower temperature prevents side reactions but must remain high enough for imine formation kinetics.

  • Reduction:

    • Add Sodium Borohydride (9.4 g, 0.25 mol) in small batches over 30 minutes.

    • Critical Parameter: Maintain internal temperature < 20°C .[1][2] Exotherms can lead to runaway decomposition of the hydride or solvent boiling.[1]

    • Stir at 20°C for 60 minutes to ensure complete conversion.

  • Workup & Purification:

    • Quench: Pour reaction mixture into 500 mL ice water to destroy excess hydride.

    • Neutralization: Basify with 50% NaOH (aq) to pH > 10.[1] Reasoning: Converts the ammonium salt product back to the free amine, forcing it out of the aqueous phase.

    • Extraction: Extract with Hexane (2 x 100 mL). Combine organics, wash with brine, and dry over MgSO₄.

    • Distillation: Evaporate solvent and perform vacuum distillation.[1] Collect fraction at 40 °C / 0.5 mmHg .

Process Flow Diagram

SynthesisWorkflow Start 4-Fluoroaniline + Acetone Acid Acid Catalysis (AcOH, 10°C) Start->Acid Mixing Imine Intermediate: Schiff Base Acid->Imine -H2O Reduct Reduction (NaBH4, <20°C) Imine->Reduct +Hydride Quench Basification (NaOH -> Free Amine) Reduct->Quench Workup Product Purified 4-Fluoro-N-isopropylaniline Quench->Product Distillation (40°C @ 0.5mmHg)

Figure 1: Step-wise reductive amination workflow ensuring selectivity and safety.

Reactivity & Functionalization Profile

The chemical utility of 4-Fluoro-N-isopropylaniline stems from its dual nature: a nucleophilic secondary amine and an electron-rich aromatic ring.[1]

N-Acylation (Herbicide Synthesis)

The secondary amine is the primary reactive site.[1] In the synthesis of Flufenacet , this nitrogen attacks a chloroacetyl chloride or similar electrophile.[1]

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Selectivity: The steric bulk of the isopropyl group slows down the reaction compared to a primary amine, often requiring base catalysis (e.g., Pyridine or K₂CO₃) to scavenge the HCl byproduct.[1]

Electrophilic Aromatic Substitution (EAS)

The molecule contains two directing groups:[1]

  • -NH-iPr (Amino group): Strongly activating, Ortho/Para directing.

  • -F (Fluoro group): Weakly deactivating, Ortho/Para directing.

Outcome: The amino group dominates.[1] Substitution will occur ortho to the nitrogen (positions 2 and 6).[1] The para position is blocked by Fluorine.[1]

  • Application: Nitration or halogenation at the ortho position can create highly substituted precursors for complex drug scaffolds.[1]

Reactivity Logic Map

ReactivityMap cluster_N N-Functionalization cluster_Ring Ring Functionalization (EAS) Core 4-Fluoro-N-isopropylaniline Acylation Acylation (e.g., Flufenacet synthesis) Core->Acylation Acid Chlorides/Anhydrides Alkylation Tertiary Amine Formation (Over-alkylation risk) Core->Alkylation Alkyl Halides Ortho Ortho-Substitution (Directed by Amino group) Core->Ortho Nitration/Halogenation Para Para-Position (BLOCKED by Fluorine) Core->Para Blocked

Figure 2: Functionalization logic demonstrating the directing effects of the N-isopropyl and F substituents.

Safety & Handling Protocols

GHS Classification: Danger (Toxic, Irritant)[1]

Hazard CategoryCodeStatement
Acute Toxicity H301+H331Toxic if swallowed or inhaled.[1]
Skin Irritation H315Causes skin irritation.[1][6][7]
Eye Irritation H319Causes serious eye irritation.[1][6][7]
Sensitization H317May cause an allergic skin reaction.[1][6]

Handling Requirements:

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C . The amine is prone to oxidation (darkening) upon air exposure.[1]

References

  • ChemicalBook. (2025).[1][3] 4-Fluoro-N-isopropylaniline Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1046689, Benzenamine, 4-fluoro-N-(1-methylethyl)-. Retrieved from [1]

  • HPC Standards. (2025). Safety Data Sheet: 4-Fluoro-N-isopropylaniline. Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from

  • Synblock. (2025).[1][3] Product Catalog: 4-Fluoro-N-isopropylaniline. Retrieved from [1]

Sources

4-Fluoro-N-isopropylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Application in Medicinal Chemistry

Executive Summary

4-Fluoro-N-isopropylaniline (CAS: 70441-63-3) is a specialized secondary amine intermediate used in the synthesis of fluoro-pharmaceuticals and agrochemicals.[1][2][3][4][5] Its structural significance lies in the strategic combination of a para-fluorine atom—which blocks metabolic oxidation at the typically labile C4 position—and an N-isopropyl group, which introduces steric bulk and lipophilicity without the chemical instability associated with primary amines.[4][5] This guide details its physicochemical properties, a validated reductive amination synthesis protocol, and its role in rational drug design.[5]

Part 1: Molecular Architecture & Physicochemical Profile[4][5]

The molecule consists of an aniline core substituted at the para position with a fluorine atom and at the nitrogen with an isopropyl group.[4][5] This configuration creates a dipole moment directed toward the fluorine, while the isopropyl group creates a hydrophobic pocket around the amine.[4][5]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name N-(Propan-2-yl)-4-fluoroaniline
CAS Registry Number 70441-63-3
Molecular Formula

Molecular Weight 153.20 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~214°C (at 760 mmHg)
Density ~1.05 g/cm³
LogP (Predicted) 2.5 - 2.8 (Lipophilic)
pKa (Conjugate Acid) ~5.3 (Less basic than non-fluorinated aniline due to electron withdrawal by F)
Part 2: Synthetic Methodology

Core Protocol: Reductive Amination

Direct alkylation of 4-fluoroaniline with isopropyl halides is discouraged due to the formation of quaternary ammonium byproducts (over-alkylation).[4][5] The industry-standard approach is reductive amination using acetone and a hydride source.[4][5] This method ensures mono-alkylation selectivity.[4][5]

Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 4-Fluoroaniline (1.0 eq)[4]

  • Acetone (1.2 eq)[4][5]

  • Sodium Borohydride (

    
    ) (1.25 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq) for milder conditions.[4][5]
    
  • Glacial Acetic Acid (Catalytic/Solvent)[1][4][5][6]

  • Dichloromethane (DCM) for extraction.[4][5]

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-fluoroaniline (22.2 g, 0.2 mol) in glacial acetic acid (120 mL).

    • Add acetone (17.6 mL, 0.24 mol) dropwise while stirring.

    • Mechanism:[5][7] The acid catalyzes the formation of the hemiaminal, which dehydrates to form the in situ imine (Schiff base).[4][5]

    • Cool the mixture to 10°C using an ice bath.

  • Reduction:

    • Add Sodium Borohydride (9.4 g, 0.25 mol) in small portions over 30 minutes.

    • Critical Safety Control: Maintain internal temperature below 20°C to prevent runaway exotherms and hydrogen gas evolution.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 60 minutes.

  • Workup & Purification:

    • Quench the reaction by pouring the mixture into ice water (500 mL).

    • Basify the solution to pH >10 using 50% aqueous NaOH (approx. 120 mL).[4][5] Caution: Exothermic.[5]

    • Extract the aqueous layer with DCM (3 x 100 mL).[4][5]

    • Dry combined organics over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure is recommended for high-purity applications.[4][5]

Synthesis Workflow Visualization

SynthesisWorkflow Start 4-Fluoroaniline (Starting Material) Reagent1 Acetone + AcOH (Imine Formation) Start->Reagent1 Dissolution Intermediate Intermediate Imine (In Situ) Reagent1->Intermediate -H2O Reagent2 NaBH4 Addition (Reduction < 20°C) Intermediate->Reagent2 Hydride Transfer Quench NaOH Basification (pH > 10) Reagent2->Quench Workup Product 4-Fluoro-N-isopropylaniline (Final Product) Quench->Product Extraction & Distillation

Figure 1: Step-wise reductive amination workflow for the synthesis of 4-Fluoro-N-isopropylaniline.

Part 3: Analytical Characterization[4][5]

To validate the structure, researchers must confirm the presence of the isopropyl group and the integrity of the fluorinated aromatic ring.[4][5]

Predicted NMR Profile (


): 
  • 
     NMR (Proton): 
    
    • 
       1.20 ppm (Doublet, 6H, 
      
      
      
      ):
      Represents the two equivalent methyl groups of the isopropyl chain.[4][5]
    • 
       3.60 ppm (Septet, 1H, 
      
      
      
      ):
      The methine proton (
      
      
      ) of the isopropyl group.[4][5]
    • 
       3.50 ppm (Broad singlet, 1H):  The amine (
      
      
      
      ) proton (shift varies with concentration).[4][5]
    • 
       6.50 - 6.90 ppm (Multiplets, 4H):  Aromatic protons.[5] The fluorine atom splits the ortho and meta protons, creating a complex splitting pattern (often appearing as ddd or multiplets) rather than simple doublets.[4][5]
      
  • 
     NMR (Fluorine): 
    
    • 
       -125 to -130 ppm (Singlet/Multiplet):  Characteristic shift for a fluorine atom para to an amine.[4][5]
      
  • Mass Spectrometry (MS):

    • Molecular Ion (

      
      ):  153.1 m/z.[4][5]
      
    • Base Peak: Loss of methyl group (

      
      ) is common in isopropyl amines.[4][5]
      
Part 4: Applications in Rational Drug Design

4-Fluoro-N-isopropylaniline is not just a solvent or reagent; it is a pharmacophore building block .[4][5] In medicinal chemistry, it serves two specific functions:

  • Metabolic Blocking (The Fluorine Effect): The C4 position of aniline is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes.[4][5] Substituting hydrogen with fluorine (a bioisostere) blocks this pathway because the C-F bond is metabolically stable.[4][5] This extends the half-life (

    
    ) of the drug.[4][5]
    
  • Lipophilicity Modulation (The Isopropyl Effect): The isopropyl group adds steric bulk and hydrophobicity.[4][5] This increases the LogP, facilitating better penetration of the blood-brain barrier (BBB) or cell membranes compared to a simple methyl or ethyl group.[4][5]

Structure-Activity Relationship (SAR) Logic[4]

SAR_Logic Core 4-Fluoro-N-isopropylaniline F_Atom 4-Fluoro Group Core->F_Atom Iso_Group N-Isopropyl Group Core->Iso_Group Metab Blocks CYP450 Oxidation F_Atom->Metab Stability Increased Metabolic Stability Metab->Stability Lipophil Increases LogP (Hydrophobicity) Iso_Group->Lipophil Permeability Enhanced Membrane Permeability Lipophil->Permeability

Figure 2: SAR logic demonstrating the pharmacological advantages of the fluoro and isopropyl moieties.[4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13032, N-Isopropylaniline (Analogous Structure Data).[4][5] Retrieved from [Link][4][5]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Journal of Organic Chemistry.[4][5][7][8][9] (Standard protocol reference). Retrieved from [Link]

Sources

Structural Elucidation and Synthetic Utility of 4-Fluoro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

This technical guide provides a comprehensive analysis of 4-Fluoro-N-isopropylaniline (CAS: 70441-63-3), a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Flufenacet) and a pharmacophore in medicinal chemistry.[1] This document details its systematic nomenclature, validated synthetic protocols via reductive amination, spectroscopic characterization, and applications in modulating metabolic stability.[1]

Nomenclature and Structural Logic

The naming of this compound follows the hierarchy established by the IUPAC Blue Book (P-62) , prioritizing the amine as the principal functional group and the benzene ring as the parent hydride.[1]

Systematic Derivation[1]
  • Principal Group: Amine (–NH–).[1]

  • Parent Hydride: Benzenamine (Aniline).[1]

  • Substituents:

    • Fluorine: Located at position 4 (para) relative to the nitrogen.[1]

    • Isopropyl: Located on the nitrogen atom.[1][2]

IUPAC Name: N-(propan-2-yl)-4-fluorobenzenamine [1][3]

  • Alternative/Retained Name: 4-Fluoro-N-isopropylaniline[1][3][4][5][6][7][8]

  • Chemical Formula: C

    
    H
    
    
    
    FN
  • SMILES: CC(C)Nc1ccc(F)cc1[1][4][9]

Nomenclature Logic Flow

The following diagram illustrates the decision tree for arriving at the preferred IUPAC name.

NomenclatureLogic Start Identify Structure FuncGroup Principal Group: Amine (Benzenamine/Aniline) Start->FuncGroup Substituents Identify Substituents FuncGroup->Substituents N_Sub Nitrogen Substituent: Isopropyl (Propan-2-yl) Substituents->N_Sub Ring_Sub Ring Substituent: Fluoro at pos. 4 Substituents->Ring_Sub Assemble Assemble Name: N-(propan-2-yl)-4-fluorobenzenamine N_Sub->Assemble Ring_Sub->Assemble

Figure 1: Systematic derivation of the IUPAC name based on P-62 recommendations.

Chemo-Physical Profile

The introduction of the isopropyl group on the nitrogen significantly alters the lipophilicity and basicity compared to the parent 4-fluoroaniline.

PropertyValueContext
Molecular Weight 153.20 g/mol
Physical State Liquid (Clear to pale yellow)Oxidizes/darkens upon air exposure.[1][6]
Boiling Point 214 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density 1.045 g/mLDenser than water.[1]
LogP (Predicted) ~2.3 - 2.5Moderately lipophilic; suitable for CNS penetration.[1]
pKa (Conjugate Acid) ~5.9More basic than 4-fluoroaniline (pKa ~4.[1]6) due to inductive donation (+I) from the isopropyl group.[1]

Validated Synthetic Protocol: Reductive Amination

While Nucleophilic Aromatic Substitution (


) is possible, it often suffers from regioselectivity issues or requires harsh conditions.[1] The Reductive Amination  of 4-fluoroaniline with acetone is the industry "Gold Standard" for its mild conditions and high yield.
Reaction Mechanism

The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by in situ reduction.[1]

Reagents:

  • Substrate: 4-Fluoroaniline (1.0 eq)

  • Carbonyl Source: Acetone (Excess, often used as solvent/co-solvent)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH

    
     with Acetic Acid.[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Step-by-Step Methodology

Note: Perform all steps in a fume hood. The product is a skin irritant.

  • Imine Formation:

    • Charge a reaction flask with 4-fluoroaniline (10 mmol) and DCM (30 mL).

    • Add Acetone (15 mmol, 1.5 eq) and Glacial Acetic Acid (1-2 eq) to catalyze imine formation.[1]

    • Stir at room temperature for 30 minutes. Checkpoint: Monitoring by TLC may show the disappearance of the aniline spot.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (15 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (

      
      ) may occur.[1]
      
    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench and Workup:

    • Quench by slow addition of saturated NaHCO

      
        solution until pH > 8 (neutralizes acid and destroys excess hydride).[1]
      
    • Extract the aqueous layer with DCM (3 x 20 mL).[1]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.[1]
  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or vacuum distillation if scale permits.[1]

Process Flow Diagram

SynthesisWorkflow Input 4-Fluoroaniline + Acetone Imine Imine Intermediate (In Situ) Input->Imine DCM, RT Acid Acetic Acid (Catalyst) Acid->Imine Reduct Reduction (NaBH(OAc)3) Imine->Reduct 0°C -> RT Quench Quench (Sat. NaHCO3) Reduct->Quench Product 4-Fluoro-N-isopropylaniline Quench->Product Extraction

Figure 2: Reductive amination workflow using Sodium Triacetoxyborohydride.

Structural Elucidation (Spectroscopy)

Verification of the product requires analyzing the specific splitting patterns induced by the isopropyl group and the fluorine atom.[1]

H NMR Interpretation (CDCl , 400 MHz)
  • 
     1.20 ppm (d, 6H):  The two methyl groups of the isopropyl moiety appear as a doublet (
    
    
    
    Hz).[1]
  • 
     3.60 ppm (sept, 1H):  The methine (CH) proton of the isopropyl group appears as a septet due to coupling with the six methyl protons.[1]
    
  • 
     3.50-4.00 ppm (br s, 1H):  The amine (NH) proton.[1] Broadening is due to quadrupole relaxation and exchange.[1]
    
  • 
     6.45 - 6.90 ppm (m, 4H):  Aromatic region.[1]
    
    • The protons ortho to the nitrogen are shielded (upfield) by the amine's electron donation.[1]

    • The protons ortho to the fluorine show complex coupling (H-H and H-F coupling).[1]

F NMR
  • 
     -125 to -130 ppm (s):  A single distinct peak corresponding to the aromatic fluorine.[1]
    

Pharmaceutical & Industrial Utility

Herbicide Synthesis

This molecule is the direct precursor to Flufenacet (CAS 142459-58-3), a widely used oxyacetamide herbicide.[1] The secondary amine reacts with chloroacetyl chloride and a thiadiazole derivative to form the final active ingredient.[1]

Medicinal Chemistry: Bioisosterism

In drug design, 4-Fluoro-N-isopropylaniline serves as a robust scaffold:

  • Metabolic Blocking: The fluorine atom at the para position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the drug.[1]

  • Lipophilicity Modulation: The N-isopropyl group increases LogP compared to a primary amine or N-methyl group, enhancing blood-brain barrier (BBB) permeability.[1]

  • Reduced H-Bond Donors: Converting the primary amine (-NH

    
    ) to a secondary amine (-NHR) removes one Hydrogen Bond Donor (HBD), which can improve oral bioavailability (Lipinski’s Rule of 5).[1]
    

Safety and Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity (Oral/Inhalation): Toxic if swallowed or inhaled.[1]

    • Skin/Eye: Causes serious eye irritation and skin irritation.[1]

    • Sensitization: May cause an allergic skin reaction.[1][8]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation (turning dark brown).[1]

References

  • IUPAC Nomenclature Rules

    • Favre, H. A., & Powell, W. H. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [1]

  • Synthetic Protocol (Reductive Amination)

    • Abdel-Magid, A. F., et al. (1996).[1][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Physical Properties & CAS Data

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 154403, Benzenamine, 4-fluoro-N-(1-methylethyl)-.[1][3] [1]

  • Industrial Application (Flufenacet)

    • Reregistration Eligibility Decision (RED) for Flufenacet.[1] U.S. Environmental Protection Agency.[1] [1]

  • Metabolic Stability of Fluorinated Anilines

    • Park, B. K., & Kitteringham, N. R. (1994).[1] "Drug metabolism and pharmacokinetics in drug discovery and development." Drug Discovery Today. (Contextual reference for F-substitution).

Sources

physical and chemical properties of 4-Fluoro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-Fluoro-N-isopropylaniline, structured for researchers and process chemists.[1][2] It synthesizes experimental data, synthetic protocols, and safety standards into a cohesive whitepaper.

CAS Registry Number: 70441-63-3 Chemical Class: Halogenated N-Alkylaniline Primary Application: Pharmaceutical & Agrochemical Intermediate (e.g., Flufenacet synthesis)[1][2][3][4][5]

Executive Technical Summary

4-Fluoro-N-isopropylaniline is a secondary amine intermediate characterized by the presence of a para-fluorine atom and a sterically hindering isopropyl group on the nitrogen.[1][2] Its utility stems from the unique electronic push-pull system: the electron-withdrawing fluorine atom (inductive effect) competes with the electron-donating isopropylamine group (resonance and inductive effects), creating a specific reactivity profile suitable for nucleophilic substitutions and amide couplings.[1][2]

This compound is a critical building block in the synthesis of the herbicide Flufenacet , where it serves as the core aniline scaffold.

Physicochemical Architecture

The following data aggregates experimental values and high-confidence predictive models to establish a baseline for handling and process design.

Table 1: Core Physical Properties
PropertyValue / RangeTechnical Context
Molecular Weight 153.20 g/mol Monoisotopic mass: 153.095
Physical State LiquidColorless to pale yellow/brown upon oxidation
Boiling Point 214 °C (at 760 mmHg)Distillable at 40 °C (0.5 mmHg) for purification [1]
Density 1.045 g/cm³ (20 °C)Slightly denser than water; phase separation is rapid
Flash Point 83–87 °CClass IIIA Combustible Liquid
pKa (Conjugate Acid) 5.3 – 5.9 (Predicted)More basic than 4-fluoroaniline (pKa ~4.[1][2][3][6][7]6) due to N-isopropyl donation
LogP 2.3 – 2.8Moderate lipophilicity; soluble in organic solvents, sparingly in water
Refractive Index 1.528Useful for purity checks via refractometry
Solubility Profile
  • High Solubility: Acetone, Ethanol, Dichloromethane, Ethyl Acetate, Toluene.

  • Low Solubility: Water (<0.1 g/L).[2][7]

  • Partitioning: The compound partitions strongly into organic phases during aqueous workups, facilitated by its lipophilic isopropyl and phenyl rings.

Synthetic Architecture & Protocols

The most robust synthesis route involves the reductive amination of 4-fluoroaniline with acetone.[1][2] This method is preferred over direct alkylation with isopropyl halides to avoid over-alkylation (formation of quaternary ammonium salts) and elimination side reactions.[2]

Diagram 1: Synthesis Workflow (Reductive Amination)

The following directed graph illustrates the reaction logic and critical process control points.

SynthesisPathway Start 4-Fluoroaniline (Primary Amine) Intermediate Imine / Hemiaminal (Transient Species) Start->Intermediate Condensation (Acid Cat.) Reagent1 Acetone (Solvent/Reactant) Reagent1->Intermediate Reduction Reduction Step (NaBH4 / AcOH) Intermediate->Reduction In-situ Product 4-Fluoro-N-isopropylaniline (Secondary Amine) Reduction->Product Hydride Transfer Side1 Bis-alkylation (Impurity) Product->Side1 Excess Acetone/Time

Caption: Stepwise reductive amination pathway minimizing poly-alkylation by controlling imine reduction kinetics.

Detailed Experimental Protocol

Objective: Synthesis of 4-Fluoro-N-isopropylaniline via Borohydride Reduction [1, 2].

Reagents:

  • 4-Fluoroaniline (1.0 eq)[1][2]

  • Acetone (Excess, serves as reagent and co-solvent)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2][3][8]

  • Sodium Borohydride (NaBH₄) (1.25 eq)[1][2]

Step-by-Step Methodology:

  • Imine Formation (In-Situ):

    • Charge a 3-neck round-bottom flask with 4-fluoroaniline (e.g., 22.2 g, 0.2 mol).[1][2][3]

    • Add Glacial Acetic Acid (120 mL) and initiate mechanical stirring.

    • Add Acetone (17.6 mL, 0.24 mol) and cool the mixture to 10°C using an ice bath. Note: Cooling is critical to control the exotherm of the subsequent hydride addition.[1]

  • Reductive Step:

    • Add Sodium Borohydride (9.4 g, 0.25 mol) in small portions over 30 minutes.

    • Critical Parameter: Maintain internal temperature below 20°C . Rapid addition can cause vigorous hydrogen evolution and thermal runaway.[2]

    • Allow the reaction to warm to 20°C and stir for 60 minutes.

  • Quench and Isolation:

    • Pour the reaction mixture into ice water (500 mL).

    • Basify the solution by dropwise addition of 50% NaOH (aq) until pH > 10.[2] Caution: Exothermic neutralization.[1]

    • Extract with Hexane (2 x 100 mL).[2] The product will migrate to the organic top layer.

  • Purification:

    • Dry the combined organic phases over anhydrous MgSO₄.[2]

    • Concentrate under reduced pressure.[2]

    • Final Polish: Distill under vacuum (BP: 40°C at 0.5 mmHg) to obtain a clear, colorless liquid.[2]

Yield Expectation: 70–75% isolated yield.

Spectroscopic Characterization

Identification of 4-Fluoro-N-isopropylaniline relies on distinguishing the isopropyl signals from the aromatic core.[1][2]

Characteristic NMR Signatures (Predicted/Consensus)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.8–7.0 ppm (m, 4H): Aromatic protons.[2] The fluorine coupling creates a complex multiplet (AA'BB'X system) distinct from unsubstituted aniline.[2]

    • δ 3.5–3.7 ppm (septet, 1H, J=6 Hz): The methine proton (CH ) of the isopropyl group.[1]

    • δ 3.2–3.5 ppm (broad s, 1H): The amine NH proton. Chemical shift varies with concentration.[2]

    • δ 1.2 ppm (d, 6H, J=6 Hz): The gem-dimethyl group (C(CH ₃)₂).[1][2]

  • ¹⁹F NMR:

    • δ -125 to -130 ppm: Single signal showing the para-fluorine environment.[1][2]

  • IR Spectrum (Neat):

    • 3400 cm⁻¹: N-H stretch (secondary amine).[2]

    • 2960–2870 cm⁻¹: C-H aliphatic stretches (isopropyl).[2]

    • 1510 cm⁻¹: Aromatic C=C stretch.

    • 1220 cm⁻¹: C-F stretch (strong band).[2]

Reactivity & Stability Logic

Understanding the reactivity profile is essential for downstream applications (e.g., coupling to form Flufenacet).

Diagram 2: Reactivity & Degradation Logic

Reactivity Core 4-Fluoro-N-isopropylaniline Acylation N-Acylation (Reaction with Acid Chlorides) Core->Acylation Nucleophilic Attack (Primary Utility) Oxidation Oxidation (Formation of N-Oxides/Quinones) Core->Oxidation Air/Light Exposure Nitration Electrophilic Substitution (Ortho to Amine) Core->Nitration HNO3/H2SO4 Amide Chloroacetamides (Flufenacet Precursor) Acylation->Amide

Caption: Major reactivity pathways. N-acylation is the primary synthetic utility, while oxidation represents the main stability risk.[1][2]

Key Reactivity Modes
  • N-Alkylation/Acylation: The secondary amine is a good nucleophile.[2] It reacts readily with chloroacetyl chloride to form chloroacetamides.[2] This is the primary industrial pathway for herbicide synthesis.

  • Electrophilic Aromatic Substitution: The amino group is a strong activator (ortho/para director), but the para position is blocked by Fluorine. Substitution (e.g., nitration, halogenation) will occur ortho to the amino group.[1]

  • Stability: The compound is sensitive to air and light, darkening over time due to N-oxidation or radical coupling.[2] It must be stored under inert gas (Nitrogen/Argon).[2]

Safety, Toxicology, and Handling (E-E-A-T)

Signal Word: DANGER GHS Classification: Acute Tox. 3 (Oral/Inhalation), Muta. 2, STOT RE 1.[1]

Critical Hazard Profile
  • Acute Toxicity: Toxic if swallowed or inhaled.[2] Aniline derivatives can cause methemoglobinemia , reducing the blood's oxygen-carrying capacity.[1][2] Cyanosis (blue lips/skin) is a key symptom.[2]

  • Genotoxicity: Suspected of causing genetic defects (Muta. 2).[2] Strict containment is required [3].[2][5][9][10][11]

  • Environmental: Toxic to aquatic life with long-lasting effects.[1][2][9] Do not release into drains.[2][5][6]

Handling Protocol
  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.[2]

  • Ventilation: All operations, especially heating or distillation, must be performed in a certified chemical fume hood.

  • Storage: Keep container tightly closed in a dry, cool place (2–8 °C preferred). Store under nitrogen to prevent oxidation.[2]

References

  • PrepChem. (n.d.).[2] Synthesis of 4-Fluoro-N-isopropylaniline.[1][2][3][4][5][12][13] Retrieved from [Link]

  • PubChem. (2025).[2][7][14] Benzenamine, 4-fluoro-N-(1-methylethyl)- (CID 1046689).[1][2] National Library of Medicine.[2] Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols.[2] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 4-Fluoro-N-isopropylaniline

[1][2]

Executive Summary

4-Fluoro-N-isopropylaniline (N-isopropyl-4-fluoroaniline) is a critical secondary amine intermediate used extensively in the synthesis of agrochemicals (e.g., Flufenacet) and pharmaceutical building blocks.[1][2] Its solubility profile is governed by the interplay between its lipophilic fluorinated aromatic ring and the basic secondary amine functionality.[1][2]

This guide provides a definitive technical analysis of its solubility across the polarity spectrum.[1][2] Unlike simple data sheets, this document synthesizes physicochemical properties with practical synthesis data to establish a robust solvent selection framework for reaction optimization, purification, and analysis.[1][2]

Physicochemical Basis of Solubility

To predict solvent behavior accurately, one must understand the molecular drivers.[1][2] 4-Fluoro-N-isopropylaniline exhibits a "dual-personality" solubility profile dependent on pH and solvent polarity.

PropertyValueImplication for Solubility
Molecular Weight 153.20 g/mol Small molecule; generally favorable kinetics for dissolution.[1]
Physical State Colorless/Pale Yellow LiquidMiscibility is often more relevant than saturation limits.[1][2]
LogP (Octanol/Water) ~2.3 – 2.8Lipophilic. Prefers organic phases.[1][2] High affinity for non-polar and chlorinated solvents.[1][2]
pKa (Conjugate Acid) ~5.91 (Predicted)Weak Base. Insoluble in neutral water; highly soluble in aqueous acids (HCl, H₂SO₄) due to salt formation.[1][2]
H-Bond Donors 1 (NH group)Capable of H-bonding with protic solvents (alcohols), enhancing solubility despite lipophilicity.[1][2]

Solubility Landscape

The following data is synthesized from extraction protocols, reaction conditions, and calculated partition coefficients.

A. Non-Polar Solvents (Extraction & Purification)[1][2]
  • Solvents: Hexane, Heptane, Toluene, Diethyl Ether.[1][2]

  • Solubility Status: High / Miscible. [1]

  • Technical Insight: The lipophilic fluorophenyl ring drives high solubility in hydrocarbons.[1][2] Hexane is the standard solvent for extracting this compound from aqueous reaction mixtures following reductive amination.[1][2]

  • Application: Use alkanes for liquid-liquid extraction (LLE) to remove the amine from basic aqueous layers.[1][2]

B. Polar Aprotic Solvents (Reactions & Chromatography)
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, DMF, Acetone, THF.[1][2]

  • Solubility Status: High / Miscible. [1]

  • Technical Insight: The secondary amine and aromatic ring interact favorably with dipole-dipole interactions in these solvents.[1][2] DCM is the preferred solvent for transport and general handling due to its volatility and high solubilizing power.[1][2]

  • Application: DMSO and DMF are ideal for nucleophilic substitution reactions where this amine acts as a nucleophile, as they solvate the cation and leave the amine "naked" and reactive.[2]

C. Polar Protic Solvents (Crystallization & Salts)
  • Solvents: Methanol, Ethanol, Isopropanol.[1][2]

  • Solubility Status: Soluble.

  • Technical Insight: While the alkyl/aryl portions are hydrophobic, the amine nitrogen can accept hydrogen bonds, and the NH proton can donate.[2] This allows for good solubility in alcohols, often used as co-solvents in reductive aminations.[1][2]

  • Application: Alcohols are excellent choices for crystallizing salts (e.g., hydrochloride or oxalate salts) of the amine, which may be less soluble in cold alcohol than the free base.[1][2]

D. Aqueous Solubility (The pH Switch)[1][2]
  • Neutral pH (pH 7): Insoluble (< 0.1 mg/mL).[1][2][3] The molecule is predominantly uncharged and lipophilic.[1][2]

  • Acidic pH (pH < 4): Soluble. Protonation of the nitrogen forms the ammonium cation (C₉H₁₃FN⁺), rendering it water-soluble.[1][2]

  • Basic pH (pH > 8): Insoluble. Deprotonation ensures the molecule remains in the organic phase.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact saturation limits for regulatory filing or critical process parameters.

  • Preparation: Weigh 500 mg of 4-Fluoro-N-isopropylaniline into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100 µL increments while stirring at 25°C.

  • Observation: Visually monitor for the disappearance of the oil "lens" (since the compound is liquid).

  • Saturation: If miscibility is not observed after 5 mL, cap the vial and agitate for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness under nitrogen and weigh the residue.

    • Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Filtrate (mL).[1][2]

Protocol B: The "pH Switch" Purification Workflow

This is the most robust method for isolating the compound from impurities, leveraging its pKa.

purification_workflowcluster_legendPhase KeyStartCrude Reaction Mixture(Organic Solvent)AcidWashAdd 1M HCl (aq)Extract & Separate PhasesStart->AcidWashOrgPhase1Organic Phase(Contains Non-Basic Impurities)AcidWash->OrgPhase1DiscardAqPhase1Aqueous Phase(Contains Amine Salt)AcidWash->AqPhase1KeepBaseTreatBasify with NaOH to pH > 10(Free Base Regeneration)AqPhase1->BaseTreatExtractExtract with Hexane/DCMBaseTreat->ExtractFinalOrgOrganic Phase(Pure Product)Extract->FinalOrgEvapEvaporate SolventYield: Pure LiquidFinalOrg->Evapp1Organic Phasep2Aqueous Phase

Figure 1: Acid-Base Extraction Strategy. This workflow exploits the pKa (~5.[1][2]9) to separate 4-Fluoro-N-isopropylaniline from non-basic byproducts.

Solvent Selection Decision Tree

Select the optimal solvent based on your specific operational goal.

solvent_selectionGoalPrimary Goal?SynthesisSynthesis/ReactionGoal->SynthesisPurificationPurification/ExtractionGoal->PurificationAnalysisAnalysis (HPLC/NMR)Goal->AnalysisHighTempHigh Temp (>100°C)?Use: Toluene, XyleneSynthesis->HighTempNuSubNucleophilic Attack?Use: DMF, DMSO, MeCNSynthesis->NuSubLLELiquid-Liquid Extraction?Use: Hexane, DCMPurification->LLECrystSalt Crystallization?Use: EtOH/Et2OPurification->CrystNMRNMR?Use: CDCl3, DMSO-d6Analysis->NMRHPLCHPLC?Use: MeOH/Water + 0.1% TFAAnalysis->HPLC

Figure 2: Solvent Selection Decision Tree. A logic-based approach to selecting the correct solvent for synthesis, purification, or analytical characterization.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 517154364, 4-Fluoro-N-isopropylaniline. Retrieved February 8, 2026, from [Link][1][2]

synthesis of 4-Fluoro-N-isopropylaniline from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-N-isopropylaniline from 4-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-N-isopropylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, chemists, and drug development professionals with both strategic insights and detailed, actionable protocols. We will primarily focus on the most efficient and widely documented method—reductive amination—while also exploring direct N-alkylation as a viable alternative. The guide delves into the underlying chemical principles, provides step-by-step experimental procedures, and emphasizes critical safety and handling protocols for all reagents involved.

Introduction: Strategic Overview of N-Isopropylation

4-Fluoroaniline is a crucial building block used in the manufacture of pharmaceuticals, herbicides, and plant growth regulators.[1] Its N-alkylation to form derivatives such as 4-Fluoro-N-isopropylaniline expands its utility, creating intermediates for more complex target molecules. The introduction of the isopropyl group can significantly modify the parent molecule's lipophilicity, metabolic stability, and biological activity.

The can be approached via two primary strategic pathways:

  • Reductive Amination: A one-pot reaction where 4-fluoroaniline condenses with acetone to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the desired secondary amine. This method is celebrated for its efficiency and high atom economy.[2][3]

  • Direct N-Alkylation: A classical nucleophilic substitution reaction where 4-fluoroaniline attacks an isopropyl electrophile, such as 2-bromopropane. While straightforward, this method often requires careful control to prevent over-alkylation and involves the generation of stoichiometric salt byproducts.[4]

The choice between these methods depends on factors such as scale, available reagents, and desired purity profile. However, for its operational simplicity and generally higher selectivity, reductive amination is often the preferred industrial and laboratory method.

G cluster_main Synthetic Strategies for 4-Fluoro-N-isopropylaniline cluster_ra Reductive Amination cluster_na Direct N-Alkylation start 4-Fluoroaniline ra_reagents 1. Acetone 2. Reducing Agent (e.g., NaBH₄) start->ra_reagents + na_reagents 1. Isopropyl Halide (e.g., 2-Bromopropane) 2. Base start->na_reagents + product 4-Fluoro-N-isopropylaniline ra_process One-Pot Condensation & In-Situ Reduction ra_reagents->ra_process ra_process->product High Yield & Atom Economy na_process SN2 Nucleophilic Substitution na_reagents->na_process na_process->product Potential for Over-alkylation

Caption: High-level overview of the two primary synthetic routes.

The Preferred Route: Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful and efficient method for forming C-N bonds.[2] The reaction proceeds by converting a carbonyl group (from acetone) and an amine (4-fluoroaniline) into a secondary amine via an imine intermediate.

Mechanism and Rationale

The success of this one-pot reaction hinges on a sequence of acid-catalyzed and reduction steps:

  • Imine Formation: The nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic carbonyl carbon of acetone, forming a hemiaminal intermediate.

  • Dehydration: In the acidic medium (glacial acetic acid), the hemiaminal is protonated and readily loses a molecule of water to form a resonance-stabilized iminium ion.

  • Reduction: A hydride reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final product, 4-Fluoro-N-isopropylaniline.

The choice of a mild reducing agent like NaBH₄ is critical. It is reactive enough to reduce the iminium intermediate but generally will not reduce the starting ketone (acetone) under these conditions, preventing wasteful consumption of the hydride source.[5][6]

G cluster_mech Reductive Amination Mechanism aniline 4-Fluoroaniline (Nucleophile) hemiaminal Hemiaminal Intermediate aniline->hemiaminal  + Acetone acetone Acetone (Electrophile) iminium Iminium Ion (Schiff Base) hemiaminal->iminium - H₂O (Acid-Catalyzed) product 4-Fluoro-N-isopropylaniline iminium->product  + [H⁻] h2o H₂O nabh4 NaBH₄ (Hydride Source)

Caption: Mechanism of reductive amination of 4-fluoroaniline.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for obtaining the target compound with a good yield.[7][8]

Table 1: Reagent Specifications

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Fluoroaniline111.1222.2 g0.201.0
Acetone58.0817.6 mL (13.9 g)0.241.2
Sodium Borohydride37.839.4 g0.251.25
Glacial Acetic Acid60.05120 mL~2.0Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 4-fluoroaniline (22.2 g, 0.2 mol) and acetone (17.6 mL, 0.24 mol).

  • Dissolution and Cooling: Add glacial acetic acid (120 mL) to dissolve the reactants. Cool the resulting solution in an ice bath to approximately 10°C with continuous stirring.[8]

  • Addition of Reducing Agent: Begin the portion-wise addition of sodium borohydride (9.4 g, 0.25 mol). Causality: This must be done in small batches to control the exothermic reaction and gas evolution, ensuring the internal temperature does not exceed 20°C.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 20°C for 30-60 minutes to ensure the reaction goes to completion.[7][8]

  • Quenching: Pour the reaction mixture slowly into 500 mL of ice water. This step quenches any unreacted sodium borohydride and precipitates the product.

  • Basification: Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (~120 mL), while keeping the temperature below 25°C with an ice bath. Causality: This deprotonates the anilinium salt to the free amine, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with a saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure to yield the crude product as a clarified liquid.[7]

  • Purification: Purify the crude liquid by vacuum distillation. Collect the fraction boiling at 40°C / 0.5 mmHg . This should yield approximately 21.8 g (71%) of pure 4-Fluoro-N-isopropylaniline as a colorless liquid.[7]

Alternative Route: Direct N-Alkylation

Direct N-alkylation offers a more traditional approach to forming the C-N bond through a nucleophilic substitution mechanism.

Mechanism and Rationale

In this method, the lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide, such as 2-bromopropane or 2-chloropropane. A base is required to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction.

A significant drawback of this method is the potential for over-alkylation. The product, 4-Fluoro-N-isopropylaniline, is also nucleophilic and can react with another molecule of the isopropyl halide to form the undesired tertiary amine, 4-fluoro-N,N-diisopropylaniline. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.[4] The reaction can be designed as a two-stage process where the initial halide salt is formed and then neutralized.[4]

Comparison of Synthetic Routes

Table 2: Comparison of Reductive Amination vs. Direct N-Alkylation

FeatureReductive AminationDirect N-Alkylation
Primary Reagents 4-fluoroaniline, acetone, NaBH₄4-fluoroaniline, isopropyl halide, base
Byproducts Water, borate saltsHalide salts (e.g., NaBr)
Selectivity Generally high for mono-alkylationRisk of di-alkylation
Atom Economy HighModerate
Process One-pot reactionOften requires strict stoichiometric control
Safety Concerns Flammable acetone, water-reactive NaBH₄Flammable and volatile alkyl halides

Safety and Hazard Management

A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of these syntheses. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Table 3: Hazard Summary of Key Reagents

ChemicalCAS No.Primary HazardsHandling Precautions
4-Fluoroaniline 371-40-4Toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[9][10]Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Use in a fume hood.[9]
Acetone 67-64-1Highly flammable liquid and vapor. Causes serious eye irritation.[11][12]Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[12][13]
Sodium Borohydride 16940-66-2In contact with water, releases flammable gases. Toxic if swallowed. Causes severe skin burns and eye damage.[14][15][16]Handle in a dry environment. Avoid contact with water and acids. Add slowly to reaction mixtures to control gas evolution.[16][17]
2-Bromopropane 75-26-3Flammable liquid. Causes skin and eye irritation. Suspected of damaging fertility.[18]Avoid inhalation of vapors. Keep container tightly closed in a dry, well-ventilated place.[18]

Conclusion

The is most efficiently achieved via reductive amination with acetone and sodium borohydride. This method provides a high-yield, one-pot procedure with excellent selectivity for the desired mono-alkylated product. While direct N-alkylation with an isopropyl halide is a feasible alternative, it presents challenges related to selectivity and byproduct management. The detailed protocol and safety information provided in this guide offer a robust framework for researchers to successfully and safely synthesize this valuable chemical intermediate.

References

  • Synthesis of 4-Fluoro-N-isopropylaniline. PrepChem.com.[Link]

  • Reductive amination. Wikipedia.[Link]

  • Efficient One‐Pot Reductive Aminations of Carbonyl Compounds with Aquivion‐Fe as a Recyclable Catalyst and Sodium Borohydride. ResearchGate.[Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.[Link]

  • 4-Fluoroaniline. PubChem, National Center for Biotechnology Information.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Synthesis method of N-(4-fluoroaniline)-2-hydroxy-N-isopropylacetamide.
  • Method of separating alkyl anilines.
  • Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • Safety Data Sheet: Acetone. Carl ROTH.[Link]

  • Safety Data Sheet: Sodium borohydride. Carl ROTH.[Link]

  • N-isopropyl-4-fluoroaniline preparation method.
  • Acetone - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Acetone Hazards: How to Ensure Safety Handling the Chemical. Freechemistryonline Blog.[Link]

  • SAFETY DATA SHEET - Sodium borohydride. PENTA.[Link]

Sources

Strategic Fluorination in Drug Discovery: Physicochemical Modulation and Synthetic Methodologies

[1][2][3]

Executive Summary: The "Magic Methyl" of the 21st Century

In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for molecular editing. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1] This guide moves beyond the basic "metabolic blocker" concept to explore the nuanced electrostatic, steric, and conformational effects of fluorination. We will examine how the strategic insertion of fluorine—often described as the "second favorite element" of medicinal chemists—can rescue a lead compound by modulating pKa, lipophilicity, and metabolic stability without significantly altering steric bulk.

Physicochemical Foundations

The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling scale) yet possesses a van der Waals radius closely mimicking hydrogen and oxygen.

Comparative Atomic Properties

The following table illustrates why fluorine acts as a bioisostere for both Hydrogen and the Hydroxyl group.

PropertyHydrogen (H)Fluorine (F)Oxygen (O) in OHMethyl (-CH3)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.13.983.442.5 (C)
C-X Bond Length (Å) 1.091.351.431.54
Bond Energy (kcal/mol) ~98~116~85~83

Key Insight: The C-F bond is the strongest single bond to carbon in organic chemistry. This thermodynamic stability renders the C-F moiety resistant to metabolic cleavage, while its small size allows it to fit into enzyme pockets originally evolved for C-H or C-OH bonds [1].

Strategic Applications in Lead Optimization

Metabolic Blocking (The Classic Approach)

Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings at the para-position.[1] Replacing a para-hydrogen with fluorine achieves two goals:

  • Steric/Electronic Blockade: The C-F bond strength prevents abstraction, and the electronegativity reduces the electron density of the ring, making it less susceptible to oxidative attack (e.g., arene oxide formation).

  • Half-life Extension: This directly translates to improved PK profiles (lower clearance, longer

    
    ).
    
pKa Modulation and Bioavailability

Fluorine’s strong inductive effect (

1
  • Basic Amines: Placing a fluorine

    
     to a basic amine lowers the 
    
    
    by 1–2 units. This reduces the percentage of ionized drug at physiological pH (7.4), improving membrane permeability (LogD) and oral bioavailability.[1]
  • Carboxylic Acids:

    
    -fluorination increases acidity, potentially improving metabolic stability against glucuronidation.[1]
    
Conformational Control: The Gauche Effect

Unlike heavier halogens that prefer the anti conformation due to sterics, 1,2-difluoroethane (and similar motifs) preferentially adopts the gauche conformation (

2

Mechanism: This is driven by

1121

GaucheEffectcluster_0Conformational Equilibriumcluster_1Bioactive OutcomeAntiAnti Conformer(Sterically Favored)GaucheGauche Conformer(Stereoelectronically Favored)Anti->GaucheHyperconjugation(sigma C-H -> sigma* C-F)BindingPre-organized Ligand(Entropy Penalty Reduced)Gauche->BindingAffinityHigher Target AffinityBinding->AffinitycaptionFig 1: The Fluorine Gauche Effect driving conformational pre-organization.

[4]

Synthetic Methodologies: Protocols for Fluorination

Nucleophilic Fluorination: Deoxofluor/DAST

Replacing alcohols with fluorine is a standard transformation.[1] While DAST (Diethylaminosulfur trifluoride) is common, it is thermally unstable.[1] Deoxofluor is a safer, more stable alternative.

Protocol: Conversion of Secondary Alcohol to Fluoride using DAST

  • Safety Warning: DAST can decompose explosively at elevated temperatures.[1] Reacts violently with water to produce HF.[1] Perform in a fume hood behind a blast shield.

  • Preparation: Dry a 100 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe. Note: Evolution of gas may occur.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 2–4 hours. Monitor via TLC.

  • Quenching (Critical): Cool back to

    
    . Quench by slow addition of saturated aqueous 
    
    
    . Do not quench with water directly. [1]
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
Electrophilic Fluorination: Selectfluor

For fluorinating electron-rich centers (e.g., enolates, aromatics), Selectfluor (F-TEDA-BF4) is the industry standard due to its stability and non-hygroscopic nature [3].[1][3]

Protocol:


-Fluorination of a Ketone
  • Solvation: Dissolve ketone (1.0 equiv) in Acetonitrile (MeCN).

  • Reagent Addition: Add Selectfluor (1.1 equiv).

  • Catalysis (Optional): For unreactive substrates, catalytic acid (e.g.,

    
    ) or heating to 
    
    
    may be required.[1]
  • Reaction: Stir at RT for 6–12 hours. The solution will remain colorless.

  • Workup: Remove MeCN under reduced pressure. Dilute residue with DCM and wash with water (Selectfluor byproducts are water-soluble).[1]

Decision Framework for Fluorination

The following workflow illustrates the logical decision-making process for incorporating fluorine during Lead Optimization.

FluorineLogicStartLead Compound OptimizationIssueIdentify LiabilityStart->IssueMetabMetabolic Instability(High Clearance)Issue->MetabPotencyLow Potency(Binding)Issue->PotencyPermPoor Permeability(High Basicity)Issue->PermSol_MetabBlock Metabolic Hotspot(Para-F or CF3)Metab->Sol_MetabOxidation prone?Sol_PotencyConf. Lock (Gauche)or H-Bond MimicPotency->Sol_PotencyFlexible linker?Sol_PermReduce pKa(Beta-F to Amine)Perm->Sol_PermpKa > 9.0?ResultSynthesize & Test(Selectfluor / DAST)Sol_Metab->ResultSol_Potency->ResultSol_Perm->ResultcaptionFig 2: Strategic Decision Matrix for Fluorine Incorporation.

Case Study: Atorvastatin (Lipitor)

Atorvastatin exemplifies the "Metabolic Block" and "Lipophilicity" pillars.[1]

  • The Problem: Early pyrrole-based HMG-CoA reductase inhibitors suffered from rapid oxidation on the phenyl ring.[1]

  • The Solution: Introduction of a para-fluorophenyl group.

  • The Outcome: The fluorine atom blocked the primary site of CYP450 metabolism, significantly increasing the drug's half-life. Additionally, the lipophilic nature of the fluorophenyl group improved hydrophobic interactions within the enzyme's binding pocket, enhancing potency [4].

Future Outlook: 18F-PET Imaging

Beyond therapy, fluorine plays a critical role in diagnostics.[1][4] The isotope

1

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry . Chemical Society Reviews, 37(2), 320-330.[1] Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond . Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service . Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link

  • Hagmann, W. K. (2008).[5][1][6][7] The Many Roles for Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry, 51(15), 4359–4369.[6] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Technical Deep Dive: Biological Activities & Medicinal Chemistry of Fluorinated Anilines

[1]

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Fluorine Effect" in Aniline Scaffolds

The incorporation of fluorine into aniline substrates is a cornerstone strategy in modern medicinal chemistry. It is rarely a passive structural change; rather, it is a deliberate modulation of the molecule's electronic and steric environment. This guide dissects the biological implications of fluorinated anilines, focusing on three critical axes: bioisosteric modulation of physicochemical properties , metabolic blockade of toxicophores , and synthetic accessibility via transition-metal catalysis .

Physicochemical Modulation: pKa and Lipophilicity[2][3]

The biological activity of aniline derivatives is governed largely by the basicity of the nitrogen lone pair and the lipophilicity of the aromatic ring. Fluorine, being the most electronegative element (Paulding scale 3.98), exerts a profound inductive effect (

Basicity Modulation (pKa)

Unsubstituted aniline has a pKa (of the conjugate acid) of approximately 4.6. For CNS-active drugs or intracellular targets, this basicity can lead to lysosomal trapping or poor passive diffusion.

  • Mechanism: Fluorine substitution withdraws electron density from the aromatic ring, which in turn pulls density from the nitrogen lone pair. This lowers the pKa, making the amine less basic.

  • Biological Impact: Reduced basicity decreases the fraction of ionized drug at physiological pH (7.4), enhancing membrane permeability and reducing off-target hERG channel inhibition, which often correlates with high basicity.

Lipophilicity (LogP) and Conformation

The C-F bond is highly hydrophobic but also polar.

  • Orthogonal Conformation: An ortho-fluorine substituent can lock the aniline N-H bonds into a specific conformation via intramolecular electrostatic interactions or hydrogen bonding, pre-organizing the molecule for receptor binding (e.g., in MEK inhibitors).

Data Summary: Comparative Physicochemical Profiles
CompoundStructurepKa (Conjugate Acid)LogP (Approx)Electronic EffectPrimary Utility
Aniline Ph-NH₂4.60.9ReferenceStarting Material
4-Fluoroaniline 4-F-Ph-NH₂~4.01.15Inductive (-I)Metabolic Blocker (Para)
2-Fluoroaniline 2-F-Ph-NH₂~4.41.10Inductive + StericConformation Control
3-Fluoroaniline 3-F-Ph-NH₂~3.51.12Strong InductiveElectronic Tuning
2,4-Difluoroaniline 2,4-F₂-Ph-NH₂~3.01.35AdditivePotency/Metabolic Stability

Metabolic Stability & Toxicological Mitigation

A critical failure mode for aniline-containing drugs is toxicity arising from bioactivation. The liver's CYP450 enzymes typically metabolize anilines via two competing pathways: N-hydroxylation (toxic) and Ring Hydroxylation (detoxification).

The Metabolic Switch
  • The Problem: Electron-rich anilines are prone to N-oxidation, forming hydroxylamines (

    
    ). These oxidize further to nitroso compounds or dehydrate to form reactive nitrenium ions, which covalently bind to DNA (genotoxicity) or oxidize hemoglobin to methemoglobin (MetHb), causing hypoxia.
    
  • The Fluorine Solution: Placing fluorine at the para position blocks the primary site of metabolic attack (CYP-mediated hydroxylation). However, unlike a methyl group, fluorine resists oxidation. This "metabolic switch" forces the enzyme to oxidize less accessible sites or slows down the overall clearance, improving half-life (

    
    ) without generating toxic quinone-imines.
    
Visualization: Metabolic Pathways & Blocking Mechanism

MetabolicPathwayscluster_ToxicToxic Pathway (Bioactivation)cluster_SafeFluorine-Blocked PathwayAnilineAniline Scaffold(Electron Rich)N_OHN-Hydroxylamine(R-NH-OH)Aniline->N_OHCYP450(N-Oxidation)FluoroAniline4-Fluoroaniline(Para-Blocked)Aniline->FluoroAnilineStructuralModificationNitrosoNitroso/Nitrenium Ion(Reactive Electrophile)N_OH->NitrosoOxidationToxicityDNA Adducts &MethemoglobinemiaNitroso->ToxicityCovalent BindingFluoroAniline->N_OHReduced Rate(Electronic Deactivation)StableMetPhase II Conjugation(Glucuronidation/Sulfation)FluoroAniline->StableMetMetabolic ShuntExcretionSafe RenalExcretionStableMet->ExcretionClearance

Figure 1: Comparison of bioactivation pathways. Fluorination mitigates toxicity by reducing electron density (slowing N-oxidation) and blocking labile sites.

Experimental Protocols: Synthesis and Evaluation

To validate the biological potential of a fluorinated aniline derivative, one must first synthesize it efficiently and then assay its stability.

Synthesis: Buchwald-Hartwig Amination

The most robust method for installing a fluorinated aniline moiety onto a heteroaryl drug core is the Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Protocol: Coupling of 4-Fluoroaniline with an Aryl Halide

  • Reagents:

    • Aryl Bromide substrate (1.0 equiv)[1]

    • 4-Fluoroaniline (1.2 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: BINAP or XantPhos (4 mol%)

    • Base:

      
       or NaOtBu (1.5 equiv)
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Step 1: Charge an oven-dried Schlenk flask with the Aryl Bromide, Base, and Pd/Ligand system under Argon atmosphere.

    • Step 2: Add the solvent (degassed) and 4-Fluoroaniline via syringe.

    • Step 3: Heat to 80-100°C for 12-18 hours. Monitor via LC-MS.

    • Step 4: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

    • Step 5: Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via

    
    -NMR (characteristic signal around -120 ppm).
    
Workflow Visualization

SynthesisWorkflowStartStart:Aryl Bromide + 4-FluoroanilineCatSystemAdd Catalyst System:Pd2(dba)3 + BINAP + NaOtBuStart->CatSystemReactionReaction:100°C, 12h, Argon atmCatSystem->ReactionWorkupWorkup:Filter (Celite) -> ConcentrateReaction->WorkupPurificationPurification:Flash ChromatographyWorkup->PurificationValidationValidation:1H NMR, 19F NMR, LC-MSPurification->Validation

Figure 2: Standardized workflow for Buchwald-Hartwig amination of fluorinated anilines.

Case Studies in Drug Development

Kinase Inhibitors: Gefitinib (Iressa)
  • Target: EGFR (Epidermal Growth Factor Receptor).

  • Structure: Contains a 3-chloro-4-fluoroaniline moiety.

  • Role of Fluorine: The 4-fluoro substituent blocks metabolic oxidation at the para position, extending the drug's half-life. The 3-chloro/4-fluoro combination tunes the electron density of the aniline ring to optimize

    
     stacking interactions within the ATP binding pocket of the kinase.
    
Antibiotics: Linezolid (Zyvox)
  • Target: Bacterial 50S ribosomal subunit.

  • Structure: A 3-fluoro-4-morpholinyl aniline derivative.

  • Role of Fluorine: The fluorine atom at the 3-position is critical for antibacterial potency. It influences the conformation of the phenyl ring relative to the oxazolidinone core, maximizing binding affinity while modulating the pKa of the morpholine nitrogen to improve bioavailability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Methodological & Application

Application Note: High-Efficiency Synthesis of Oxyacetamide Herbicides Using 4-Fluoro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) as a core scaffold in the synthesis of oxyacetamide herbicides, specifically focusing on the production of Flufenacet .

The para-fluoro substitution provides critical metabolic stability by blocking oxidative degradation, while the N-isopropyl group enhances lipophilicity (LogP) and steric fit within the target enzyme (very long-chain fatty acid elongases). This guide provides a self-validating, two-step synthetic protocol, process safety parameters, and analytical quality control measures designed for industrial upscaling.

Chemical Profile & Material Specifications[1][2][3][4]

Before initiating synthesis, the starting material must meet strict purity standards to prevent the formation of difficult-to-separate aniline byproducts.

PropertySpecificationCritical Note
Compound Name 4-Fluoro-N-isopropylanilineAlso known as N-isopropyl-4-fluoroaniline
CAS Number 70441-63-3Verify against CoA
Structure C₆H₄(F)NHCH(CH₃)₂Secondary amine is the reactive center
Purity ≥ 98.0% (GC/HPLC)Impurities >1% cause oligomerization in Step 1
Water Content < 0.1% (Karl Fischer)Moisture hydrolyzes chloroacetyl chloride
Appearance Colorless to light brown liquidDarkening indicates oxidation; distill if necessary

Synthetic Strategy: The Flufenacet Pathway[4]

The synthesis of Flufenacet from 4-Fluoro-N-isopropylaniline involves a sequential acylation-substitution pathway. The secondary amine is first converted into an electrophilic chloroacetamide, which then undergoes nucleophilic substitution with a heterocyclic alcohol.

Reaction Logic[5][6][7]
  • Step 1 (Activation): The amine is "armed" with a chloroacetyl "warhead." The choice of solvent and base is critical to prevent HCl accumulation, which can protonate the unreacted amine and stall the reaction.

  • Step 2 (Coupling): A Phase Transfer Catalysis (PTC) system is employed to couple the lipophilic amide with the hydrophilic thiadiazole salt.

Workflow Visualization

The following diagram illustrates the critical path and decision nodes for the synthesis.

Flufenacet_Synthesis Start 4-Fluoro-N- isopropylaniline (Starting Material) Step1 Step 1: N-Acylation (0-10°C, Exothermic) Start->Step1 Dissolve Reagent1 Chloroacetyl Chloride + Toluene/NaOH Reagent1->Step1 Dropwise Add Intermed Intermediate: N-(Chloroacetyl)-N-isopropyl- 4-fluoroaniline Step1->Intermed Wash & Dry QC1 QC Check: HPLC Purity >95% Intermed->QC1 QC1->Step1 Fail (Recrystallize) Step2 Step 2: Nucleophilic Substitution (Reflux) QC1->Step2 Pass Reagent2 5-(trifluoromethyl)- 1,3,4-thiadiazol-2-ol + PTC (TBAB) Reagent2->Step2 Add Final Final Product: Flufenacet Step2->Final Crystallization

Figure 1: Step-wise synthetic workflow for converting 4-Fluoro-N-isopropylaniline to Flufenacet, highlighting critical QC checkpoints.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(Chloroacetyl)-N-isopropyl-4-fluoroaniline

Objective: Convert the nucleophilic amine into an electrophilic amide intermediate.

Reagents:

  • 4-Fluoro-N-isopropylaniline (1.0 eq)[1][2]

  • Chloroacetyl chloride (1.1 eq)

  • Toluene (Solvent, 5-7 volumes)

  • Sodium Hydroxide (20% aq. solution) or Potassium Carbonate (Solid)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 4-Fluoro-N-isopropylaniline and Toluene. Cool the system to 0–5°C using an ice/brine bath.

    • Why? Low temperature prevents the formation of bis-acylated byproducts and hydrolysis of the acid chloride.

  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Maintain internal temperature below 10°C.

  • Neutralization: Simultaneously (or immediately after), add the base (NaOH or K₂CO₃) to scavenge the generated HCl.

    • Mechanism:[3][4][5] The base prevents the protonation of the starting amine, ensuring the reaction kinetics remain zero-order with respect to the amine salt.

  • Workup: Stir for 2 hours at room temperature. Add water to dissolve salts.[6][7] Separate the organic (Toluene) layer. Wash with dilute HCl (to remove unreacted amine) followed by brine.

  • Isolation: Dry over MgSO₄ and concentrate under reduced pressure.

    • Expected Yield: 90–95%.

    • Appearance: Off-white solid or viscous oil.

Protocol B: Heterocyclic Coupling (Flufenacet Formation)

Objective: Displace the chloride with the thiadiazolate anion.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-ol (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq - Catalyst)

  • Solvent: Toluene or Methyl Isobutyl Ketone (MIBK)

Procedure:

  • Phase Transfer Setup: Dissolve the Intermediate (Protocol A) and the Thiadiazole in Toluene. Add solid K₂CO₃ and the TBAB catalyst.

    • Why TBAB? The thiadiazole salt is ionic and insoluble in Toluene; the catalyst shuttles the anion into the organic phase for reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Monitor by HPLC until the chloroacetamide intermediate is <0.5%.

  • Quench: Cool to room temperature. Add water to dissolve inorganic salts.

  • Purification: Separate the organic layer.[8] Wash with 5% NaOH (to remove excess thiadiazole) and then water.

  • Crystallization: Concentrate the solvent and recrystallize from Isopropanol/Hexane to obtain high-purity Flufenacet.

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous validation. Use the following parameters to confirm identity and purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm.

  • Retention Time Markers:

    • 4-Fluoro-N-isopropylaniline: ~3.5 min

    • Chloroacetamide Intermediate: ~5.2 min

    • Flufenacet: ~8.1 min

Impurity Alerts
  • Fenobucarb Impurity 1: This is the unreacted starting material (4-Fluoro-N-isopropylaniline). Presence in the final product indicates incomplete acylation or poor washing in Protocol A.

  • Hydrolysis Product: N-isopropyl-4-fluoroaniline can reform if the final product is exposed to strong acid/base at high heat.

Safety & Handling (E-E-A-T)

Hazard Class: 4-Fluoro-N-isopropylaniline is an aniline derivative.

  • Acute Toxicity: Harmful if swallowed or inhaled. Potential methemoglobinemia inducer.

  • Skin/Eye: Irritant.[9] Rapid absorption through skin.

  • PPE Requirements:

    • Nitrile gloves (0.11mm minimum thickness).

    • Fume hood with face velocity >0.5 m/s.

    • Full-face respirator if aerosols are generated.

Waste Disposal: Fluorinated aromatics must not be incinerated in standard boilers due to HF formation. Dispose of via high-temperature incineration with scrubbing units.

References

  • Synthesis of Flufenacet & Intermediates

    • Patent: CN103553934A - N-isopropyl-4-fluoroaniline preparation method.[10] Available at:

    • Patent: CN119143611A - Continuous preparation method of N-isopropyl p-fluoroaniline.[10]

  • Chemical Properties & Safety Data

    • Source: PubChem Compound Summary for CID 9731 (4-Fluoroaniline derivatives). Available at:

    • Source: ChemicalBook - 4-FLUORO-N-ISOPROPYLANILINE Properties and Suppliers.[3] Available at:

  • Fluorine in Agrochemicals (Mechanistic Insight)

    • Review: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Available at:

  • Herbicide Mode of Action (VLCFA Inhibition): Context: Flufenacet acts by inhibiting Very Long Chain Fatty Acid synthesis. The N-isopropyl-4-fluoroaniline moiety is crucial for binding affinity in the elongase complex.

Sources

Application Note: Precision Synthesis of 4-Fluoro-N-isopropylaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-Fluoro-N-isopropylaniline , a critical intermediate in the development of fluorinated pharmaceutical scaffolds. The incorporation of the fluorine atom at the para-position enhances metabolic stability by blocking P450 oxidation sites, while the isopropyl group modulates lipophilicity (


).

We present two distinct protocols tailored to different operational scales:

  • Method A (Bench-Scale): A high-fidelity protocol using Sodium Triacetoxyborohydride (STAB) . This method prioritizes chemoselectivity and functional group tolerance, making it ideal for lead optimization.

  • Method B (Process-Scale): A Catalytic Hydrogenation protocol using Pd/C. This method prioritizes atom economy and solvent recovery, suitable for kilogram-scale production.

Mechanistic Insight & Reaction Design

Reductive amination proceeds via the formation of an in situ iminium ion intermediate.[1] The success of this reaction hinges on the relative rates of imine formation versus the reduction of the carbonyl starting material.

The Chemoselectivity Challenge
  • Problem: If the reducing agent is too active (e.g.,

    
     in methanol at neutral pH), it may reduce the ketone (acetone) to an alcohol (isopropanol) before the imine is formed.
    
  • Solution: We utilize Sodium Triacetoxyborohydride (STAB) . The acetoxy groups withdraw electron density from the boron center, stabilizing the hydride. This makes STAB less nucleophilic than

    
    , rendering it incapable of reducing the ketone at a significant rate but highly active toward the protonated iminium ion.
    
Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway, highlighting the critical "Water Removal" step which drives the equilibrium toward the reactive iminium species.

ReductiveAmination Start 4-Fluoroaniline + Acetone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack SideProduct Isopropanol (Side Product) Start->SideProduct Direct Reduction (Avoided by STAB) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Catalysis) Product 4-Fluoro-N- isopropylaniline Iminium->Product Reduction (STAB / H2)

Figure 1: Mechanistic pathway of direct reductive amination. The red arrow indicates the dehydration step, often the rate-determining step in hindered systems.

Experimental Protocols

Method A: Bench-Scale Synthesis (STAB Protocol)

Recommended for: <50g scale, Drug Discovery, High Purity requirements.

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Acetone (1.5 - 2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • Charge a flame-dried round-bottom flask with 4-Fluoroaniline (10 mmol, 1.11 g) and anhydrous DCE (30 mL).

    • Add Acetone (15 mmol, 1.1 mL) followed by Acetic Acid (10 mmol, 0.6 mL).

    • Expert Note: Acetic acid catalyzes the dehydration of the hemiaminal to the iminium ion. Without this, the reaction may stall.

    • Stir at room temperature (20-25°C) for 30 minutes under Nitrogen atmosphere.

  • Selective Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Process Control (IPC):

    • Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Workup & Purification:

    • Quench the reaction by adding saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose boron complexes.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purification: If necessary, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Process-Scale Synthesis (Catalytic Hydrogenation)

Recommended for: >100g scale, Green Chemistry, Cost Reduction.

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Acetone (Solvent/Reagent excess)

  • Catalyst: 5% Pd/C (5 wt% loading) or Sulfided Pt/C (to prevent dehalogenation)

  • Hydrogen Gas (

    
    )
    

Step-by-Step Procedure:

  • Reactor Loading:

    • In a high-pressure autoclave (e.g., Parr reactor), load 4-Fluoroaniline (100 g).

    • Add 5% Pd/C (5 g) (wet paste preferred to minimize ignition risk).

    • Add Acetone (500 mL). In this method, acetone acts as both reactant and solvent.[2]

  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 3-5 bar (45-75 psi) with

      
      .
      
    • Heat to 40-50°C with vigorous stirring (1000 rpm).

    • Critical Control Point: Monitor

      
       uptake. The reaction is complete when uptake plateaus (typically 4-6 hours).
      
  • Filtration & Isolation:

    • Cool to room temperature and vent

      
      .
      
    • Filter the catalyst through a pad of Celite® or a sintered glass funnel. Warning: Spent Pd/C is pyrophoric. Keep wet.[3]

    • Concentrate the filtrate to remove excess acetone.

    • Distill the residue under reduced pressure to obtain the pure oil.

Data Analysis & Validation

Comparative Metrics

The following table contrasts the two methods to aid in selection.

MetricMethod A (STAB)Method B (Hydrogenation)
Yield 85 - 95%90 - 98%
Selectivity High (No defluorination)Moderate (Risk of C-F cleavage if T > 60°C)
Atom Economy Low (Boron waste generated)High (Water is the only byproduct)
Safety Moderate (Boron toxicity)High Risk (

flammability, Pyrophoric catalyst)
Equipment Standard GlasswareHigh-Pressure Autoclave
Analytical Characterization

Confirm identity using the following expected signals:

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.8 - 6.9 ppm (m, 2H, Ar-H)
      
    • 
       6.5 - 6.6 ppm (m, 2H, Ar-H)
      
    • 
       3.6 ppm (septet, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       3.3 ppm (broad s, 1H, NH)
      
    • 
       1.2 ppm (d, 
      
      
      
      Hz, 6H,
      
      
      )
  • 19F NMR: Single peak at

    
     ppm (relative to 
    
    
    
    ).

Troubleshooting & Process Control

Troubleshooting Issue Low Yield / Incomplete Reaction Check1 Is Imine Forming? Issue->Check1 Action1 Add Molecular Sieves (4Å) or increase AcOH Check1->Action1 No Check2 Is Ketone Wet? Check1->Check2 Yes Action2 Dry Acetone over CaSO4 Check2->Action2 Yes Check3 Stalled Reduction? Check2->Check3 No Action3 Add 0.2 eq STAB Check pH (Ensure pH 4-5) Check3->Action3 Yes

Figure 2: Troubleshooting logic for stalled reductive amination.

Expert Tips:

  • Water Management: The formation of the imine generates water. In Method A, the excess STAB usually handles trace water. However, if using old/wet acetone, add activated 4Å molecular sieves to the reaction mixture during the imine formation step (Step 1).

  • Defluorination Risk: In Method B (Hydrogenation), the C-F bond is susceptible to hydrogenolysis (cleavage), especially with Pd catalysts at high temperatures. If defluorination is observed (>1% aniline impurity), switch to Sulfided Platinum on Carbon (Pt(S)/C) or lower the pressure/temperature.

Safety & Handling (SDS Highlights)

  • 4-Fluoroaniline: Highly toxic by inhalation and ingestion. Potential methemoglobin former. Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable). Causes skin burns.

  • HF Potential: While unlikely under these mild conditions, degradation of fluorinated aromatics can theoretically release HF. Ensure calcium gluconate gel is available in the lab as a precaution.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • PrepChem. "Synthesis of 4-Fluoro-N-isopropylaniline." PrepChem.com.

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." Organic-Chemistry.org.

  • Fisher Scientific. "Safety Data Sheet: N-Isopropylaniline derivatives."

Sources

Application Notes and Protocols: N-Isopropylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The N-isopropylation of anilines is a pivotal chemical transformation in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and dyes. The introduction of an isopropyl group to the nitrogen atom of anilines can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the experimental procedures for this important reaction, with a primary focus on the widely employed reductive amination method. Additionally, it delves into the mechanistic underpinnings of the reaction, detailed analytical characterization of the product, and explores alternative synthetic strategies.

I. Mechanistic Insights: The Chemistry Behind N-Isopropylation

The most common and efficient method for the N-isopropylation of anilines is reductive amination . This one-pot reaction involves the condensation of an aniline with acetone to form a Schiff base (an imine), which is then reduced in situ to the corresponding secondary amine, N-isopropylaniline.[1]

The causality behind this experimental choice lies in its efficiency and control. Direct alkylation of anilines with isopropyl halides can lead to over-alkylation, producing tertiary amines and even quaternary ammonium salts. Reductive amination, however, is a more controlled process that selectively yields the desired secondary amine.[1]

The reaction proceeds in two key steps:

  • Imine Formation: The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a protonated imine (iminium ion), which is in equilibrium with the neutral imine. This step is typically acid-catalyzed.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final N-isopropyl aniline product.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aniline Aniline (Nucleophile) Acetone Acetone (Electrophile) Imine Schiff Base (Imine) Intermediate Aniline->Imine + Acetone - H2O Reducing_Agent Reducing Agent (e.g., NaBH4) N_Isopropylaniline N-Isopropylaniline (Final Product) Imine->N_Isopropylaniline + [H]

Caption: General workflow of the reductive amination process.

II. Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the N-isopropylation of aniline using reductive amination with sodium borohydride.

Protocol 1: Reductive Amination of Aniline with Acetone and Sodium Borohydride

This protocol is adapted from a patented procedure and offers a robust method for the synthesis of N-isopropylaniline.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.13233 g2.5
Acetone58.08250 mL-
Tetrahydrofuran (THF)72.115 L-
Phthalic Acid166.13675 g4.06
Sodium Borohydride (98%)37.83100 g2.64
Sodium Hydroxide (20% aq. soln.)40.002.0 L-
Anhydrous Potassium Carbonate138.211.0 kg-

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 233 g (2.5 moles) of aniline, 5 L of tetrahydrofuran, and 250 mL of acetone. Stir the mixture at 24-25 °C under a nitrogen atmosphere for 2 hours. This initial step allows for the formation of the imine intermediate.

  • Acid Addition: Cool the reaction mixture to 10 °C using an ice bath. Rapidly add 675 g (4.06 moles) of phthalic acid to the stirred suspension. The addition of a weak acid like phthalic acid can help to catalyze the imine formation.

  • Reduction: While maintaining the temperature at 10 °C and under a nitrogen atmosphere, add 100 g (2.64 moles) of powdered 98% sodium borohydride portion-wise over 25 minutes. An exothermic reaction will occur, and the temperature may rise to approximately 28 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at 28 °C for 15 minutes. Then, heat the mixture to 60-61 °C and maintain this temperature for 2 hours to ensure the reduction is complete.

  • Work-up: Cool the reaction mixture to 25 °C. Carefully and portion-wise, transfer the reaction mixture into 2.0 L of a 20% aqueous sodium hydroxide solution. Control the rate of addition to ensure the temperature of the aqueous solution does not exceed 20 °C. This step neutralizes the phthalic acid and quenches any remaining sodium borohydride.

  • Extraction and Drying: Separate the organic phase. To the organic layer, add 1.0 kg of anhydrous potassium carbonate and stir the mixture at 20-25 °C for 20 minutes to dry the organic solution.

  • Isolation and Purification: Filter the mixture to remove the solid potassium carbonate. Wash the solid residue with two 250 mL portions of tetrahydrofuran and combine the washings with the filtrate. Remove the tetrahydrofuran by distillation under reduced pressure (20-100 mm Hg) at a maximum temperature of 55 °C. The resulting residual oil is N-isopropylaniline.

  • Final Purification: For high purity, the crude N-isopropylaniline should be purified by fractional distillation under reduced pressure. The product typically boils at 62-64 °C at 1 mm Hg.[2]

III. Product Characterization: Ensuring Purity and Identity

Thorough characterization of the synthesized N-isopropylaniline is crucial to confirm its identity and purity. The following analytical techniques are recommended:

A. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for assessing the purity of the product and confirming its molecular weight.

  • Expected Results: The gas chromatogram should show a major peak corresponding to N-isopropylaniline. The mass spectrum will exhibit a molecular ion peak (M+) at m/z = 135, corresponding to the molecular weight of the product. Key fragmentation peaks would include a prominent peak at m/z = 120, resulting from the loss of a methyl group.[4]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

  • ¹H NMR (CDCl₃):

    • δ ~1.2 ppm (d, 6H): Two equivalent methyl groups of the isopropyl moiety, appearing as a doublet due to coupling with the methine proton.

    • δ ~3.6 ppm (septet, 1H): The methine proton of the isopropyl group, split into a septet by the six protons of the two methyl groups.

    • δ ~3.7 ppm (br s, 1H): The N-H proton, which may appear as a broad singlet and its chemical shift can be concentration-dependent.

    • δ ~6.5-7.2 ppm (m, 5H): The aromatic protons of the aniline ring.

  • ¹³C NMR (CDCl₃):

    • δ ~23 ppm: The two equivalent methyl carbons of the isopropyl group.

    • δ ~48 ppm: The methine carbon of the isopropyl group.

    • δ ~113-129 ppm: The aromatic carbons. The carbon attached to the nitrogen (ipso-carbon) will be the most downfield in this region.

C. Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • Expected Absorption Bands:

    • ~3400 cm⁻¹ (sharp, medium): N-H stretching vibration, characteristic of a secondary amine.

    • ~3050-3020 cm⁻¹ (weak to medium): Aromatic C-H stretching.

    • ~2970-2850 cm⁻¹ (medium to strong): Aliphatic C-H stretching of the isopropyl group.

    • ~1600 and ~1500 cm⁻¹ (strong): C=C stretching vibrations of the aromatic ring.

    • ~1315-1250 cm⁻¹ (strong): C-N stretching vibration.

IV. Alternative Synthetic Route: Catalytic N-Alkylation via Borrowing Hydrogen

An alternative and increasingly popular green chemistry approach to N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[5][6] This method utilizes a catalyst, often based on transition metals like ruthenium or iridium, to facilitate the reaction between an aniline and an alcohol (in this case, isopropanol).

Mechanism Overview:

  • Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the isopropanol, oxidizing it to acetone.

  • Condensation: The in situ generated acetone then reacts with the aniline to form the imine intermediate.

  • Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to N-isopropylaniline and regenerating the catalyst.

Borrowing_Hydrogen Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone - 2[H] (to Catalyst) Catalyst Catalyst Catalyst_H2 Catalyst-H2 Catalyst->Catalyst_H2 Borrows H2 Imine Imine Acetone->Imine + Aniline - H2O Aniline Aniline N_Isopropylaniline N-Isopropylaniline Imine->N_Isopropylaniline + 2[H] (from Catalyst-H2) Catalyst_H2->Catalyst Returns H2

Caption: The catalytic cycle of N-alkylation via the borrowing hydrogen mechanism.

This method is highly atom-economical as the only byproduct is water. It often requires higher temperatures and specific catalysts but avoids the use of stoichiometric reducing agents.

V. Conclusion

The N-isopropylation of anilines is a fundamental transformation with significant industrial and academic importance. Reductive amination stands out as a reliable and controllable method for achieving this synthesis, and the detailed protocol provided herein offers a robust starting point for researchers. The characterization techniques outlined are essential for verifying the successful synthesis and purity of the target compound. Furthermore, the exploration of alternative green methodologies like the borrowing hydrogen strategy highlights the continuous evolution of synthetic chemistry towards more sustainable practices.

VI. References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Kail, B., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]

  • IRIS UniCa. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

Sources

use of sodium borohydride in 4-Fluoro-N-isopropylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 4-Fluoro-N-isopropylaniline via Sodium Borohydride Reductive Amination

Executive Summary

This guide details the synthesis of 4-Fluoro-N-isopropylaniline (CAS: 70441-63-3), a critical intermediate in the manufacturing of fluorinated agrochemicals and pharmaceutical active ingredients. While Sodium Triacetoxyborohydride (STAB) is often the default reagent for reductive aminations to avoid ketone reduction, it is cost-prohibitive at scale.

This protocol utilizes standard Sodium Borohydride (NaBH₄) in a Glacial Acetic Acid medium.[1] This specific solvent system is chosen to overcome the low nucleophilicity of the aniline nitrogen and the steric hindrance of acetone, driving the equilibrium toward the iminium species which is then selectively reduced.

Strategic Rationale & Mechanism

The Challenge: Aniline Nucleophilicity

Reductive amination of anilines with ketones (like acetone) is more difficult than with aliphatic amines. The lone pair on the aniline nitrogen is delocalized into the aromatic ring (resonance), reducing its ability to attack the carbonyl carbon of acetone. Furthermore, acetone is sterically more hindered than aldehydes.

The Solution: Acid-Mediated Catalysis

Standard methanol-based protocols often fail to drive this reaction to completion. By using Glacial Acetic Acid as the solvent:

  • Activation: The acid protonates the acetone carbonyl, making it more electrophilic.

  • Dehydration: It promotes the loss of water from the hemiaminal intermediate to form the imine (Schiff base).

  • Selectivity: NaBH₄ in acetic acid effectively generates an acetoxyborohydride species in situ, which mimics the selectivity of STAB, reducing the iminium ion faster than the free ketone.

Mechanistic Pathway

The reaction proceeds via the formation of an iminium acetate salt, which is the active species for hydride transfer.

ReactionMechanism Start 4-Fluoroaniline + Acetone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine -H₂O (Acid Cat.) Iminium Protonated Iminium Ion Imine->Iminium +H+ (AcOH) Product 4-Fluoro-N- isopropylaniline Iminium->Product Reduction (NaBH₄/AcOH)

Figure 1: Mechanistic pathway showing the critical role of acid catalysis in forming the reducible iminium species.

Experimental Protocol

Scale: 0.2 Molar (approx. 22g batch) Estimated Yield: 70–75% Time: ~2.5 Hours (Active)

Reagents & Materials
ReagentMW ( g/mol )AmountEquiv.Role
4-Fluoroaniline 111.1222.2 g1.0Substrate
Acetone 58.0817.6 mL1.2Reagent (Excess)
Glacial Acetic Acid 60.05120 mLSolventSolvent/Catalyst
Sodium Borohydride 37.839.4 g1.25Reducing Agent
NaOH (50% aq) 40.00~120 mLN/AQuenching/Basifying
Hexane 86.18200 mLN/AExtraction Solvent
Step-by-Step Methodology

1. Reactor Setup

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring preferred due to viscosity changes), a thermometer, and an addition funnel.

  • Place the flask in an ice/water bath .

2. Substrate Dissolution

  • Charge the flask with 120 mL Glacial Acetic Acid .

  • Add 22.2 g (0.2 mol) of 4-Fluoroaniline .

  • Add 17.6 mL (0.24 mol) of Acetone .

  • Observation: The solution may warm slightly; allow it to cool to 10°C under stirring.

3. Reductive Addition (Critical Control Point)

  • Safety Warning: NaBH₄ reacts vigorously with acetic acid to release Hydrogen gas. Ensure good ventilation.

  • Add 9.4 g (0.25 mol) of Sodium Borohydride portion-wise (spatula tip amounts) over 30–45 minutes.

  • Temperature Limit: Maintain internal temperature below 20°C . If temp spikes, stop addition and let cool.

4. Reaction Phase

  • Once addition is complete, remove the ice bath.

  • Stir at 20°C for 30 minutes .

  • Stir at Room Temperature (25°C) for an additional 60 minutes .

  • Checkpoint: TLC or GC can be used here to confirm consumption of 4-fluoroaniline.

5. Quench and Workup

  • Pour the reaction mixture into 500 mL of crushed ice/water .

  • Slowly add 50% Aqueous NaOH (~120 mL) dropwise with stirring.

  • Target pH: >10 (strongly alkaline). Keep temperature below 25°C during basification to prevent hydrolysis or side reactions.

6. Extraction and Purification

  • Extract the aqueous mixture with Hexane (2 × 100 mL) .

  • Combine organic layers and wash with Saturated Brine (100 mL) .

  • Dry the organic layer over Anhydrous MgSO₄ .[1] Filter.

  • Concentrate via Rotary Evaporator to obtain a clear liquid.

  • Final Purification: Distillation under reduced pressure.

    • Target Fraction: Collect at 40°C / 0.5 mmHg .

Process Workflow Diagram

ExperimentalWorkflow Setup SETUP 500mL Flask, Ice Bath Charge AcOH + Aniline + Acetone Cooling COOLING Target Temp: 10°C Setup->Cooling Addition REDUCTION Add NaBH₄ portion-wise Keep T < 20°C (H₂ Evolution!) Cooling->Addition Reaction REACTION Stir 30 min @ 20°C Stir 1 hr @ Room Temp Addition->Reaction Quench QUENCH Pour into Ice Water Basify with 50% NaOH (pH > 10) Reaction->Quench Workup WORKUP Extract (Hexane) Dry (MgSO₄) -> Distill Quench->Workup

Figure 2: Operational workflow emphasizing temperature control points.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Boiling Point 40°C @ 0.5 mmHgVacuum Distillation
Refractive Index

1.5050
Refractometer
Purity >98%GC-FID / HPLC
Identity Consistent with Structure¹H-NMR (CDCl₃)

Troubleshooting Guide:

  • Low Yield: Usually caused by insufficient cooling during NaBH₄ addition (decomposition of reagent) or incomplete basification (product trapped as salt in aqueous layer).

  • Starting Material Remains: If 4-fluoroaniline persists, the imine formation was likely incomplete. Increase the initial stir time of Aniline + Acetone in Acetic Acid before adding NaBH₄.

Safety & Handling

  • Hydrogen Evolution: The reaction of NaBH₄ with Acetic Acid generates significant Hydrogen gas (

    
    ). All reactions must be performed in a fume hood with no ignition sources.
    
  • Exotherm: The addition is exothermic. Strict temperature monitoring is required to prevent thermal runaway.

  • Toxicity: 4-Fluoroaniline is toxic by inhalation and skin contact. Wear nitrile gloves, lab coat, and safety glasses.

References

  • PrepChem. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

  • Kulkarni, C. L., et al. (1984). Process for the preparation of N-alkyl anilines. U.S. Patent No.[1] 4,453,965.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Application Note: Comprehensive Characterization of 4-Fluoro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive protocol for the analytical characterization of 4-Fluoro-N-isopropylaniline (CAS: 70441-63-3), a critical intermediate in the synthesis of agrochemicals (e.g., Flufenacet) and active pharmaceutical ingredients.[1][2] Due to the secondary amine functionality and the fluorine substituent, this molecule presents specific challenges in chromatography (tailing) and spectroscopy (spin-spin coupling).[1][2] This guide details optimized methodologies for GC-MS , HPLC-UV , and NMR (


H, 

C,

F)
to ensure precise identification and purity assessment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before initiating analysis, verify the fundamental properties to select appropriate solvents and standards.[1][2]

PropertyValueNotes
IUPAC Name N-propan-2-yl-4-fluoroanilineAlso: N-isopropyl-4-fluoroaniline
CAS Number 70441-63-3
Molecular Formula C

H

FN
Molecular Weight 153.20 g/mol Monoisotopic: 153.095
Appearance Colorless to pale brown liquidDarkens upon oxidation (air sensitive)
Boiling Point ~214 °C (atm); 40 °C (0.5 mmHg)High boiling point requires specific GC temp programs
Density 1.045 g/mLDenser than typical alkyl amines
Solubility Soluble in MeOH, ACN, DCM, EtOAcSparingly soluble in water

Safety & Handling Protocol (Critical)

Hazard Class: Acute Tox. 3 (Oral/Inhalation), Skin Irrit. 2.[1]

  • Oxidation Risk: Anilines readily oxidize to colored azobenzenes or quinones.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Sample Prep: All analytical samples should be prepared fresh. Use amber glassware to prevent photodegradation.[1][2]

Analytical Workflow Diagram

The following decision tree outlines the logical flow for characterizing a new batch of 4-Fluoro-N-isopropylaniline.

AnalyticalWorkflow cluster_methods Method Selection Start Crude/Raw Sample PurityCheck Purity Assessment (GC-MS / HPLC) Start->PurityCheck Dilute in ACN/DCM Identity Structural ID (NMR / IR) PurityCheck->Identity If >95% Purity Decision Passes Specs? Identity->Decision Release Release for Synthesis Decision->Release Yes Purify Reprocess (Distillation) Decision->Purify No Purify->PurityCheck Re-analyze GC GC-MS: Volatile Impurities HPLC HPLC-UV: Non-volatiles/Salts

Figure 1: Analytical decision matrix for validating 4-Fluoro-N-isopropylaniline quality.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: Primary method for purity determination and identification of volatile organic impurities (e.g., unreacted 4-fluoroaniline, acetone).[1]

Instrument Parameters
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[1] Note: Amine-deactivated liners are recommended to reduce tailing.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet: Split mode (50:1), 250°C.

  • Detection: EI Source (70 eV), Scan range 35–300 amu.[1]

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1152000.0
Ramp 2252803.0
Mass Spectrum Interpretation (EI, 70 eV)

The fragmentation pattern is distinct due to the stability of the aromatic ring and the isopropyl loss.[1][2]

  • Molecular Ion (

    
    ): m/z 153 (Strong, typically base peak or near base).[1]
    
  • [M - CH

    
    ]
    
    
    
    :
    m/z 138 (Loss of methyl from isopropyl group).[1][2]
  • [M - C

    
    H
    
    
    
    ]
    
    
    :
    m/z 110 (Loss of isopropyl group, generating the 4-fluoroaniline cation).[1][2]
  • Tropylium-like Ion: m/z ~95 (Fluorobenzene fragment).[1]

Fragmentation M Molecular Ion [M]+ m/z 153 M_Me [M - CH3]+ m/z 138 M->M_Me -15 Da M_Iso [M - Isopropyl]+ m/z 110 M->M_Iso -43 Da

Figure 2: Primary fragmentation pathway in EI-MS.

Protocol B: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitation of purity, specifically detecting non-volatile oxidation products (azo dimers) or salt contaminants.[1][2]

Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 245 nm (aromatic

    
    ) and 280 nm.[1]
    

Technical Insight: Secondary amines often tail on silica-based columns due to silanol interactions.[1] Using a high pH buffer (pH > pKa of the aniline, ~5.[1][2]5) ensures the molecule is neutral, sharpening the peak shape.[1][2] Alternatively, use an end-capped column with low pH modifiers.[1][2]

Protocol C: NMR Spectroscopy (Structural Validation)

Purpose: Definitive structural confirmation.[1] The presence of Fluorine (


F) provides a unique handle for purity checking without proton interference.[1][2]
Sample Preparation

Dissolve ~10 mg of sample in 0.6 mL CDCl


 . Note: Use dry solvent to prevent H/D exchange of the amine proton.
Expected Chemical Shifts ( , ppm)

H NMR (400 MHz, CDCl

)
Shift (

)
MultiplicityIntegralAssignmentCoupling (

)
1.20 Doublet (d)6HIsopropyl -CH


Hz
3.40 Broad Singlet1HN-H Variable
3.58 Septet1HIsopropyl C-H

Hz
6.50 Multiplet (dd)2HAr-H (Ortho to N)

Hz
6.85 Multiplet (dd)2HAr-H (Ortho to F)

Hz

Expert Note: The aromatic region shows an AA'BB'X system (where X is Fluorine).[1] The protons ortho to the Fluorine (6.85 ppm) will show distinct splitting due to the large


 coupling.[1][2]

C NMR (100 MHz, CDCl

)
  • Aliphatic: ~23.0 ppm (CH

    
    ), ~44.5 ppm (CH-N).[1][2]
    
  • Aromatic:

    • C-N: ~143 ppm (doublet,

      
       Hz).[1][2]
      
    • C-F: ~156 ppm (doublet,

      
       Hz).[1][2]
      
    • C-H: ~113 ppm (d,

      
       Hz) and ~115 ppm (d, 
      
      
      
      Hz).[1][2]

F NMR (376 MHz, CDCl

)
  • Signal: Single peak at

    
     ppm (relative to CFCl
    
    
    
    ).[1][2]
  • Utility: Integration of this peak against an internal standard (e.g.,

    
    -trifluorotoluene) is the most accurate method for quantitative purity assay (
    
    
    
    NMR).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline.[1] Retrieved from [Link] (Precursor data and general aniline properties).[1]

  • Google Patents. CN103553934A - N-isopropyl-4-fluoroaniline preparation method.[1] Retrieved from

Sources

High-Resolution NMR Spectroscopy of Substituted Anilines: Methodological Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anilines represent a "privileged scaffold" in medicinal chemistry, serving as precursors for sulfonamides, paracetamol, and kinase inhibitors. However, their nucleophilic nature and labile amino protons (


) present unique challenges in NMR spectroscopy. This guide provides a validated workflow for the structural elucidation and quantitative analysis (qNMR) of substituted anilines, addressing solvent-dependent chemical shifts, exchange dynamics, and Hammett-correlated electronic effects.

Theoretical Grounding: The "Push-Pull" Electronic Environment

To interpret aniline spectra accurately, one must understand the electronic competition between the amino group and the aromatic ring.

Electronic Shielding Mechanisms

The nitrogen lone pair in aniline is mesomerically donating (+M) but inductively withdrawing (-I) .

  • Resonance Effect (+M): The lone pair delocalizes into the ring, increasing electron density at the ortho and para positions. This causes significant upfield shifting (shielding) of protons at these positions relative to benzene (

    
     7.36 ppm).
    
  • Substituent Interaction: Introducing a second substituent creates a "push-pull" system.

    • Electron Withdrawing Groups (EWG, e.g.,

      
      ):  Deshield ring protons, moving peaks downfield.
      
    • Electron Donating Groups (EDG, e.g.,

      
      ):  Further shield ring protons, moving peaks upfield.
      

This relationship follows the Hammett Equation , where the chemical shift change (


) correlates linearly with the substituent constant (

).
The Labile Proton Challenge

The amino protons (


) are susceptible to chemical exchange with the solvent or trace water:


This exchange rate (

) determines the peak shape. Fast exchange collapses the signal into the solvent peak; intermediate exchange causes broadening; slow exchange yields sharp signals.

Experimental Protocol: Sample Preparation

Objective: Minimize proton exchange to visualize


 signals and prevent oxidative degradation.
Solvent Selection Strategy

The choice of solvent is the single most critical variable in aniline NMR.

FeatureChloroform-d (

)
Dimethyl Sulfoxide-

(

)
Recommendation

Visibility
Poor. Often broad or invisible due to fast exchange.Excellent. Strong H-bonding with solvent slows exchange.Use for structure verification.
Chemical Shift (

)

ppm (Variable)

ppm (Sharp)
Solubility Good for lipophilic anilines.Universal for polar/salt forms.
Water Peak

ppm

ppm

Critical Protocol:

  • Standard: Use

    
      for all primary characterization of anilines. The H-bonding capacity of DMSO "locks" the amine protons, often revealing them as a sharp singlet (or doublet if coupled to adjacent alkyls).
    
  • Dryness: Use ampoules of "100% isotopic" solvent. Trace acid in aged

    
     accelerates exchange, obliterating the NH signal.
    
  • Concentration: Prepare samples at 10-15 mg per 0.6 mL . Higher concentrations can induce aggregation-induced shifts.

Sample Stability

Anilines are prone to oxidation (browning) to form azo-compounds or quinones.

  • Action: Flush the NMR tube with Nitrogen or Argon gas before capping.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter if the solution is not perfectly clear; paramagnetic particulates (from synthesis catalysts) will broaden lines.
    

Acquisition Parameters & qNMR Protocol

For quantitative NMR (qNMR) to determine purity or potency, standard parameters must be modified to account for relaxation times (


).
Pulse Sequence Setup
  • Pulse Program: zg30 (30° excitation pulse) is standard.

  • Spectral Width: 12-15 ppm (to capture downfield amides or acids if derivatized).

  • Temperature: 298 K (Keep constant; NH shifts are temperature-dependent).

qNMR Optimization (Self-Validating System)

Anilines often have long longitudinal relaxation times (


) for aromatic protons.
  • Determine

    
    :  Run a quick inversion-recovery experiment. Aromatic protons in anilines typically have 
    
    
    
    seconds.
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    of the slowest relaxing signal of interest.
    • Standard Setting:D1 = 20 - 30 seconds is safe for high-accuracy qNMR (<1% error).

  • Internal Standard:

    • Maleic Acid: Good for aqueous/DMSO solubility; distinct singlet at

      
       ppm.
      
    • 1,3,5-Trimethoxybenzene: Good for organic solubility; shifts often do not overlap with aniline aromatics.

Data Interpretation & Logic Pathways

Coupling Constant Analysis

Distinguishing substitution patterns relies on Scalar Coupling (


).
  • Ortho (

    
    ): 
    
    
    
    Hz (Strong coupling, adjacent carbons).
  • Meta (

    
    ): 
    
    
    
    Hz (Weak coupling, one carbon gap).
  • Para (

    
    ): 
    
    
    
    Hz (Rarely resolved, appears as broadening).
Workflow Visualization

The following diagram outlines the logic for assigning substitution patterns based on signal multiplicity.

AnilineAnalysis Start Start: Count Aromatic Signals (excluding NH) Sig2 2 Distinct Signals (Symmetric Molecule) Start->Sig2 Symmetric Sig3 3 Distinct Signals Start->Sig3 Meta/Asym Sig4 4 Distinct Signals Start->Sig4 Asymmetric CheckJ Check Coupling (J) Sig2->CheckJ Meta Meta-Substitution (1,3) Look for: 1 Triplet (t), 2 Doublets (d), 1 Singlet (s) Sig4->Meta J ~ 2Hz (Meta) visible OrthoAsym Ortho-Substitution (1,2) (Asymmetric) Look for: 1 Doublet (d), 1 Triplet (t)... Sig4->OrthoAsym J ~ 8Hz (Ortho) Para Para-Substitution (1,4) Pattern: AA'BB' Look for: 2 'Doublets' (roofed) OrthoSym Ortho-Substitution (1,2) (Symmetric, e.g., 1,2-diamino) Pattern: AA'BB' CheckJ->Para Appears as 2 doublets (J ~ 8Hz dominant) CheckJ->OrthoSym Complex AA'BB'

Figure 1: Decision tree for assigning substitution patterns in disubstituted anilines based on signal count and coupling constants.

Chemical Shift Reference Table (in DMSO- )
Substituent (Para)Ring H (Ortho to

)
Ring H (Meta to

)

Shift
Electronic Effect
-H (Aniline) 6.50 ppm7.05 ppm4.95 ppmReference
-NO

(Nitro)
6.60 ppm7.95 ppm7.00 ppmStrong EWG (Deshielding)
-OCH

(Methoxy)
6.55 ppm6.70 ppm4.50 ppmEDG (Shielding)
-Cl (Chloro) 6.58 ppm7.05 ppm5.20 ppmInductive EWG

Note: EWG substituents generally shift the


 peak downfield (higher ppm) by increasing the acidity of the protons.

Troubleshooting Common Issues

Issue: "The peak is missing."
  • Cause: Rapid proton exchange with water or acidic impurities in

    
    .
    
  • Fix: Evaporate sample and redissolve in fresh

    
     . If using 
    
    
    
    , add a pellet of
    
    
    to neutralize acid traces (filtration required before acquisition).
Issue: "Aromatic peaks are broad/undefined."
  • Cause: Restricted rotation (steric hindrance) or paramagnetic impurities.

  • Fix:

    • Perform a variable temperature (VT) experiment. Heating to 320-330 K often sharpens peaks by accelerating rotation.

    • Filter the sample to remove inorganic solids.

Issue: "Integration values are off (e.g., 0.8H instead of 1.0H)."
  • Cause: Incomplete relaxation (

    
     too short) or excitation bandwidth issues.
    
  • Fix: Increase

    
     to 30 seconds. Ensure the transmitter offset (O1P) is centered.
    

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • SDBS. "Spectral Database for Organic Compounds."[3] National Institute of Advanced Industrial Science and Technology (AIST).[3] Link

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Link

  • Sigma-Aldrich. "Quantitative NMR - Technical Details and TraceCERT." Link

Sources

Precision Synthesis of 4-Fluoro-N-isopropylaniline via Reductive Amination

[1][2]

Part 1: Executive Summary & Strategic Rationale

The synthesis of 4-Fluoro-N-isopropylaniline (CAS: 70441-63-3) is a critical intermediate step in the development of various fluoro-quinolone antibiotics and agrochemical agents.[1][2] While direct alkylation of anilines with isopropyl halides is theoretically possible, it is operationally flawed due to the "Over-alkylation Pitfall"—the uncontrollable formation of tertiary amines (bis-alkylation) and quaternary ammonium salts.[2]

This protocol utilizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[1][3][4][5] Unlike the traditional Sodium Cyanoborohydride (

212
Key Technical Specifications
ParameterSpecification
Target Molecule 4-Fluoro-N-isopropylaniline
Reaction Type Reductive Amination (Indirect)
Primary Reagent Sodium Triacetoxyborohydride (STAB)
Solvent System 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Expected Yield 85% - 92%
Purity Goal >98% (by GC-MS / NMR)

Part 2: Reaction Mechanism & Critical Control Points[1][2]

The reaction proceeds through two distinct phases occurring in one pot. Understanding this mechanism is vital for troubleshooting.

  • Imine Formation: The nucleophilic nitrogen of 4-fluoroaniline attacks the carbonyl carbon of acetone.[1][2] Acid catalysis (Acetic Acid) facilitates the elimination of water, forming the imine (Schiff base).[2]

  • Selective Reduction: STAB is a mild hydride donor.[1][2] It coordinates with the imine nitrogen, delivering a hydride to the iminium carbon.[1][2] Crucially, STAB is bulky and electron-deficient enough that it reduces the iminium species much faster than the acetone itself.[1][2]

Mechanism Visualization

ReactionMechanismReagents4-Fluoroaniline+ AcetoneIntermediate1HemiaminalIntermediateReagents->Intermediate1Nucleophilic AttackImineImine (Schiff Base)+ H2OIntermediate1->Imine-H2O (AcOH Cat.)ProtonationIminium Ion(Activated)Imine->Protonation+H+ReductionHydride Transfer(via STAB)Protonation->ReductionFast StepProduct4-Fluoro-N-isopropylanilineReduction->Product

Figure 1: Step-wise mechanistic pathway emphasizing the critical iminium activation step.[1][2]

Part 3: Detailed Experimental Protocol

Scale: 50 mmol (approx. 5.5 g of starting aniline) Total Time: 4–6 Hours[2]

Reagents & Equipment[1][2][3][8][9][10][11]
  • 4-Fluoroaniline: 5.56 g (50 mmol)[1][2]

  • Acetone: 3.7 mL (50 mmol) [Note: Use 1.1 - 1.5 eq excess if reaction stalls]

  • Sodium Triacetoxyborohydride (STAB): 14.8 g (70 mmol, 1.4 eq)[2]

  • Glacial Acetic Acid (AcOH): 2.8 mL (50 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 150 mL (Anhydrous)[1][2]

  • Quench: 1N NaOH solution

  • Glassware: 500 mL 3-neck RBF, nitrogen inlet, addition funnel.

Step-by-Step Methodology
1. Reactor Setup & Imine Formation
  • Flame-dry a 500 mL 3-neck round-bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Charge the flask with 4-Fluoroaniline (5.56 g) and DCE (100 mL).

  • Add Acetone (3.7 mL) followed by Glacial Acetic Acid (2.8 mL).

  • Stir at room temperature (20–25°C) for 30 minutes.

    • Scientist's Note: This pre-stir allows the equilibrium to shift toward the imine before the reducing agent is introduced.[1][2]

2. Reductive Step
  • Cool the mixture slightly to 0–5°C using an ice bath (optional, but recommended to control exotherm).

  • Add STAB (14.8 g) in 3–4 portions over 15 minutes.

    • Caution: Gas evolution (

      
      ) may occur; ensure proper venting.[1][2]
      
  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir vigorously for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting aniline spot (

      
      ) should disappear, replaced by a higher running product spot (
      
      
      ).
3. Workup & Isolation
  • Quench: Carefully add 1N NaOH (100 mL) to the reaction mixture. Stir for 20 minutes until the aqueous layer is basic (pH > 10). This destroys excess borohydride and neutralizes the acetic acid.[1][2]

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE).[1][2][3] Extract the aqueous layer twice with DCM (2 x 50 mL).[1][2]

  • Washing: Combine organic layers and wash with Brine (saturated NaCl, 50 mL).[1][2]

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ). Filter off the solid.[1][2]
    
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to yield a crude yellow oil.

4. Purification
  • Distillation: For high purity, vacuum distillation is preferred.[1][2]

    • Boiling Point: Collect fractions at 40–42°C @ 0.5 mmHg .

  • Alternative (Flash Chromatography): If distillation is unavailable, use a silica column eluting with Hexane:EtOAc (95:5).[1][2]

Part 4: Analytical Validation (QC/QA)

Every batch must be validated against these parameters to ensure structural integrity.

Physical Properties[1][2][10]
  • Appearance: Clear, colorless to pale yellow liquid.[1][2]

  • Density: 1.045 g/mL.[1][2]

  • Refractive Index (

    
    ):  1.5380.[1][2]
    
Spectroscopic Data ( NMR)

Solvent:

Shift (

ppm)
MultiplicityIntegrationAssignment
1.21 Doublet (

Hz)
6HIsopropyl

groups
3.50 Broad Singlet1H

(Amine proton)
3.62 Septet (

Hz)
1HIsopropyl

(Methine)
6.52 Multiplet2HAromatic (Ortho to N)
6.88 Multiplet2HAromatic (Ortho to F)

Note: The aromatic signals will show characteristic C-F coupling.

Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion (

    
    ):  153 m/z[1][2]
    
  • Base Peak: 138 m/z (Loss of methyl group,

    
    )[1][2]
    
Troubleshooting Workflow

TroubleshootingStartReaction Analysis (TLC/GC)Check1Is Starting Material Remaining?Start->Check1Check2Is Bis-alkylated Product Forming?Check1->Check2NoAction1Add 0.5 eq AcetoneStir 1 hr longerCheck1->Action1YesAction2Reduce Acetone eq in futureCheck Temperature (keep <25°C)Check2->Action2YesFinishProceed to WorkupCheck2->FinishNoAction1->Finish

Figure 2: Decision tree for reaction monitoring and optimization.

Part 5: Safety & Handling

  • Sodium Triacetoxyborohydride: Water-reactive.[1][2][3][4] Releases hydrogen gas upon contact with acid or moisture.[1][2] Handle in a fume hood.

  • 4-Fluoroaniline: Toxic if swallowed or inhaled.[1][2] Skin irritant. Wear nitrile gloves and safety glasses.[1][2]

  • 1,2-Dichloroethane: Carcinogen and flammable.[1][2] Avoid inhalation.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

  • National Center for Biotechnology Information. (2023).[1][2] "PubChem Compound Summary for CID 154403, 4-Fluoro-N-isopropylaniline." PubChem.

  • ChemicalBook. (2023).[1][2] "4-Fluoro-N-isopropylaniline Properties and Synthesis."

industrial production methods for 4-Fluoro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-N-isopropylaniline (CAS 70441-63-3) is a critical intermediate in the synthesis of agrochemicals, most notably the herbicide Flufenacet , and specific pharmaceutical agents.[1] While traditional alkylation methods utilizing isopropyl halides offer low barriers to entry, they suffer from poor atom economy and significant bis-alkylation impurities (10–30%).

This Application Note details the transition to Catalytic Reductive Amination , currently the industry standard for high-purity (>99%) production. We provide a comparative analysis of synthetic routes, a validated industrial protocol using heterogeneous hydrogenation, and a bench-scale validation method for process development.

Chemical Profile & Critical Parameters

ParameterSpecification
Chemical Name 4-Fluoro-N-isopropylaniline
CAS Number 70441-63-3
Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
Boiling Point 208.4°C (atm); ~82-85°C (15 mmHg)
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents (Acetone, Toluene, Methanol); Sparingly soluble in water.[1][2][3][4][5]
Key Hazards Skin/Eye Irritant, Toxic if swallowed.[1] Potential HF evolution if overheated/decomposed.[6]

Critical Analysis of Synthetic Routes

To achieve pharmaceutical or agrochemical grade purity, the choice of synthetic architecture is paramount.

Route A: Direct Nucleophilic Substitution (Traditional)
  • Reaction: 4-Fluoroaniline + 2-Bromopropane (+ Base/K2CO3).

  • Mechanism: SN2 attack of the amine on the alkyl halide.

  • Critical Flaw: The secondary amine product is more nucleophilic than the primary amine starting material. This leads to competitive reaction rates, resulting in significant N,N-diisopropyl-4-fluoroaniline (Bis-alkylated impurity).

  • Verdict: Obsolete for high-purity industrial applications due to difficult downstream separation.

Route B: Catalytic Reductive Amination (Recommended)
  • Reaction: 4-Fluoroaniline + Acetone + H2 (Catalyst).[7]

  • Mechanism: Formation of a Schiff base (imine) followed by in-situ hydrogenation.

  • Advantage: Steric hindrance at the imine stage and the specific mechanism of surface hydrogenation prevents over-alkylation.

  • Selectivity: >98% Mono-alkylated product.[8]

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic pathway and potential defect modes (side reactions) that must be controlled.

ReactionPathway Start 4-Fluoroaniline (Starting Material) Imine Intermediate Imine (Schiff Base) Start->Imine + Acetone - H2O (Equilibrium) Acetone Acetone (Excess) Acetone->Imine Product 4-Fluoro-N-isopropylaniline (Target) Imine->Product + H2 / Catalyst (Reduction) Side1 Defluorinated Byproduct (Aniline/N-iso-Aniline) Product->Side1 C-F Hydrogenolysis (If Pd/C used without modifier) Side2 Bis-Alkylated Impurity (Trace) Product->Side2 + Acetone/H2 (Over-alkylation)

Caption: Reaction pathway showing the critical equilibrium step and the risk of C-F hydrogenolysis if catalyst selection is incorrect.

Industrial Protocol: Catalytic Hydrogenation

Scope: This protocol describes the large-scale synthesis utilizing a pressurized hydrogenation reactor. Safety Note: Hydrogen gas is highly flammable. 4-Fluoroaniline is toxic. All operations must occur in ATEX-rated zones.

Reagents & Materials
  • Substrate: 4-Fluoroaniline (Purity >99%).

  • Reagent/Solvent: Acetone (Industrial Grade, <0.2% H2O). Used in 3-5 molar excess.

  • Catalyst: 5% Pt/C (Platinum on Carbon) OR Sulfided Pd/C.

    • Expert Insight: Standard Pd/C is highly active for oxidative addition into Ar-X bonds. Using Pd/C poses a high risk of defluorination (generating HF and aniline). Pt/C is preferred as it is less active toward C-F bonds while effective for imine reduction.

  • Acid Promoter (Optional): Acetic acid (0.5 - 1.0 eq) can accelerate imine formation but requires downstream neutralization.

Step-by-Step Procedure
  • Reactor Charging:

    • Purge the autoclave (Stainless Steel 316) with Nitrogen (3 cycles) to remove oxygen.

    • Charge 4-Fluoroaniline (1.0 equiv).

    • Charge Acetone (4.0 equiv). The excess acetone acts as the solvent and drives the equilibrium toward the imine.

    • Charge Catalyst (5% Pt/C, 0.5 - 1.0 wt% loading relative to substrate).

  • Reaction Parameters:

    • Temperature: Heat to 50°C – 60°C . (Avoid >80°C to minimize defluorination risks).

    • Pressure: Pressurize with Hydrogen gas to 10 – 20 bar (150-300 psi).

    • Agitation: High shear stirring (>500 RPM) is critical to overcome gas-liquid mass transfer limitations.

  • Process Monitoring (IPC):

    • Monitor H2 uptake. Reaction is complete when uptake plateaus.

    • Sampling: Analyze via GC.

    • Target: <0.5% Residual 4-Fluoroaniline.[3]

  • Work-up:

    • Cool reactor to 25°C and vent H2 (purge with N2).

    • Filtration: Filter the reaction mixture through a sparkler filter or cartridge filter to recover the precious metal catalyst (recycle loop).

    • Concentration: Distill off excess acetone/water azeotrope (Recycle acetone).

  • Purification:

    • Perform vacuum distillation on the crude oil.

    • Collection: Collect fraction boiling at ~82-85°C (15 mmHg).

    • Yield: Expected 92-96%.

Bench-Scale Validation Protocol (Hydride Reduction)

For researchers lacking high-pressure hydrogenation equipment, this protocol uses Sodium Borohydride (NaBH4). This is not economical for multi-ton scale but excellent for producing gram-scale reference standards.

  • Imine Formation:

    • In a 500 mL 3-neck flask, dissolve 4-Fluoroaniline (22.2 g, 0.2 mol) in Glacial Acetic Acid (120 mL) .

    • Add Acetone (17.6 mL, 0.24 mol) .

    • Stir at 25°C for 30 minutes.

  • Reduction:

    • Cool the mixture to 10°C.

    • Slowly add Sodium Borohydride (9.4 g, 0.25 mol) in small portions.

    • Caution: Exothermic reaction with hydrogen gas evolution. Maintain temp <20°C.

  • Quench & Isolation:

    • Stir at room temperature for 1 hour.

    • Pour mixture into Ice Water (500 mL).

    • Basify with 50% NaOH solution (keep temp <25°C) until pH >10.

    • Extract with Hexane or Toluene (2 x 100 mL).

    • Dry organic layer (MgSO4) and concentrate. Distill as above.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Water accumulation inhibiting imine formation.Ensure Acetone is dry; Increase Acetone ratio; Use molecular sieves in recycle loop.
Defluorination (HF generation) Catalyst too active (Pd/C) or Temp too high.Switch to Pt/C or Sulfided Pd/C; Lower reaction temperature to <50°C.
Bis-Alkylation Reductive Amination is usually selective, but high acetone + high temp can force it.This is rare in reductive amination. Verify starting material purity.[9]

Process Flow Diagram (PFD)

PFD RawMat Feedstock Tank (4-Fluoroaniline + Acetone) Reactor Hydrogenation Autoclave (Pt/C Catalyst, 60°C) RawMat->Reactor H2Source Hydrogen Supply (20 bar) H2Source->Reactor Filter Catalyst Filter (Pt/C Recovery) Reactor->Filter Crude Mixture Filter->Reactor Recycle Catalyst Stripper Acetone Stripper (Solvent Recovery) Filter->Stripper Filtrate Stripper->RawMat Recycle Acetone Distillation Vacuum Distillation (Purification) Stripper->Distillation Crude Oil FinalProduct Final Product (>99% Purity) Distillation->FinalProduct

Caption: Industrial workflow for the continuous or batch production of 4-Fluoro-N-isopropylaniline.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96472, N-Isopropyl-4-fluoroaniline. Retrieved from [Link]

  • Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.[3] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Fundamental mechanistic reference for bench-scale protocol).

Sources

derivatization of 4-Fluoro-N-isopropylaniline for further synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Molecule Profile[1][2]

4-Fluoro-N-isopropylaniline (CAS 70441-63-3) is a high-value intermediate distinguished by two strategic features: the fluorine atom at the para-position, which blocks metabolic oxidation (CYP450) and modulates pKa; and the N-isopropyl group , which introduces lipophilicity and steric bulk.

This guide addresses the specific challenges of derivatizing this molecule. The secondary amine is nucleophilic but sterically encumbered by the branched isopropyl chain, requiring tailored conditions for acylation and coupling.[1] Furthermore, the electron-rich ring (activated by the nitrogen) allows for regioselective electrophilic aromatic substitution (EAS), providing a gateway to polysubstituted aromatic cores.[1]

Reactivity Logic Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Core 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) N_Center N-Center (Nucleophilic) Core->N_Center Ring_Center Ortho-Ring Position (Electrophilic Attack) Core->Ring_Center Amide Chloroacetamides (Agro/Pharma Linkers) N_Center->Amide Acylation (Cl-Ac-Cl) ArylAmine Tertiary Amines (Buchwald Coupling) N_Center->ArylAmine Pd-Catalysis (Ar-X) Bromo 2-Bromo Derivative (Suzuki Handle) Ring_Center->Bromo Halogenation (NBS) Heterocycle Benzimidazole Cores (Post-Nitration) Bromo->Heterocycle Cyclization

Figure 1: Divergent reactivity profile of 4-Fluoro-N-isopropylaniline, highlighting the N-nucleophilic and Ring-electrophilic sites.[1]

Module A: N-Functionalization (Overcoming Steric Hindrance)

The isopropyl group reduces the nucleophilicity of the nitrogen via steric shielding. Standard acylation conditions (e.g., carboxylic acid + EDC) often suffer from slow kinetics.[1] This protocol utilizes acid chlorides with a catalytic base to drive conversion.[1]

Protocol A1: Synthesis of Chloroacetamides (Agrochemical Precursors)

This reaction generates a chloroacetamide handle, a common pharmacophore in herbicides (e.g., acetamide class) and a versatile linker for fragment-based drug discovery (FBDD).[1]

Reagents:

  • Substrate: 4-Fluoro-N-isopropylaniline (1.0 equiv)[1]

  • Reagent: Chloroacetyl chloride (1.2 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Fluoro-N-isopropylaniline (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (15 mmol) and cool the solution to 0°C. Note: The isopropyl group prevents rapid quaternary salt formation, but temperature control is vital to suppress bis-acylation or elimination.

  • Acylation: Dropwise add Chloroacetyl chloride (12 mmol) over 15 minutes. The reaction is exothermic.[1]

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The amine spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).[1]
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL).[1] Wash organics with 1M HCl (to remove unreacted amine) and brine.[1]
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/Ether if necessary.
    

Critical Parameter: The N-isopropyl group makes the amine moderately hindered. If using weaker acylating agents (like anhydrides), add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to accelerate the reaction.[1]

Module B: Ring Modulation (Regioselective Halogenation)[2]

To expand the core into complex scaffolds, a halogen handle is required on the aromatic ring.[1] Since the para-position is blocked by fluorine, and the nitrogen is a strong ortho/para-director, bromination will occur exclusively at the ortho-position (C2) relative to the amine.

Protocol B1: Regioselective Ortho-Bromination

This protocol yields 2-Bromo-4-fluoro-N-isopropylaniline , a critical building block for Suzuki-Miyaura cross-couplings.

Reagents:

  • Substrate: 4-Fluoro-N-isopropylaniline (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Temperature: 0°C to RT

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (5 mmol) in ACN (25 mL).

  • Controlled Addition: Cool to 0°C. Add NBS (5.25 mmol) portion-wise over 20 minutes. Crucial: Adding NBS too quickly can lead to poly-bromination or oxidation of the amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Validation: Check LCMS. Expected Mass:

    
     (1:1 Br isotope pattern).[1]
    
  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate. The product is often light-sensitive; protect from direct light during rotary evaporation.[1]

Mechanistic Insight: The nitrogen lone pair activates the ring.[1] The fluorine atom at the para position deactivates the ring inductively but directs ortho/para via resonance. However, the resonance donation of Nitrogen is significantly stronger than Fluorine.[1] Therefore, the electrophile (


) attacks ortho to the Nitrogen.[1]
ParameterValueReason
Regioselectivity >95% Ortho-to-NN-donation dominates F-donation/induction.[1]
Solvent Choice AcetonitrilePolar aprotic; stabilizes the transition state without participating.[1]
Temp Control < 25°CPrevents oxidation of the secondary amine to an imine/oxide.[1]

Advanced Workflow: Library Synthesis (Buchwald-Hartwig)[2]

For medicinal chemistry libraries, converting the secondary amine to a tertiary aniline is common.[1] The isopropyl group poses a challenge for standard


 reactions due to steric clash.[1] Palladium-catalyzed coupling is the preferred route.[1]

Recommended System:

  • Catalyst:

    
     or Pd-PEPPSI-IPr.
    
  • Ligand: DavePhos or RuPhos .[1] Note: These bulky, electron-rich ligands are specifically designed to facilitate the coupling of sterically hindered secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide).[1]

Workflow Start Start: 4-F-N-iPr-Aniline Decision Target Structure? Start->Decision RouteA Tertiary Aniline (Library Compound) Decision->RouteA N-Arylation RouteB Ortho-Substituted (Scaffold Extension) Decision->RouteB Ring Mod StepA Buchwald-Hartwig Ligand: RuPhos Base: NaOtBu RouteA->StepA StepB NBS Bromination (See Protocol B1) RouteB->StepB EndA Final: N-Aryl-N-iPr-Aniline StepA->EndA EndB Final: Bi-aryl System (via Suzuki) StepB->EndB

Figure 2: Decision tree for selecting the appropriate functionalization pathway based on target architecture.

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, combustion may release HF.[1] Use standard fume hood protocols.

  • Aniline Toxicity: Anilines are generally toxic by inhalation and skin absorption (methemoglobinemia risk).[1] 4-Fluoro-N-isopropylaniline should be handled with nitrile gloves and eye protection.[1]

  • Storage: Store under inert gas (

    
    ) in a cool, dark place. Secondary anilines can slowly oxidize to colored impurities (imines/quinones) upon air exposure.[1]
    

References

  • Synthesis & Properties: ChemicalBook. (2025).[1][2] "4-Fluoro-N-isopropylaniline (CAS 70441-63-3) Properties and Synthesis." Link

  • Steric Effects in Amine Acylation: NCERT Chemistry. "Amines: Acylation and Basicity Trends." Link

  • Buchwald-Hartwig Protocol: ChemSpider Synthetic Pages. "General protocol for Buchwald-Hartwig amination of aryl halides." Link

  • Ortho-Bromination Methodology: Google Patents. "Ortho-bromination of ortho-alkylated anilines (US4188342A)."[1] Link

  • Agrochemical Applications: Aarti Industries. "4-Fluoro-N-Isopropylaniline Manufacturer for Agrochemicals."[1] Link

Sources

Troubleshooting & Optimization

preventing over-alkylation of 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoroaniline Functionalization Ticket ID: #FA-N-ALK-001 Subject: Preventing Over-Alkylation (Polyalkylation) during N-Functionalization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The "Polyalkylation Trap"

Welcome to the technical support hub. You are likely here because your attempt to mono-alkylate 4-fluoroaniline resulted in a mixture of secondary amine (desired), tertiary amine (over-alkylated), and quaternary ammonium salts.

The Core Problem: The reaction is fighting against intrinsic chemical kinetics. 4-Fluoroaniline is electronically deactivated by the fluorine atom (inductive withdrawal), making it a weaker nucleophile than unsubstituted aniline. However, once you successfully attach an alkyl group, the resulting secondary amine is more electron-rich (due to alkyl inductive donation) and therefore more nucleophilic than your starting material.

The result? The product consumes the alkylating agent faster than the starting material does.

Module 1: Diagnostic & Mechanistic Logic

Q: Why is my reaction running away to the tertiary amine even when I use 1 equivalent of alkyl halide?

A: This is a classic case of competitive nucleophilicity. In the case of 4-fluoroaniline, the starting material is "crippled" by the fluorine.

  • Starting Material (

    
    ):  4-Fluoroaniline. Electron density is pulled away from the nitrogen by the fluorine. 
    
    
    
    attack is slow.
  • Product (

    
    ):  N-Alkyl-4-fluoroaniline. The new alkyl group pushes electron density toward the nitrogen. This restores some nucleophilicity.
    
  • The Trap:

    
    . As soon as a molecule of product is formed, it outcompetes the starting material for the remaining alkyl halide.
    

Visualizing the Problem:

G Start 4-Fluoroaniline (Weak Nucleophile) SecAmine Secondary Amine (Target Product) (Better Nucleophile!) Start->SecAmine Slow Reaction (k1) Deactivated by F-group RX Alkyl Halide (R-X) RX->SecAmine TertAmine Tertiary Amine (Over-Alkylated) RX->TertAmine SecAmine->TertAmine FAST Reaction (k2) Activated by Alkyl group

Figure 1: The kinetic trap of direct aniline alkylation. Note the thicker arrow indicating the faster rate of the second alkylation step.

Module 2: Solution Architectures

We recommend three distinct workflows depending on your available reagents and constraints.

Method A: Reductive Amination (The Gold Standard)

Best for: Primary alkyl groups, high selectivity requirements.

This method bypasses the


 competition entirely. You react the aniline with an aldehyde/ketone to form an imine (Schiff base), which is then selectively reduced.
  • Why it works: The intermediate imine is neutral and less nucleophilic than the amine. The reduction step is distinct from the bond formation step.

  • Critical Reagent: Sodium Triacetoxyborohydride (

    
    , STAB).[1] Unlike 
    
    
    
    , STAB is mild enough that it will not reduce the aldehyde/ketone before it reacts with the amine, allowing for a "one-pot" procedure.
Method B: The "Cesium Effect" (Direct Alkylation)

Best for: When you MUST use an alkyl halide (e.g., no corresponding aldehyde exists).

If you are forced to do an


 reaction, standard bases (

,

) will fail to prevent over-alkylation. You must use Cesium Hydroxide (CsOH) .[2][3]
  • Why it works: Research suggests that the large cesium cation (

    
    ) facilitates the formation of a mono-alkylated complex and, possibly through hydration sphere effects or specific coordination, suppresses the second alkylation event [1].
    
Method C: Borrowing Hydrogen (Catalytic/Green)

Best for: Large scale, environmental compliance, using alcohols as electrophiles.

Uses a transition metal catalyst (Ir or Ru) to temporarily oxidize an alcohol to an aldehyde, condense it with the amine, and reduce it back.

Module 3: Experimental Protocols

Protocol A: Selective Mono-Alkylation via Reductive Amination

Target: N-benzyl-4-fluoroaniline (Example)

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Benzaldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Acetic Acid (1.0 equiv - Crucial for catalyzing imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Imine Formation: In a dry flask, dissolve 4-fluoroaniline and benzaldehyde in DCE.

  • Acid Catalysis: Add Acetic Acid. Stir for 30 minutes at Room Temperature (RT). Note: You are forming the imine in situ.

  • Reduction: Cool to 0°C. Add

    
     portion-wise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    .
    

Troubleshooting this Protocol:

  • Issue: Reaction stalled.

  • Fix: 4-Fluoroaniline is a weak base. If imine formation is slow, add molecular sieves (4Å) to drive the equilibrium by removing water.

Protocol B: Direct Mono-Alkylation using Cesium Hydroxide

Target: Reaction with Alkyl Bromide[3]

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Alkyl Bromide (1.0 - 1.2 equiv)

  • Cesium Hydroxide monohydrate (

    
    ) (1.2 equiv)
    
  • Powdered 4Å Molecular Sieves (Activated)

  • Solvent: DMF (Dimethylformamide) - Strictly anhydrous

Step-by-Step:

  • Setup: Flame-dry glassware. Add activated 4Å molecular sieves.

  • Solvation: Dissolve 4-fluoroaniline in anhydrous DMF.

  • Base Addition: Add

    
    . Stir for 30 mins. The solution may change color (deprotonation/complexation).
    
  • Alkylation: Add the Alkyl Bromide dropwise.

  • Monitoring: Stir at RT. Monitor via TLC/LCMS.

  • Workup: Filter off sieves/salts. Dilute with water (carefully, exothermic). Extract with EtOAc.

Module 4: Comparative Data & Decision Matrix

Table 1: Method Comparison for 4-Fluoroaniline

FeatureReductive Amination (STAB)Direct Alkylation (

)
Direct Alkylation (CsOH)
Selectivity (Mono:Di) Excellent (>95:5)Poor (60:40)Good (85:15 - 95:5)
Reaction Conditions Mild, Acidic bufferBasic, often heatedBasic, Room Temp
Atom Economy Moderate (Boron waste)HighHigh
Substrate Scope Requires Aldehyde/KetoneRequires Alkyl HalideRequires Alkyl Halide
Risk of Over-alkylation Very LowVery HighLow

Decision Tree (Workflow Logic):

DecisionTree Start Start: Alkylating 4-Fluoroaniline Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 MethodA USE METHOD A Reductive Amination (NaBH(OAc)3) Q1->MethodA Yes Q2 Must use Alkyl Halide? Q1->Q2 No MethodB USE METHOD B Cesium Hydroxide (CsOH + DMF) Q2->MethodB Yes (Standard) MethodC Consider Protecting Group (Boc-protection -> Alkylation -> Deprotection) Q2->MethodC If CsOH fails/Selectivity critical

Figure 2: Decision matrix for selecting the optimal alkylation strategy.

FAQ: Troubleshooting Specific Scenarios

Q: I am using Method A (Reductive Amination) but I still see ~5-10% dialkylated product. Why? A: This usually happens if you use a large excess of the aldehyde or if the reaction runs too long with a non-selective reducing agent.

  • Fix: Switch strictly to Sodium Triacetoxyborohydride (

    
    ).[4] Do not  use Sodium Cyanoborohydride (
    
    
    
    ) or Sodium Borohydride (
    
    
    ) in one pot, as they can reduce the aldehyde to an alcohol, or reduce the imine too fast, creating a local high concentration of secondary amine that reacts again.

Q: Can I just use a large excess of 4-fluoroaniline to prevent over-alkylation? A: Yes, this is the "Sacrificial Stoichiometry" method. If you use 5–10 equivalents of 4-fluoroaniline, statistically the alkyl halide will hit the primary amine.

  • Drawback: 4-Fluoroaniline is toxic and relatively expensive. Separating the product from the huge excess of starting material can be difficult during column chromatography.

Q: I tried the CsOH method (Method B) but the yield is low. A: The "Cesium Effect" is highly sensitive to water.

  • Fix: Ensure your DMF is anhydrous (water content <50 ppm). Use activated molecular sieves in the reaction vessel. Hydration of the cesium ion changes its coordination sphere and reduces its ability to shield the mono-alkylated product [1].

References

  • Salvatore, R. N., et al. (1999).[2][3] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[3][5] Organic Letters, 1(11), 1893–1896.

  • Abdel-Magid, A. F., et al. (1996).[4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Hamid, M. H. S. A., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications, (7), 725-727.

Sources

optimizing temperature for 4-Fluoro-N-isopropylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-N-isopropylaniline Synthesis

Introduction: The Thermal Landscape of N-Alkylation

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-Fluoro-N-isopropylaniline is facing one of three critical failure modes: incomplete conversion (stalling at the imine), over-alkylation (formation of the N,N-diisopropyl impurity), or hydrodehalogenation (loss of the fluorine atom).

In the reductive amination of electron-deficient anilines like 4-fluoroaniline with acetone, temperature is not just a variable; it is the primary switch between kinetic competency and thermodynamic selectivity. This guide synthesizes standard protocols (Abdel-Magid, Borch) with specific constraints required for fluorinated substrates.

Module 1: The Thermodynamics of Selectivity (The "Why")

To optimize your reaction, you must understand the competing pathways. The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base), and finally reduction to the amine.

  • Pathway A (Desired): 4-Fluoroaniline + Acetone

    
     Imine 
    
    
    
    Product.
  • Pathway B (Over-alkylation): Product + Acetone

    
     Iminium Ion 
    
    
    
    N,N-Diisopropyl (Bis-alkyl).
  • Pathway C (Defluorination): Occurs primarily during catalytic hydrogenation at elevated temperatures (

    
    C) or with aggressive catalysts (Pd/C).
    

The Temperature Paradox:

  • Low Temperature (<0°C): Inhibits imine formation. Acetone is a sterically bulky ketone; without sufficient thermal energy or acid catalysis, the equilibrium favors the starting materials.

  • High Temperature (>40°C): Promotes the formation of the bis-isopropyl impurity. Once the mono-alkylated product forms, it becomes more nucleophilic than the starting aniline (due to the inductive effect of the alkyl group), increasing the rate of the second alkylation.

Module 2: Optimized Protocols & Temperature Ranges

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Recommended for lab-scale (1g – 100g) and high chemoselectivity.

Optimal Temperature Profile:

Phase Temperature Rationale
Imine Formation 20°C – 25°C Acetone requires RT (and often acetic acid) to push equilibrium toward the imine.
Hydride Addition 0°C – 5°C Controls the exotherm; prevents runaway reduction of excess acetone.

| Reaction Aging | 20°C | Ensures complete reduction of the sterically hindered imine. |

Protocol Summary:

  • Dissolve 4-fluoroaniline (1.0 eq) in DCE (1,2-Dichloroethane) or THF .

  • Add Acetone (1.2 – 1.5 eq) and Acetic Acid (1.0 eq). Stir at 20°C for 30-60 mins.

    • Note: Pre-forming the imine is crucial for anilines.

  • Cool to 0°C .

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Warm to 20°C and monitor via HPLC/LCMS.

Method B: Catalytic Hydrogenation (H₂/Metal)

Recommended for scale-up (>100g), but requires strict temp control to save the Fluorine.

Optimal Temperature Profile:

Phase Temperature Rationale

| Reaction | 25°C – 35°C | CRITICAL: Exceeding 40°C with Pd/C dramatically increases C-F bond cleavage (defluorination). |

Protocol Summary:

  • Catalyst: Pt/C (Platinum on Carbon) is preferred over Pd/C to minimize defluorination. If using Pd/C, use sulfided (poisoned) variants.

  • Pressure: 1–5 bar H₂.

  • Solvent: Methanol or Ethanol.[1]

  • Strictly maintain T < 35°C.

Module 3: Troubleshooting & FAQs

Q1: My reaction is stalling at the imine intermediate (M+40 mass). Why isn't it reducing?

Diagnosis: Steric hindrance or wet solvent. The Fix:

  • Check Water: STAB hydrolyzes rapidly in wet solvents. Ensure your THF/DCE is anhydrous (<0.05% water).

  • Temperature Bump: If using STAB, the steric bulk of the isopropyl group + the electron-withdrawing fluorine can slow hydride transfer. Increase the aging temperature to 30°C–35°C (do not exceed 40°C).

  • Acid Catalysis: Ensure you added 1.0 eq of Acetic Acid.[2] Protonation of the imine is required for efficient hydride attack.

Q2: I am seeing significant N,N-diisopropyl (bis-alkyl) impurity.

Diagnosis: "Thermal Runaway" or "Reductant Overload." The Fix:

  • Stepwise Addition: Do not mix aniline, acetone, and reductant all at once (one-pot). Use the Sequential Protocol (Method A above). Allow the mono-imine to form, then reduce.

  • Cryogenic Control: During the reductant addition, keep the internal temp strictly at 0°C .

  • Stoichiometry: Reduce Acetone to 1.1 eq.

Q3: I detect 4-desfluoro-N-isopropylaniline (Defluorination) in my hydrogenation batch.

Diagnosis: Aggressive catalytic conditions. The Fix:

  • Switch Catalyst: Palladium (Pd) is notorious for oxidative insertion into Ar-F bonds. Switch to Pt/C or Raney Nickel , which are less active toward dehalogenation.

  • Lower Temperature: Defluorination has a higher activation energy than imine reduction. Drop reaction temperature to 20°C and increase pressure (bar) to compensate for rate loss.

Module 4: Visualization (Process Logic)

Figure 1: Reaction Pathway & Thermal Gates

This diagram illustrates the kinetic checkpoints where temperature dictates the product vs. impurity profile.

ReactionPathway cluster_0 Critical Control Zone Start 4-Fluoroaniline + Acetone Imine Imine Intermediate (Schiff Base) Start->Imine T > 20°C (Acid Cat.) Product 4-Fluoro-N-isopropylaniline (Target) Imine->Product Reductive Step (STAB or H2) Defluoro Desfluoro-aniline (Side Reaction) Imine->Defluoro H2 / Pd/C T > 50°C BisImpurity N,N-Diisopropyl Impurity (Over-alkylation) Product->BisImpurity Excess Acetone + T > 40°C Product->Defluoro H2 / Pd/C T > 50°C

Caption: Kinetic pathway showing thermal risks: High temp leads to bis-alkylation (red) or defluorination (dashed).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield/purity issues.

Troubleshooting Problem Identify Issue via HPLC/LCMS Issue1 Stuck at Imine (Incomplete Conv.) Problem->Issue1 Issue2 Bis-Isopropyl (Over-Alkylation) Problem->Issue2 Issue3 Defluorination (Loss of F) Problem->Issue3 Sol1 1. Check Solvent Dryness 2. Add AcOH (1 eq) 3. Warm to 30°C Issue1->Sol1 Sol2 1. Cool Addition to 0°C 2. Use Sequential Addition 3. Reduce Acetone Eq Issue2->Sol2 Sol3 1. Switch Pd/C -> Pt/C 2. Lower Temp < 30°C 3. Switch to STAB Method Issue3->Sol3

Caption: Diagnostic flow for correcting common failure modes in fluoroaniline reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Source:

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]

    • Source:

  • Hwang, H., et al. (2012). "Kinetic study of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline.

    • Source:

  • Organic Chemistry Portal.

    • Source:

Sources

catalyst selection for 4-fluoronitrobenzene reduction

Author: BenchChem Technical Support Team. Date: February 2026

Answering the critical demand for high-purity 4-fluoroaniline, an essential building block in pharmaceuticals and advanced materials, requires a nuanced understanding of the catalytic reduction of 4-fluoronitrobenzene. This process, while conceptually straightforward, is fraught with challenges, primarily the undesired hydrodefluorination side reaction that compromises yield and purity.

This Technical Support Center is designed to empower researchers, scientists, and drug development professionals with the field-proven insights and troubleshooting methodologies necessary to navigate these challenges effectively. As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Catalyst Selection: A Strategic Overview

The choice of catalyst is the most critical parameter in the selective reduction of 4-fluoronitrobenzene. The ideal catalyst must exhibit high activity for the nitro group reduction while demonstrating minimal activity towards the cleavage of the remarkably stable carbon-fluorine bond.

Q1: What are the primary catalyst choices for 4-fluoronitrobenzene reduction, and what are their trade-offs?

The most common heterogeneous catalysts employed for this transformation are Platinum-on-carbon (Pt/C), Palladium-on-carbon (Pd/C), and Raney Nickel. Each presents a unique balance of activity, selectivity, and cost.[1][2]

  • Palladium-on-Carbon (Pd/C): Often considered the most active catalyst for nitro group reductions, Pd/C can facilitate rapid conversions under mild conditions (e.g., room temperature, low H₂ pressure).[1][3] However, its high hydrogenolysis activity makes it prone to causing dehalogenation, particularly with more labile halogens like bromine and iodine, and it can also cleave the C-F bond, leading to aniline as a significant byproduct.[1]

  • Platinum-on-Carbon (Pt/C): Generally offers a superior balance between activity and selectivity for halogenated nitroarenes.[2] It is highly effective at reducing the nitro group while being less aggressive towards the C-F bond compared to Pd/C. This often makes Pt/C the catalyst of choice for producing high-purity 4-fluoroaniline.[2][4]

  • Raney Nickel (Raney-Ni): As a non-precious metal catalyst, Raney Nickel is a significantly more cost-effective option, making it attractive for large-scale industrial processes.[1] It typically shows good selectivity and is less prone to causing dehalogenation than Pd/C.[1][5] However, it may require more forcing conditions (higher temperatures and pressures) to achieve reaction rates comparable to its precious metal counterparts.[5]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during the experimental process, providing a logical framework for diagnosis and resolution.

Problem: Poor Selectivity & Defluorination

Q2: My analysis shows a significant amount of aniline byproduct. What is causing this defluorination, and how can I suppress it?

Causality: Hydrodefluorination (HDF) is a hydrogenolysis side reaction where the C-F bond is cleaved and replaced with a C-H bond. This is particularly problematic with highly active catalysts like Pd/C.[1] The stability of the C-F bond makes it the most resistant to hydrogenolysis among halogens, yet it can still occur under certain conditions.[6] The reaction proceeds on the catalyst surface and is influenced by temperature, hydrogen pressure, and catalyst type.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: If using Pd/C, consider switching to a less aggressive catalyst. Pt/C is a primary alternative, often providing excellent selectivity.[2] For a more economical option, Raney-Ni is known for its lower propensity for dehalogenation.[1][6]

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature. HDF often has a higher activation energy than nitro reduction. Reducing the temperature can significantly slow the undesired side reaction while still allowing the primary reduction to proceed at an acceptable rate.

    • Hydrogen Pressure: Decrease the hydrogen pressure. High hydrogen concentration on the catalyst surface can promote HDF.

  • Consider Catalyst Modifiers: The addition of certain chemicals can selectively poison sites responsible for HDF without significantly impeding nitro reduction. While less common for defluorination, this is a known strategy for other dehalogenations.[7]

  • Investigate Transfer Hydrogenation: Switching from gaseous H₂ to a hydrogen donor like formic acid or ammonium formate can alter the reaction's selectivity profile.[8] This method, known as Catalytic Transfer Hydrogenation (CTH), often proceeds under milder conditions and can suppress side reactions.

Problem: Low Conversion or Stalled Reaction

Q3: My reaction is very slow or has stopped before completion, even with a proven catalyst. What are the potential causes?

Causality: Low conversion is typically due to issues with the catalyst's activity, the reagents, or the reaction environment.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Age and Storage: Catalysts, especially pyrophoric ones like Pd/C and Raney-Ni, can degrade with age or improper storage.[1] Ensure you are using a fresh or properly stored batch.

    • Catalyst Poisoning: The starting material or solvent may contain impurities that act as catalyst poisons. Sulfur, nitrogen, and phosphorus compounds are known poisons for many hydrogenation catalysts.[9] Purify the 4-fluoronitrobenzene and use high-purity solvents.

  • Check Hydrogen Delivery:

    • Pressure: Ensure the reactor is holding the set pressure and there are no leaks.

    • Mass Transfer Limitation: Inadequate stirring can lead to poor mixing of the gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases. Increase the agitation speed to ensure hydrogen is readily available at the catalyst surface.

  • Assess Catalyst Loading: Insufficient catalyst loading is a common reason for incomplete reactions. While catalytic, the reaction rate is dependent on the amount of catalyst used. If the reaction is slow, consider a modest increase in the catalyst-to-substrate ratio.

  • Monitor for Product Inhibition: In some cases, the product (4-fluoroaniline) can adsorb onto the catalyst surface and inhibit further reaction. This is less common but can be diagnosed by analyzing reaction kinetics.

Data & Protocols

Catalyst Performance Comparison
CatalystTypical Loading (w/w)Temperature (°C)H₂ Pressure (MPa)Key AdvantagesKey Disadvantages
10% Pd/C 0.5 - 2%20 - 500.1 - 1.0High activity, mild conditions.[3]Prone to causing defluorination.[1]
5% Pt/C 1 - 5%50 - 1201.0 - 4.0Excellent selectivity, high yield.[2][4]Higher cost than Ni, may need higher T/P than Pd.
Raney Nickel 5 - 20%60 - 1201.0 - 4.0Cost-effective, good selectivity.[1]Requires higher loading and harsher conditions.[5]

Note: Optimal conditions can vary significantly based on the specific reactor setup, solvent, and substrate purity.

Experimental Protocol: Selective Reduction using Pt/C

This protocol provides a representative methodology for the lab-scale synthesis of 4-fluoroaniline.

Apparatus: A high-pressure hydrogenation reactor (e.g., Parr shaker) equipped with a stirrer, temperature control, and gas inlet/outlet.

Procedure:

  • Reactor Preparation: To the reactor vessel, add 4-fluoronitrobenzene (ex: 14.1 g, 0.1 mol) and a suitable solvent (ex: 100 mL of methanol or ethanol).

  • Catalyst Handling: In a separate beaker, weigh the 5% Pt/C catalyst (ex: 0.7 g, ~5% w/w). Wet the catalyst with a small amount of the reaction solvent to create a slurry. Caution: Dry platinum-on-carbon is pyrophoric and must be handled with care, preferably under an inert atmosphere or by wetting immediately after weighing.

  • Charging the Reactor: Transfer the catalyst slurry to the reactor vessel. Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor 3-5 times with nitrogen to remove all oxygen.

  • Hydrogenation: Purge the reactor 3-5 times with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).

  • Reaction: Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 80 °C). Monitor the reaction progress by observing hydrogen uptake from the ballast tank. The reaction is typically complete when hydrogen uptake ceases.

  • Shutdown and Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Carefully open the reactor. The catalyst will be saturated with hydrogen and remains pyrophoric. Do not allow it to dry in the air.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent during filtration.

    • Quench the Catalyst: Immediately and carefully submerge the filter cake (catalyst + Celite®) in a large volume of water.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude 4-fluoroaniline, which can be further purified if necessary.

Visualizations

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate catalyst based on key project priorities.

CatalystSelection start Start: Define Project Goal (Reduction of 4-Fluoronitrobenzene) priority What is the primary priority? start->priority cost Lowest Cost priority->cost Cost selectivity Highest Selectivity / Purity priority->selectivity Selectivity speed Fastest Reaction / Mild Conditions priority->speed Speed raney_ni Select Raney Nickel (Optimize T and P) cost->raney_ni pt_c Select Pt/C (Balance of activity & selectivity) selectivity->pt_c pd_c Select Pd/C (Caution: Risk of defluorination. Screen conditions carefully.) speed->pd_c

Caption: Decision tree for catalyst selection.

Reaction Pathway: Desired vs. Undesired Products

This diagram illustrates the primary reaction and the competing hydrodefluorination side reaction.

ReactionPathway substrate 4-Fluoronitrobenzene product 4-Fluoroaniline (Desired Product) substrate->product + H2 / Catalyst (Nitro Reduction) byproduct Aniline (Undesired Byproduct) substrate->byproduct + H2 / Catalyst (Nitro Reduction + Hydrodefluorination)

Sources

Technical Support Center: Reductive Amination Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Reductive Amination Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Reductive Amination Diagnostic Hub

Low conversion in reductive amination is rarely a "bad luck" scenario; it is almost always a kinetic or thermodynamic bottleneck. As researchers, we often treat this reaction as a "mix-and-stir" commodity, but the underlying mechanism relies on a delicate competition between equilibrium (imine formation) and kinetics (hydride delivery) .

This guide deconstructs the reaction into its failure modes. Use the diagnostic workflow below to identify your specific bottleneck.

Module 1: The Diagnostic Workflow

Before adding more catalyst or heat, you must determine where the reaction stopped.

  • Scenario A: The starting material (carbonyl) is untouched.

    
    Imine Formation Failure. 
    
  • Scenario B: The starting material is gone, but the product is an alcohol.

    
    Chemoselectivity Failure. 
    
  • Scenario C: An intermediate is visible by LCMS/NMR, but no product.

    
    Reduction Failure. 
    
Visual Diagnostic Logic

DiagnosticFlow Start Start: Low Conversion Observed CheckSM Check Reaction Mixture (TLC / LCMS / NMR) Start->CheckSM ResultSM Starting Carbonyl Remains CheckSM->ResultSM Major Component ResultAlc Alcohol Byproduct Formed CheckSM->ResultAlc Major Component ResultImine Imine/Hemiaminal Present (No Amine Product) CheckSM->ResultImine Major Component SolEq ISSUE: Equilibrium Stagnation Solution: Water removal, Acid Cat., Ti(OiPr)4 ResultSM->SolEq SolSel ISSUE: Competitive Reduction Solution: Stepwise protocol, Weaker Hydride ResultAlc->SolSel SolRed ISSUE: Reduction Kinetics Solution: Stronger Hydride, Heat, pH adjust ResultImine->SolRed

Caption: Figure 1. Triage workflow for identifying the specific failure mode in reductive amination.

Module 2: Troubleshooting Imine Formation (Equilibrium)

The Issue: You see unreacted ketone/aldehyde. The nucleophilic attack of the amine is unfavorable or the equilibrium is shifting back to hydrolysis.

Q: My ketone is stubborn. I've added the amine and reductant, but nothing happens. A: Ketones are sterically hindered and electronically more stable than aldehydes. If the imine does not form before the reducing agent degrades, the reaction fails.

  • The Fix (Water Scavenging): Imine formation generates water. In wet solvents or with stubborn substrates, water pushes the equilibrium back to the ketone. Add activated 4Å Molecular Sieves or anhydrous MgSO₄ to the reaction vessel.

  • The Fix (Lewis Acid Activation): For unreactive ketones, standard acid catalysis (Acetic Acid) is often insufficient. Switch to Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as both a Lewis acid to activate the carbonyl and a water scavenger.

Q: I am using an aniline (aromatic amine). Why is the conversion <10%? A: Anilines are weak nucleophiles due to resonance delocalization of the nitrogen lone pair.

  • The Fix: You must activate the carbonyl.

    • Method A: Use 1–5% Acetic Acid (AcOH) to protonate the carbonyl oxygen.

    • Method B (The Nuclear Option): Pre-form the imine using Ti(OiPr)₄ neat or in THF for 4–12 hours before adding the reducing agent.

Module 3: Troubleshooting Reduction (Kinetics)

The Issue: The imine is forming (you might see a shift in NMR or a new spot on TLC), but it isn't converting to the amine.

Q: Which reducing agent should I be using? A: Matching the hydride strength to your substrate is critical. See the comparison table below.

FeatureSTAB (Na(OAc)₃BH)Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Reactivity Mild; Selective for IminiumsWeak; pH dependentStrong; Reduces Ald/Ketones
Toxicity LowHigh (Cyanide risk)Low
Speed Fast (in DCE)SlowVery Fast
Use Case Gold Standard for most casesAcid-sensitive substratesStepwise (Imine pre-formation)
Solvent DCE (Best), THFMeOH, EtOHMeOH, EtOH

Q: I'm using NaBH₃CN but the reaction is stalling. A: Sodium Cyanoborohydride requires a specific pH window (pH 6–8) to be effective.

  • The Mechanism: At pH > 8, the imine is not protonated (iminium), so the hydride cannot attack. At pH < 4, the amine is protonated (ammonium) and cannot attack the carbonyl.

  • The Fix: Check the pH. If too basic, add drops of Acetic Acid or use a bromocresol green indicator (aim for a green color).

Module 4: Chemoselectivity (Side Reactions)

The Issue: You are getting alcohols (direct reduction) or dialkylated amines.

Q: I see a large amount of alcohol byproduct. A: The reducing agent reduced the ketone/aldehyde before the amine could react with it.

  • The Fix (Stepwise Protocol): Do not mix everything at once. Stir the Carbonyl + Amine (+ Catalyst/Sieves) for 1–2 hours first. Then add the reducing agent.[1][2][3]

  • The Fix (Reagent Switch): If using NaBH₄, switch to STAB . STAB is less likely to reduce aldehydes/ketones directly compared to iminiums.

Q: I wanted a secondary amine, but I got a tertiary amine (Dialkylation). A: The product secondary amine is more nucleophilic than the starting primary amine, so it reacts again with the aldehyde.

  • The Fix:

    • Use a large excess of the primary amine (5–10 equivalents).

    • Add the carbonyl slowly to the amine solution.

    • For aldehydes, dialkylation is very fast. Use STAB in DCE (Abdel-Magid conditions), which favors mono-alkylation better than NaBH₃CN/MeOH.

Module 5: Validated Protocols

Do not deviate from these established stoichiometries without cause.

Protocol A: The "Abdel-Magid" Standard (STAB)

Best for: Aldehydes, Reactive Ketones, General Purpose.

  • Dissolve: 1.0 equiv Aldehyde/Ketone and 1.0–1.2 equiv Amine in 1,2-Dichloroethane (DCE) . (THF is a viable alternative but often slower).

  • Add: 1.4–1.5 equiv Sodium Triacetoxyborohydride (STAB) .

  • Catalyst (Optional): If using a ketone, add 1.0 equiv Acetic Acid.

  • Time: Stir at Room Temp for 1–4 hours (Aldehydes) or 12–24 hours (Ketones).

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

Protocol B: The "Titanium" Method (For Stubborn Ketones)

Best for: Electron-poor amines, Bulky ketones, Failed Protocol A.

  • Mix: 1.0 equiv Ketone + 1.2 equiv Amine in a dry flask (Neat or minimal THF).

  • Activate: Add 1.25–1.5 equiv Titanium(IV) Isopropoxide .

  • Equilibrate: Stir at RT for 4–8 hours (or overnight). The solution often becomes viscous.

  • Dilute: Add Ethanol or MeOH (to dissolve the titanate complex).

  • Reduce: Add 1.5 equiv NaBH₄ (careful, gas evolution).

  • Quench: Add water. A white precipitate (TiO₂) will form. Filter through Celite before extraction.

References & Authority
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][2][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[8] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[8][9]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.

Sources

Technical Support Center: Scale-Up of 4-Fluoro-N-isopropylaniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-N-isopropylaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established synthetic routes and our experience in addressing common scale-up challenges.

Overview of the Primary Synthetic Route: Reductive Amination

The most common and direct laboratory-scale synthesis of 4-Fluoro-N-isopropylaniline is the reductive amination of 4-fluoroaniline with acetone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine. Sodium borohydride is a frequently used reducing agent for this transformation.[1][2]

Reaction Mechanism Workflow

The reaction proceeds through two main stages:

  • Imine Formation: 4-fluoroaniline reacts with acetone in a slightly acidic medium to form an unstable iminium ion, which then loses a proton to form the corresponding imine.

  • Reduction: A hydride-based reducing agent, such as sodium borohydride, is introduced to reduce the imine to 4-Fluoro-N-isopropylaniline.

Reaction_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-fluoroaniline 4-fluoroaniline Iminium_Ion Iminium Ion 4-fluoroaniline->Iminium_Ion + Acetone (Acidic Conditions) Acetone Acetone Imine Imine Iminium_Ion->Imine - H+ Product 4-Fluoro-N-isopropylaniline Imine->Product + NaBH4 (Reduction)

Caption: Reductive amination workflow for 4-Fluoro-N-isopropylaniline synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 4-Fluoro-N-isopropylaniline in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, particularly during the reductive amination process. Here’s a breakdown of common causes and their solutions:

  • Incomplete Imine Formation: The formation of the imine is an equilibrium-driven process. To drive the equilibrium towards the imine, ensure your reagents are of good quality and the reaction conditions are optimal. The presence of water can hinder imine formation, so using dry solvents and reagents is beneficial.

  • Premature Reduction of Acetone: Sodium borohydride can reduce the starting ketone (acetone) to isopropanol, consuming the reducing agent and one of the reactants.[3] This is more likely if the imine has not had sufficient time to form before the addition of the borohydride.

    • Solution: Allow the 4-fluoroaniline and acetone to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the imine concentration to build up.[3]

  • Degradation of the Reducing Agent: Sodium borohydride can react with acidic solvents like glacial acetic acid. While this is a known aspect of the reaction, the rate of decomposition is temperature-dependent.

    • Solution: Add the sodium borohydride portion-wise while maintaining a low reaction temperature (below 20°C).[1] This ensures that the reduction of the imine is more favorable than the decomposition of the reducing agent.

  • Sub-optimal pH: Imine formation is typically favored under mildly acidic conditions.[3] Glacial acetic acid serves this purpose in the common procedure.[1] If the reaction medium is too acidic or basic, imine formation will be slow or inhibited.

Question 2: I am observing significant amounts of unreacted 4-fluoroaniline in my crude product. Why is this happening?

Answer: The presence of unreacted starting material, 4-fluoroaniline, points towards an incomplete reaction. The likely culprits are:

  • Insufficient Reducing Agent: If the sodium borohydride has been consumed by side reactions (reacting with the solvent or acetone), there may not be enough to reduce all of the formed imine.

    • Solution: Consider a slight increase in the molar equivalents of sodium borohydride. However, be mindful of the increased exothermicity and potential for side reactions. A controlled, slow addition is crucial.

  • Poor Reaction Kinetics: At lower temperatures, the reaction rate might be too slow.

    • Solution: After the controlled addition of the reducing agent at low temperature, allow the reaction to gradually warm to room temperature and stir for an adequate amount of time (e.g., 1-2 hours) to ensure the reaction goes to completion.[1]

Question 3: During scale-up, I'm having trouble controlling the reaction temperature upon adding sodium borohydride. What are the risks and how can I manage them?

Answer: Temperature control is a critical scale-up challenge for this reaction. The reaction of sodium borohydride with the acidic medium is highly exothermic.

  • Risks of Poor Temperature Control:

    • Runaway Reaction: A rapid increase in temperature can lead to a dangerous runaway reaction, with vigorous gas evolution (hydrogen) and potential for the reaction to boil over.

    • Increased Side Products: Higher temperatures can promote the undesired reduction of acetone and increase the rate of decomposition of the reducing agent.

    • Potential for Defluorination: In some reactions involving fluoroaromatic compounds, high temperatures can lead to defluorination, resulting in hard-to-remove impurities.[4]

  • Managing the Exotherm:

    • Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a jacketed reactor with a circulating chiller).

    • Controlled Addition: Add the sodium borohydride in small portions or as a solution in a suitable, dry solvent to better control the rate of reaction.

    • Agitation: Good agitation is essential to ensure even heat distribution and prevent localized hot spots.

    • Monitoring: Continuously monitor the internal temperature of the reactor.

Question 4: My final product is off-color and contains impurities that are difficult to remove by distillation. What could these impurities be and how can I prevent their formation?

Answer: Off-color products and persistent impurities can arise from several sources:

  • Over-alkylation: While less common with reductive amination compared to direct alkylation, it's possible to form a tertiary amine if the product, 4-Fluoro-N-isopropylaniline, reacts with another molecule of acetone and is subsequently reduced. This is more likely if there is a large excess of acetone and reducing agent.

    • Solution: Use a controlled stoichiometry of reactants. A slight excess of acetone is common to drive imine formation, but a large excess should be avoided.[1]

  • Defluorinated Impurities: As mentioned, defluorination can be a concern, leading to the formation of N-isopropylaniline.[4] This impurity has a similar boiling point to the desired product, making separation by distillation challenging.

    • Solution: Maintain strict temperature control and avoid harsh reaction conditions. If this impurity is persistent, analysis of the starting 4-fluoroaniline for any aniline impurity is also recommended.

  • Oxidation Products: Anilines can be susceptible to air oxidation, which can lead to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during scale-up where reaction times may be longer. During work-up, minimize exposure to air.

Frequently Asked Questions (FAQs)

Q1: What are the safety precautions I should take when working with sodium borohydride?

A1: Sodium borohydride is a reactive reagent and should be handled with care.[5]

  • Moisture Sensitivity: It reacts with water and alcohols to produce hydrogen gas, which is flammable.

  • Acidity: It reacts vigorously with acids, releasing hydrogen gas. The addition to glacial acetic acid must be done slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid the accumulation of hydrogen gas.

Q2: Are there alternative reducing agents to sodium borohydride for this reaction?

A2: Yes, other reducing agents are commonly used for reductive aminations and may offer advantages in terms of selectivity or safety on a larger scale.[6]

  • Sodium Triacetoxyborohydride (STAB): This is a milder reducing agent that is often selective for the reduction of imines in the presence of aldehydes and ketones. It is less water-sensitive than sodium borohydride.[6][7]

  • Sodium Cyanoborohydride (NaBH3CN): This reagent is also selective for imines but is highly toxic and can release hydrogen cyanide gas, especially under acidic conditions, making it less desirable for scale-up.[7]

  • Catalytic Hydrogenation: This is a common industrial method for reductive amination, using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.[2] This method avoids the use of stoichiometric hydride reagents but requires specialized high-pressure equipment.

Q3: Can I use a different solvent instead of glacial acetic acid?

A3: While glacial acetic acid is effective for the lab-scale procedure with sodium borohydride, other solvents can be used, often in conjunction with different reducing agents.[1][6] For example, sodium triacetoxyborohydride is often used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[6] The choice of solvent depends on the specific reducing agent and the desired reaction conditions.

Q4: What is the most common industrial route for producing 4-Fluoro-N-isopropylaniline?

A4: Industrial production often favors routes that are more cost-effective and scalable. One patented industrial method involves the hydroalkylation of 4-fluoronitrobenzene with acetone in the presence of a transition metal catalyst and hydrogen gas.[4] This route avoids the use of the more expensive 4-fluoroaniline as a starting material.

Detailed Experimental Protocol (Lab-Scale)

This protocol is based on literature procedures for the reductive amination of 4-fluoroaniline.[1]

Materials:

  • 4-fluoroaniline

  • Acetone

  • Glacial acetic acid

  • Sodium borohydride

  • 50% aqueous sodium hydroxide

  • Hexane (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4-fluoroaniline (1.0 eq) and acetone (1.2 eq) in glacial acetic acid.

  • Cool the mixture to approximately 10°C using an ice bath.

  • Stir the mixture at 10°C for 30 minutes to allow for imine formation.

  • While maintaining the temperature below 20°C, add sodium borohydride (1.25 eq) portion-wise over a period of 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at 20°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice water.

  • Carefully make the aqueous solution alkaline by the dropwise addition of a 50% aqueous sodium hydroxide solution, ensuring the temperature remains below 25°C.

  • Extract the product with hexane (or another suitable solvent) two times.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure 4-Fluoro-N-isopropylaniline.

Data Summary Table

ParameterRecommended Value/ConditionRationale
Stoichiometry
4-fluoroaniline1.0 eqLimiting reagent
Acetone1.2 - 1.5 eqSlight excess to drive imine formation
Sodium Borohydride1.2 - 1.5 eqTo ensure complete reduction
Reaction Conditions
SolventGlacial Acetic AcidProvides a mildly acidic medium for imine formation
Temperature10-20°C during NaBH4 additionTo control the exotherm and minimize side reactions
Reaction Time2-4 hoursTo ensure the reaction goes to completion
Work-up
QuenchingIce waterTo decompose excess borohydride and dilute the acid
Basification50% NaOH (aq)To neutralize the acid and deprotonate the amine for extraction
Extraction SolventHexane, Toluene, or Ethyl AcetateFor efficient extraction of the product
PurificationVacuum DistillationTo obtain a high-purity final product

Troubleshooting Logic Diagram

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity start->check_sm impure_sm Source High-Purity Starting Materials check_sm->impure_sm Yes check_imine Incomplete Imine Formation? check_sm->check_imine No success Yield Improved impure_sm->success pre_stir Increase Pre-stir Time Before NaBH4 Addition check_imine->pre_stir Yes check_reducing_agent Reducing Agent Issue? check_imine->check_reducing_agent No pre_stir->success slow_addition Add NaBH4 Slower and at Lower Temperature check_reducing_agent->slow_addition Decomposition Likely increase_eq Slightly Increase NaBH4 Equivalents check_reducing_agent->increase_eq Insufficient Amount check_temp Temperature Control Issue? check_reducing_agent->check_temp No slow_addition->success increase_eq->success improve_cooling Improve Reactor Cooling and Agitation check_temp->improve_cooling Yes check_workup Losses During Work-up? check_temp->check_workup No improve_cooling->success optimize_extraction Optimize Extraction pH and Solvent check_workup->optimize_extraction Yes check_workup->success No optimize_extraction->success

Caption: A decision tree for troubleshooting low yields in 4-Fluoro-N-isopropylaniline synthesis.

References

  • CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents.
  • Synthesis of 4-Fluoro-N-isopropylaniline - PrepChem.com. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • 4-fluoro-n- Isopropylaniline Application: Pharmaceutical Industry at Best Price in Bharuch. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride - TÜBİTAK Academic Journals. Available at: [Link]

Sources

Technical Support Center: 4-Fluoro-N-isopropylaniline Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Browning" Phenomenon

You are likely accessing this guide because your stock of 4-Fluoro-N-isopropylaniline , originally a clear or pale yellow liquid, has transitioned to a dark brown or reddish-black oil.

This is a characteristic behavior of N-alkyl anilines. While the para-fluoro substituent provides metabolic stability in downstream applications (such as in the synthesis of flufenacet), it does not protect the nitrogen center from atmospheric auto-oxidation. This guide provides the mechanistic understanding, purification protocols, and storage standards required to recover and maintain high-purity material.

Module 1: Diagnostics & Mechanism (The "Why")

Q: Why does this compound degrade even in a closed bottle?

A: The degradation is driven by radical auto-oxidation , which can occur if the headspace contains oxygen or if the material was packed without an inert gas blanket.

The Mechanism:

  • Initiation: Trace light or heat promotes the abstraction of a hydrogen atom from the amine nitrogen (or the isopropyl

    
    -carbon), generating a radical species.
    
  • Propagation: These radicals react with atmospheric oxygen (

    
    ) to form peroxy radicals.
    
  • Coupling (Chromophores): The N-centered radicals couple to form hydrazines, azo-compounds, and complex oligomers (aniline blacks). These impurities have high molar extinction coefficients, meaning even <0.5% impurity can turn the entire bulk liquid black.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative cascade leading to colored impurities.

OxidationMechanism Start 4-Fluoro-N- isopropylaniline (Clear Liquid) Trigger Trigger: O2 + Light/Heat Start->Trigger Exposure Radical N-Centered Radical Species Trigger->Radical H-Abstraction Peroxide Peroxy Intermediates Radical->Peroxide + O2 Impurities Coupling Products (Azo/Hydrazines) DARK COLOR Radical->Impurities Dimerization Peroxide->Impurities Degradation

Figure 1: Auto-oxidation pathway of N-alkyl anilines leading to chromophore formation.

Module 2: Recovery & Purification (The "Fix")

Q: My material is dark brown. Is it usable?

A: Do not use it directly for sensitive catalytic reactions or precise kinetics. The oxidized impurities can act as radical scavengers, poisoning metal catalysts (Pd, Ni) used in cross-coupling.

Q: How do I purify it?

A: Since 4-Fluoro-N-isopropylaniline is a liquid with a high boiling point (~214°C at atm), Vacuum Distillation is the only robust method for recovery. Chromatography is often inefficient due to the streaking of aniline impurities on silica.

Protocol: Vacuum Distillation Recovery

Prerequisites:

  • Vacuum pump capable of <2 mmHg.

  • Short-path distillation head (to minimize thermal exposure).

  • Nitrogen/Argon line.[1][2]

StepActionTechnical Rationale
1 Acid Wash (Optional) If heavily degraded (>5% impurities), dissolve in EtOAc, wash with 1M HCl to pull the amine into water, wash organics with ether (removes neutral tars), then basify aqueous layer with NaOH and extract. This removes non-basic oligomers.
2 Setup Load material into a round-bottom flask.[3] Add a magnetic stir bar. Attach a short-path distillation head. Wrap the flask in foil.
3 Inert Purge Evacuate and backfill with Nitrogen 3 times before heating.
4 Heating Apply vacuum (<1 mmHg). Slowly heat oil bath.
5 Collection Discard the first 5% (forerun). Collect the main fraction as a colorless liquid .
6 Storage Immediately blanket the receiving flask with Argon/Nitrogen and seal.

Module 3: Storage & Handling (The "Prevention")

Q: What are the optimal storage conditions?

A: You must treat this compound as an air-sensitive reagent.

Storage Matrix:

ParameterRecommendationCriticality
Temperature 2°C to 8°C (Refrigerated)High - Slows radical propagation.
Atmosphere Inert Gas (Argon or Nitrogen)Critical - Prevents initiation.[2]
Container Amber Glass with Teflon-lined capHigh - Blocks UV light; Teflon prevents leaching.
Headspace Minimize headspace; backfill after every use.Medium - Reduces available oxygen volume.[4]
Q: Can I store it in plastic (HDPE/PP)?

A: No. Anilines can permeate polyethylene over time, and plasticizers from the bottle can leach into the solvent. Always use glass.

Visualization: Troubleshooting Decision Tree

Troubleshooting Inspect Inspect Sample ColorCheck Is it Colorless/Pale Yellow? Inspect->ColorCheck PurityCheck QC Analysis (GC-MS / NMR) ColorCheck->PurityCheck Yes Distill Perform Vacuum Distillation ColorCheck->Distill No (Brown Liquid) Discard Discard (Tars/Solids Present) ColorCheck->Discard No (Black Sludge) Use Safe to Use PurityCheck->Use >98% PurityCheck->Distill <98% Distill->PurityCheck Re-analyze

Figure 2: Decision logic for assessing material quality before experimental use.

Module 4: Quality Control (QC)

Q: How do I verify purity?

A: Visual inspection is insufficient for detecting early-stage oxidation (1-2%).

  • GC-MS: Look for the parent ion (

    
     = 153 m/z).
    
    • Warning Sign: Peaks at

      
       (oxidation to amide/ketone) or 
      
      
      
      (N-oxide).
  • 1H-NMR:

    • The N-isopropyl methine proton (septet) and the methyl groups (doublet) should be sharp.

    • Oxidation Sign:[5] Broadening of the N-H peak or appearance of new aromatic multiplets shifted downfield.

References

  • Santa Cruz Biotechnology. Safety Data Sheet: 4-Fluoro-N-isopropylaniline.[1] (Revision 2019).[1] Retrieved from [1]

  • ChemicalBook. 4-Fluoro-N-isopropylaniline Properties and Synthesis. Retrieved from

  • National Institutes of Health (PubChem). N-Isopropylaniline Compound Summary. (General reactivity class data). Retrieved from

  • Aarti Industries. 4-Fluoro-N-isopropylaniline Product Technical Data. Retrieved from

Sources

enhancing the purity of 4-Fluoro-N-isopropylaniline for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for process chemists and pharmaceutical engineers. It prioritizes "self-validating" workflows—protocols where success is confirmed by the process itself (e.g., phase separation, crystallization).[1]

Subject: Purity Enhancement & Troubleshooting for Pharmaceutical Applications Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Achieving >99.5% purity in 4-Fluoro-N-isopropylaniline (CAS: 70441-63-3) is frequently complicated by its physical state (liquid at room temperature, bp ~214°C) and the persistence of the starting material, 4-fluoroaniline.[1]

Standard distillation often fails to break the "purity ceiling" of 98% due to the proximity of boiling points and azeotropic behavior. This guide outlines a chemical purification strategy focusing on chemoselective scavenging and salt formation to reach pharmaceutical-grade specifications.

Module 1: Diagnostic & Decision Logic

Before altering your process, identify the specific impurity profile. Use this logic flow to determine the correct remediation protocol.

PurificationLogic Start Crude 4-F-N-iPr Analysis (GC/HPLC) CheckSM Impurity: 4-Fluoroaniline (Starting Material) > 0.5%? Start->CheckSM CheckBis Impurity: Bis-isopropyl (Over-alkylation) > 0.5%? CheckSM->CheckBis No ActionScavenge PROTOCOL A: Chemoselective Scavenging (Phthalic/Acetic Anhydride) CheckSM->ActionScavenge Yes CheckColor Issue: Dark Color/Instability (Oxidation)? CheckBis->CheckColor No ActionDistill PROTOCOL B: Fractional Distillation (High Vacuum, <1 mmHg) CheckBis->ActionDistill Yes (Bis-alkyl is heavy) ActionSalt PROTOCOL C: HCl Salt Crystallization (The 'Pharma Standard') CheckColor->ActionSalt Yes ActionScavenge->ActionSalt Polishing Step ActionDistill->ActionSalt Polishing Step

Figure 1: Decision matrix for purification based on impurity profile. Note that Salt Crystallization (Protocol C) is the ultimate polishing step for all pathways.

Module 2: The "Sticky" Starting Material (Troubleshooting 4-Fluoroaniline)

The Problem: You observe a persistent peak at RRT ~0.8-0.9 (relative to product) that resists removal by simple acid/base washing. The Cause: 4-Fluoroaniline (pKa ~4.[1]6) and 4-F-N-iPr (pKa ~5.2 est.) have similar basicity.[1] A standard acid wash protonates both, extracting both into the aqueous phase.

Solution: Chemoselective Scavenging

Instead of relying on physical separation, we use chemoselectivity . Primary amines (starting material) react rapidly with anhydrides to form non-basic amides. The secondary amine (product) is sterically hindered by the isopropyl group and reacts much slower.

Validated Protocol
  • Quantify: Calculate the moles of unreacted 4-fluoroaniline via GC (internal standard method).

  • Scavenge: Add 1.2 equivalents (relative to the impurity, not the product) of Phthalic Anhydride or Acetic Anhydride to the crude organic solution (e.g., in Toluene or MTBE).

  • Incubate: Stir at room temperature for 1-2 hours.

    • Mechanism:[1][2][3][4][5] 4-Fluoroaniline converts to N-(4-fluorophenyl)phthalimide (neutral/acidic) or acetanilide. 4-F-N-iPr remains a basic amine.[1]

  • Wash: Perform an acid extraction (1M HCl).

    • Result: The basic 4-F-N-iPr protonates and moves to the aqueous layer.[1] The neutral amide impurity stays in the organic layer.

  • Recover: Basify the aqueous layer (NaOH) and extract the pure product back into organic solvent.

Expert Insight: Phthalic anhydride is preferred over acetic anhydride because the resulting phthalimide is a crystalline solid that is exceptionally easy to remove, whereas acetylated byproducts can sometimes be oils.

Module 3: The "Pharma Standard" (HCl Salt Formation)

The Problem: The product is a liquid, making it impossible to "recrystallize" to high purity directly. The Solution: Convert the liquid free base into a solid Hydrochloride salt. This allows you to use lattice energy to reject impurities (metals, solvents, and trace organics).

Step-by-Step Protocol

This method typically boosts purity from ~97% to >99.8%.[1]

Reagents:

  • Crude 4-F-N-iPr (Free base)[1]

  • Isopropanol (IPA) or Ethanol (anhydrous)[1]

  • HCl (4M in Dioxane or concentrated aqueous HCl)[1]

  • Diethyl Ether or MTBE (Antisolvent)[1]

Procedure:

  • Dissolution: Dissolve the crude liquid amine in a minimum amount of cold Isopropanol (approx. 1:3 w/v).

  • Acidification: Slowly add HCl (1.05 equivalents) with vigorous stirring. Maintain temperature <20°C (exothermic).

    • Observation: The solution may darken initially; this is normal.

  • Precipitation:

    • Method A (Spontaneous): If the salt is insoluble in IPA, it will crash out as a white solid.

    • Method B (Antisolvent): If no solid forms, slowly add MTBE or Diethyl Ether until persistent turbidity is observed. Cool to 0-4°C overnight.[1]

  • Filtration & Wash: Filter the white crystalline solid. Wash the cake with cold MTBE.

    • Purification Logic: Oxidative impurities (brown color) and unreacted starting materials usually remain in the mother liquor.

  • Free Base Recovery (Optional): If the final application requires the liquid free base, dissolve the white salt in water, basify with 2M NaOH to pH >12, and extract with Dichloromethane.

Module 4: Process Optimization (Preventing Bis-Alkylation)

The Problem: Presence of N,N-diisopropyl-4-fluoroaniline. The Cause: "Runaway" reductive amination. Once the mono-isopropyl product forms, it is more electron-rich (nucleophilic) than the starting material, making it prone to reacting again if acetone is in large excess or temperature is uncontrolled.[1]

Optimized Parameters:

Parameter Recommendation Rationale
Stoichiometry 1.1 eq Acetone max Excess ketone drives the equilibrium toward the iminium ion of the product, leading to bis-alkylation.[1]
Reducing Agent Na(OAc)3BH Sodium Triacetoxyborohydride is milder than NaBH4.[1] It reduces the imine faster than the ketone, preventing side reactions [1].
Temperature < 20°C Higher temperatures overcome the steric hindrance of the isopropyl group, allowing the second alkylation to occur.

| Solvent | DCE or THF | Protic solvents (Methanol) can sometimes accelerate over-alkylation via solvolysis effects.[1] |

Frequently Asked Questions (FAQs)

Q: My product turns reddish-brown upon storage. Is it degrading? A: Yes, anilines are oxidation-sensitive.[1] The color comes from trace formation of quinone-imines.[1]

  • Fix: Store the compound under Argon/Nitrogen at 4°C. For long-term storage, convert it to the HCl salt (see Module 3), which is indefinitely stable and resistant to oxidation.

Q: Can I use column chromatography? A: You can, but it is not recommended for scale-up.[1] Anilines often "streak" on silica gel due to interaction with acidic silanol groups. If you must use a column, pretreat the silica slurry with 1% Triethylamine (TEA) to neutralize these sites before loading your sample.

Q: Why not just distill it? A: You should distill the crude first (bp ~40°C at 0.5 mmHg) [2]. However, distillation rarely removes the last 1-2% of 4-fluoroaniline due to codistillation.[1] The chemical scavenging or salt formation steps are required for pharmaceutical purity.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • ChemicalBook. (2025).[3] "4-Fluoro-N-isopropylaniline Properties and Synthesis." ChemicalBook Database.

  • Britton, E. C., & Holmes, R. D. (1933). "Method of separating alkyl anilines." U.S. Patent 1,908,951.[2] (Describes the phthalic anhydride scavenging method).

Sources

Technical Support Center: A Scientist's Guide to Troubleshooting Phase Transfer Catalysis in N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phase Transfer Catalysis (PTC) in N-alkylation. This guide is designed for researchers, chemists, and process development professionals who are leveraging this powerful technique to construct carbon-nitrogen bonds. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal understanding necessary to diagnose and resolve issues encountered in your own lab. Here, we will explore the "why" behind the "how," empowering you to optimize your reactions with confidence and scientific rigor.

Section 1: The Heart of the Matter: The PTC N-Alkylation Catalytic Cycle

Phase Transfer Catalysis (PTC) is a uniquely effective methodology for reacting water-soluble nucleophiles (like a deprotonated amine) with water-insoluble electrophiles (like an alkyl halide) in a biphasic system.[1] The magic is in the catalyst, typically a quaternary ammonium or phosphonium salt, which acts as a shuttle, escorting the nucleophilic anion from the aqueous phase into the organic phase where the desired reaction can occur.[1]

The process is a self-validating system; if any step in the cycle breaks down, the entire reaction stalls. Understanding this cycle is the first step in effective troubleshooting.

PTC N-Alkylation Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Anion N⁻ Anion (R₂N⁻) Base->Anion Deprotonation Amine R₂NH Amine->Anion Catalyst_X Catalyst (Q⁺X⁻) Catalyst_N Loaded Catalyst (Q⁺R₂N⁻) Catalyst_X->Catalyst_N Ion Exchange Catalyst_N_Org Loaded Catalyst (Q⁺R₂N⁻) Catalyst_N->Catalyst_N_Org Phase Transfer AlkylHalide Alkyl Halide (R'-X) Product N-Alkylated Product (R₂NR') AlkylHalide->Product Catalyst_X_Org Spent Catalyst (Q⁺X⁻) Product->Catalyst_X_Org Releases Catalyst_N_Org->Product SN2 Reaction Catalyst_X_Org->Catalyst_X Return to Aqueous caption Figure 1: The PTC N-Alkylation Catalytic Cycle.

Caption: The catalytic cycle in PTC N-alkylation.

The cycle begins with the deprotonation of the N-H bond by a base in the aqueous phase. The resulting N-anion then undergoes ion exchange with the phase-transfer catalyst at the interface. This newly formed, lipophilic ion pair (Q⁺R₂N⁻) is soluble in the organic phase and is transported across the phase boundary. In the organic phase, the "naked," poorly solvated N-anion is highly nucleophilic and rapidly reacts with the alkylating agent. The catalyst, now paired with the leaving group anion (X⁻), returns to the aqueous phase to begin the cycle anew.

Section 2: Troubleshooting Guide: From Stalled Reactions to Success

This section is structured in a question-and-answer format to directly address the most common issues encountered during PTC N-alkylation.

Issue 1: My reaction is stalled or shows very low conversion.

This is the most frequent problem and can be traced back to a breakdown in one of the two critical stages of the PTC cycle: the transfer step or the intrinsic reaction step .[1]

Q: How do I know if the problem is with the transfer step or the intrinsic reaction?

A: The first diagnostic test is to analyze the effect of agitation. The transfer of the catalyst-anion complex is highly dependent on the interfacial surface area between the two phases.

  • Diagnosis: Vigorously increase the stirring speed. If the reaction rate increases, your reaction is likely transfer-limited .[2] If there is no significant change, the bottleneck is the intrinsic reaction rate in the organic phase.[3]

Q: My reaction is transfer-limited. What are the causes and solutions?

A: A transfer-limited reaction means the N-anion is not being efficiently transported into the organic phase.

  • Cause 1: Incorrect Catalyst Choice. The structure of the quaternary ammonium salt is paramount. Its lipophilicity must be balanced to facilitate transfer without becoming sequestered in the organic phase.

    • Explanation: Highly hydrophilic catalysts (e.g., tetramethylammonium chloride) remain almost exclusively in the aqueous phase, while extremely lipophilic catalysts (e.g., tetraoctylammonium bromide) can be difficult to regenerate back into the aqueous phase.[4] The "C#" (total number of carbons) and "q-value" (a measure of the distribution of carbons on the alkyl chains) are useful empirical parameters for catalyst selection. For reactions where mass transfer is the rate-determining step, catalysts with q-values between 1.0 and 2.0 often perform well.[4]

    • Solution: Switch to a more appropriate catalyst. Tetrabutylammonium bromide (TBAB) is often an excellent starting point due to its balanced properties.[5] For more challenging transfers, a slightly more lipophilic catalyst like methyltributylammonium chloride or Aliquat 336 might be necessary.[4]

  • Cause 2: Insufficient Agitation. As established, poor mixing leads to a small interfacial area, strangling the reaction.

    • Solution: Ensure your stirring is vigorous enough to create a fine emulsion. For viscous mixtures or large-scale reactions, mechanical overhead stirring is superior to a magnetic stir bar.

  • Cause 3: Anion Hydration. Water molecules can tightly solvate the N-anion, making it difficult for the catalyst to extract it into the organic phase.[6]

    • Solution: Use a concentrated aqueous base (e.g., 50% w/w NaOH or KOH) to minimize excess water. In some cases, solid-liquid PTC (using powdered K₂CO₃ or NaOH with only a catalytic amount of water) can dramatically improve rates by reducing anion hydration.[6]

Q: My reaction is limited by the intrinsic reaction rate. What are the causes and solutions?

A: This indicates that even when the N-anion is in the organic phase, it is not reacting efficiently with the alkylating agent.

  • Cause 1: Poor Leaving Group. The Sₙ2 reaction is sensitive to the nature of the leaving group.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. If using a sulfonate, mesylates are often better than tosylates, as the more lipophilic tosylate anion can "poison" the catalyst by forming a tight, unreactive ion pair.[4]

  • Cause 2: Inappropriate Solvent. The organic solvent influences the reactivity of the "naked" anion.

    • Explanation: Non-polar solvents like toluene or hexane are often excellent choices because they do not solvate the anion, maximizing its nucleophilicity.[1] More polar solvents like dichloromethane can be useful for dissolving the catalyst and substrates but may slightly decrease the anion's reactivity. Protic solvents like alcohols should generally be avoided as they will solvate and deactivate the nucleophile.[1]

    • Solution: If solubility is an issue, start with toluene. If reactants are not soluble, a more polar aprotic solvent like chlorobenzene or even acetonitrile (for solid-liquid PTC) could be trialed.

  • Cause 3: Insufficient Temperature. Like most Sₙ2 reactions, N-alkylation is temperature-dependent.

    • Solution: Gradually increase the reaction temperature. A good starting point is 40-60 °C. Be cautious, as higher temperatures can lead to catalyst degradation.[7]

Issue 2: My reaction starts well but then stops, or I see byproducts.

This often points to catalyst instability or competing side reactions.

Q: I suspect my catalyst is degrading. How does this happen and how can I prevent it?

A: The most common degradation pathway for quaternary ammonium salts under strong basic conditions and elevated temperatures is Hofmann Elimination .[7]

  • Mechanism: The hydroxide ion, transferred into the organic phase by the catalyst, can act as a base, abstracting a β-hydrogen from one of the catalyst's alkyl chains, leading to the formation of an alkene and a tertiary amine.[8][9] This destroys the catalyst. Tetrabutylammonium salts, for example, can decompose at temperatures as low as 50-70 °C in the presence of concentrated NaOH or KOH.[7]

Caption: Catalyst degradation via Hofmann Elimination.

  • Solution:

    • Lower the Temperature: Operate at the lowest effective temperature.

    • Use a Weaker Base: If the pKa of your N-H bond allows, switch from NaOH/KOH to a milder base like K₂CO₃. This significantly reduces the rate of Hofmann elimination.

    • Choose a More Stable Catalyst: Quaternary phosphonium salts are generally more thermally stable than their ammonium counterparts. Catalysts lacking β-hydrogens (e.g., benzyl-substituted quats) are also more resistant to this pathway.

Q: I'm observing unexpected byproducts. What are the likely culprits?

A: Side reactions are often a consequence of the reaction conditions being too harsh or the alkylating agent having alternative reactive pathways.

  • Side Reaction 1: Dehydrohalogenation of the Alkylating Agent. If your alkylating agent has a β-hydrogen, the strong base can promote an E2 elimination to form an alkene, consuming your electrophile.

    • Causality: This is a classic competition between Sₙ2 (desired) and E2 (undesired). It is favored by strong, sterically hindered bases and higher temperatures.

    • Solution: Use a less aggressive base if possible (e.g., K₂CO₃ instead of NaOH).[10] Sometimes, using a milder base like disodium hydrogen phosphate can be effective for sensitive substrates.[10] Ensure the temperature is not excessively high.

  • Side Reaction 2: O-Alkylation. If your substrate contains an amide or similar functional group, alkylation can sometimes occur on the oxygen atom.

    • Causality: This is governed by Hard-Soft Acid-Base (HSAB) theory. Alkylation at nitrogen (a softer atom) is typically kinetically favored, while alkylation at oxygen (a harder atom) can be thermodynamically favored under certain conditions.

    • Solution: This is less common in PTC than in other alkylation methods but can be influenced by the solvent and counter-ion. Non-polar solvents generally favor N-alkylation.

  • Side Reaction 3: Over-alkylation. For primary amines or substrates with multiple reactive sites, di- or poly-alkylation can occur.

    • Solution: Use the primary amine as the limiting reagent. A slow, controlled addition of the alkylating agent can also help improve selectivity for the mono-alkylated product.

Section 3: Experimental Protocols & Data

General Protocol for N-Alkylation of an Indole

This protocol provides a robust starting point for the N-alkylation of moderately acidic N-H bonds.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole (1.0 eq.), the chosen phase-transfer catalyst (e.g., TBAB, 2-5 mol%), and the organic solvent (e.g., toluene, ~5-10 mL per gram of indole).

  • Reagent Addition: Add a 50% w/w aqueous solution of KOH or NaOH (3.0 eq.). Begin vigorous stirring to create an emulsion.

  • Electrophile Addition: Add the alkylating agent (1.1-1.5 eq.) to the stirring mixture. The addition can be done in one portion or dropwise for highly reactive electrophiles.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][11] A typical TLC system would be a hexane/ethyl acetate mixture. The disappearance of the starting indole spot and the appearance of a new, less polar product spot indicates progress.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data-Driven Decision Making: Catalyst and Base Selection

The choice of catalyst and base is not arbitrary. The following table summarizes findings from a study on the C5-alkylation of hydantoins, which provides valuable insights into how these choices affect yield.[11]

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1TBAB (2)50% KOH (3)TolueneRT99
2TBAI (2)50% KOH (3)TolueneRT90
3TBHS (2)50% KOH (3)TolueneRT78
4Aliquat 336 (2)50% KOH (3)TolueneRT74
5TBAB (10)50% NaOH (3)Toluene4073
6TBAB (10)58% KOH (3)Toluene40Traces

TBAB = Tetrabutylammonium Bromide; TBAI = Tetrabutylammonium Iodide; TBHS = Tetrabutylammonium Hydrogen Sulfate; Aliquat 336 = Trioctylmethylammonium chloride.

Analysis & Causality:

  • Entries 1-4 demonstrate the superiority of TBAB for this specific transformation, likely due to its optimal balance of hydrophilicity and lipophilicity for transferring the hydantoin anion.

  • Entries 5 & 6 are particularly instructive. For a sterically hindered substrate, switching the base from KOH to NaOH dramatically improved the yield. This is likely because the smaller Na⁺ cation coordinates more effectively, lowering the energy barrier for deprotonation or facilitating a faster ion exchange with the catalyst.[11] This highlights that even the inorganic cation in the aqueous phase plays a critical role.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I recycle my catalyst? A: In principle, yes, but it can be challenging. One study found that when recycling the aqueous phase containing the catalyst, the reaction stalled in subsequent runs. This was overcome by adding a fresh 2 mol% of catalyst for each cycle.[11] This suggests some catalyst deactivation or loss occurs with each run. For industrial processes, catalyst separation and recycling are critical economic considerations.

Q2: My reaction requires a very high temperature. What catalyst should I use? A: If temperatures above 80-100 °C are necessary, consider switching from a quaternary ammonium salt to a more thermally stable quaternary phosphonium salt.

Q3: How do I remove the catalyst from my final product? A: Quaternary ammonium salts can sometimes be tricky to remove completely.

  • Standard Workup: Most of the catalyst will be removed during a standard aqueous workup.

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) can help by protonating any residual amine byproducts from Hofmann degradation, making them water-soluble.

  • Specialized Adsorbents: For challenging cases, washing the organic solution with brine containing adsorbents like activated carbon or certain resins can be effective.[13]

  • Chromatography: The catalyst will typically have a very low Rf on silica gel and can be separated from most organic products by column chromatography.

Q4: Does the counter-ion of my catalyst (e.g., Br⁻ vs. Cl⁻) matter? A: Yes. The catalyst's anion (X⁻) competes with the N-anion for transfer into the organic phase. More hydrophilic anions like Cl⁻ or HSO₄⁻ are preferred because they have a higher affinity for the aqueous phase, making the ion exchange with your N-anion more favorable. Highly lipophilic anions like iodide or tosylate can hinder the catalytic cycle.[4] However, using a bromide salt can sometimes offer a co-catalytic effect by in situ formation of a more reactive alkyl bromide from an alkyl chloride, potentially accelerating the reaction.

Q5: My starting amine is a salt (e.g., a hydrochloride). How does this affect the reaction? A: You must add an additional equivalent of base to neutralize the salt and generate the free amine before the catalytic cycle can begin. Failure to account for this will result in no reaction, as all the base will be consumed in the initial acid-base neutralization.

References

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. (n.d.). Aakash Institute. Retrieved from [Link]

  • Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. (2025). Oreate AI Blog. Retrieved from [Link]

  • Dehmlow, E. V., & Slopianka, M. (1979). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (5), 647-649. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved from [Link]

  • Sharma, S., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4583-4593. Retrieved from [Link]

  • Hofmann elimination. (n.d.). University of Calgary. Retrieved from [Link]

  • Macmillan Group Meeting. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Wang, M. L., & Chen, T. L. (2011). Recent Strategies in Organic Reactions Catalyzed by Phase Transfer Catalysts and Analyzed by Gas Chromatography. In Applications of Gas Chromatography. InTech. Retrieved from [Link]

  • Caivano, I. (2023). Phase transfer catalysis (PTC). OperaChem. Retrieved from [Link]

  • Larouche, J., et al. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 18-24. Retrieved from [Link]

  • Gierczyk, B., et al. (2011). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Applied Organometallic Chemistry, 25(12), 863-867. Retrieved from [Link]

  • Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436. Retrieved from [Link]

  • Zargarian, D. (2014). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 1(1). Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Removal of quaternary ammonium compounds in ion exchange process. (2018). E3S Web of Conferences, 45, 00062. Retrieved from [Link]

  • Process for removal of quaternary ammonium salt. (2001). Google Patents.
  • PTC N-Alkylation of Carbazole Derivative. (n.d.). PTC Organics, Inc. Retrieved from [Link]

  • PTC N-Alkylation of a Water-Soluble Heterocycle Salt. (n.d.). PTC Organics, Inc. Retrieved from [Link]

Sources

Validation & Comparative

4-Fluoro-N-isopropylaniline: A Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide & Synthesis Protocol[1][2]

Executive Summary

4-Fluoro-N-isopropylaniline (4-F-NIPA) represents a specialized intermediate occupying a critical "Goldilocks zone" in medicinal chemistry. Unlike its simpler analog N-methylaniline, 4-F-NIPA combines the metabolic resilience of the para-fluorine substituent with the lipophilic bulk of an isopropyl group.[1]

This guide objectively compares 4-F-NIPA against standard N-alkylanilines, revealing a trade-off: while the isopropyl group enhances lipophilicity and metabolic stability, it imposes a significant steric penalty that drastically reduces nucleophilicity in SNAr and coupling reactions. This document details the mechanistic basis of these properties and provides a self-validating synthesis protocol.[1]

Comparative Analysis: 4-F-NIPA vs. Alternatives

Steric & Electronic Profile

The reactivity of N-alkylanilines is governed by the interplay between the electron-donating power of the alkyl group (+I effect) and the steric hindrance it creates.

FeatureAniline N-Methylaniline 4-Fluoro-N-isopropylaniline
Structure Primary AmineSecondary (Small)Secondary (Bulky) + EWG
Steric Bulk (A-value) LowMediumHigh
Electronic Effect (N) Neutral+I (Donating)+I (Donating) vs -I (4-F Withdrawing)
Nucleophilicity (SN2) HighVery HighModerate/Low (Sterically Impeded)
pKa (Conj.[1][2][3] Acid) ~4.6~4.85~5.9 (Predicted)
LogP (Lipophilicity) 0.91.66~2.8

Key Insight - The Steric Penalty: While alkyl groups generally increase amine basicity (making N-methylaniline more basic than aniline), the isopropyl group in 4-F-NIPA introduces significant steric clash.[1][2] In sterically demanding reactions like Nucleophilic Aromatic Substitution (SNAr), this bulk can reduce reaction rates by orders of magnitude compared to N-methyl analogs [1].[1]

Metabolic Stability: The "Fluorine Paradox"

The 4-fluoro substituent is often added to block metabolic oxidation at the para-position (a common soft spot for CYP450 enzymes).[1] However, this protection is not absolute.[4][5]

  • Non-Fluorinated Analogs (N-isopropylaniline): Rapidly hydroxylated at the para-position, leading to quick clearance and potential toxic quinone-imine formation.[1]

  • 4-Fluoro Analog (4-F-NIPA): The C-F bond (approx. 116 kcal/mol) resists direct abstraction.[1][2] However, researchers must be aware of oxidative defluorination , where hydroxylation occurs ipso to the fluorine or at the ortho position, leading to fluoride ion release [2].

Diagram 1: Metabolic Fate & Defluorination Risk [2][3]

MetabolicFate Substrate 4-Fluoro-N-isopropylaniline P450 CYP450 Oxidation Substrate->P450 Stable Stable Metabolite (N-Dealkylation) P450->Stable Path A (Major) Unstable Unstable Intermediate (Ipso-Hydroxylation) P450->Unstable Path B (Minor Risk) Defluorination Defluorination (F- Release + Quinone) Unstable->Defluorination Elimination

Caption: Path A represents the desired metabolic stability. Path B illustrates the potential for oxidative defluorination, a known liability for p-fluoroanilines [2].[1]

Synthesis Strategy: Reductive Amination

Direct alkylation of 4-fluoroaniline with isopropyl halides is discouraged due to poly-alkylation and elimination side reactions.[1][2] Reductive amination is the industry standard for high-fidelity mono-alkylation.[1][2]

Protocol: Reductive Amination with NaBH₄

Objective: Synthesize 4-Fluoro-N-isopropylaniline from 4-fluoroaniline and acetone. Scale: 20 mmol (Laboratory Scale)

Reagents:

  • 4-Fluoroaniline (1.0 eq)[1][2]

  • Acetone (1.2 eq) - Acts as both reagent and solvent component.[1][2]

  • Sodium Borohydride (NaBH₄) (1.25 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Dichloromethane (DCM) for extraction.

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a 3-neck round-bottom flask, dissolve 4-fluoroaniline (2.22 g, 20 mmol) in Glacial Acetic Acid (12 mL).

    • Add Acetone (1.76 mL, 24 mmol).

    • Process Control: Stir at 20–25°C for 20 minutes . The acid catalyzes the formation of the iminium ion intermediate.

  • Reduction:

    • Cool the mixture to 10°C using an ice bath.

    • Critical Step: Add NaBH₄ (0.95 g, 25 mmol) portion-wise over 15 minutes.

    • Safety Note: Vigorous evolution of hydrogen gas will occur. Ensure adequate venting.

    • Temperature Control: Maintain internal temperature < 20°C to prevent reduction of the aromatic ring or runaway exotherms.

  • Quench & Isolation:

    • Stir at room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

    • Pour reaction mixture into ice water (50 mL).

    • Basify to pH > 10 using 50% NaOH solution (dropwise, exothermic).

    • Extract with DCM (3 x 20 mL).

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, purify via vacuum distillation (bp ~40°C at 0.5 mmHg) or silica flash chromatography.

Diagram 2: Synthesis Workflow

Synthesis Start 4-Fluoroaniline + Acetone Acid Glacial AcOH (Imine Formation) Start->Acid Intermediate Iminium Ion (In Situ) Acid->Intermediate -H2O Reduction NaBH4 Addition (Temp < 20°C) Intermediate->Reduction Hydride Transfer Product 4-Fluoro-N-isopropylaniline Reduction->Product pH Adjustment

Caption: Stepwise reductive amination pathway ensuring mono-alkylation selectivity [3].

Technical Specifications & Data

PropertyValueNote
CAS Number 70441-63-3
Molecular Weight 153.19 g/mol
Appearance Colorless to pale yellow liquidDarkens on air exposure (oxidation).[1][2][3]
Boiling Point ~84-86°C @ 12 mmHg
Predicted pKa 5.91 ± 0.32More basic than aniline due to +I isopropyl effect.[1][2][3]
Solubility Soluble in DCM, EtOAc, MeOHSparingly soluble in water.[2][3]

References

  • Reactivity of N-Alkylanilines: Foran, K. J., et al. "Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution."[1] Journal of Physical Organic Chemistry.

  • Metabolic Defluorination: Rietjens, I. M., et al. "The role of cytochrome P450 in the oxidative defluorination of 4-fluoroaniline." Xenobiotica.

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry.

  • General Properties: PubChem Compound Summary for CID 154403, 4-Fluoro-N-isopropylaniline.[1][2]

Sources

Biological Activity & Application Guide: 4-Fluoro-N-isopropylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and applications of 4-Fluoro-N-isopropylaniline and its analogs.

Executive Summary

4-Fluoro-N-isopropylaniline (CAS 70441-63-3) is a specialized pharmacophore used primarily as a metabolic modulator in drug and agrochemical design.[1] Unlike simple anilines, this scaffold combines two critical features: steric bulk (via the N-isopropyl group) and metabolic blockade (via the 4-fluoro substitution).

This guide compares the biological performance of this scaffold against its non-fluorinated and chlorinated analogs, focusing on its role as the primary precursor for the herbicide Flufenacet and its emerging utility in Polθ (Polymerase Theta) inhibitors for cancer therapy.

Part 1: The "Fluorine Effect" – Mechanism of Action

The biological distinctiveness of 4-Fluoro-N-isopropylaniline lies in its resistance to oxidative metabolism.

Metabolic Blockade

In non-fluorinated anilines (e.g., N-isopropylaniline), the primary clearance pathway is Cytochrome P450-mediated para-hydroxylation . This rapidly converts the lipophilic parent compound into a polar phenol, accelerating excretion and reducing half-life.

  • The 4-Fluoro Advantage: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting fluorine at the 4-position effectively "caps" this metabolic soft spot.

  • Consequence: This forces the metabolic machinery to shunt towards slower pathways, such as N-dealkylation or ortho-hydroxylation , significantly extending the molecule's systemic residence time (bioavailability).

Pathway Visualization

The following diagram illustrates the metabolic divergence between the 4-H (unsubstituted) and 4-F analogs.

MetabolicPathway Parent_H N-Isopropylaniline (Unsubstituted) Metab_Para 4-Hydroxy-N-isopropylaniline (Rapid Clearance) Parent_H->Metab_Para CYP450 (Fast) Parent_F 4-Fluoro-N-isopropylaniline (Metabolically Stabilized) Parent_F->Metab_Para BLOCKED (C-F Bond Strength) Metab_Ortho 2-Amino-5-fluorophenyl sulfate (Minor Pathway) Parent_F->Metab_Ortho Ortho-Hydroxylation Metab_N_Dealkyl 4-Fluoroaniline (Active Metabolite) Parent_F->Metab_N_Dealkyl N-Dealkylation (Slower)

Caption: Metabolic shunting mechanism. The 4-fluoro substituent blocks the rapid para-hydroxylation pathway, forcing metabolism through slower secondary routes.

Part 2: Comparative Performance Analysis

Agrochemical Application: Flufenacet

The most commercially significant application of this scaffold is as the precursor to Flufenacet , an oxyacetamide herbicide. The 4-fluoro-N-isopropyl moiety is critical for the herbicide's stability in soil and uptake in plants.

Table 1: Comparative Efficacy of Flufenacet Analogs

Feature4-Fluoro Analog (Flufenacet)4-Chloro Analog4-H (Unsubstituted)
Metabolic Stability (Soil) High (t½ > 20 days)ModerateLow (Rapid degradation)
Lipophilicity (LogP) 3.2 (Optimal for root uptake)3.5 (Too lipophilic)2.5 (Leaches easily)
Target Activity (VLCFA Inhibition) High Potency Moderate PotencyLow Potency
Toxicity Risk Low (Stable molecule)ModerateHigh (Bioactivation risk)
Pharmaceutical Application: Kinase Inhibitors

Recent medicinal chemistry campaigns (e.g., WO2021028643A1) utilize 4-Fluoro-N-isopropylaniline as a fragment for Polθ (DNA Polymerase Theta) inhibitors , a target for homologous recombination-deficient cancers (BRCA mutations).

  • Role of N-Isopropyl: Provides steric bulk that fills hydrophobic pockets in the kinase hinge region, improving selectivity over other kinases.

  • Role of 4-Fluoro: Prevents rapid oxidative clearance of the inhibitor, allowing for once-daily dosing potential.

Part 3: Toxicology & Safety Profile

While the fluorine atom improves stability, the aniline core carries inherent risks.

Methemoglobinemia Risk

Anilines can induce methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+).[2]

  • Mechanism: N-oxidation produces phenylhydroxylamine, which enters a redox cycle with hemoglobin.

  • Comparison:

    • Aniline: High risk.[3]

    • N-Isopropylaniline: Reduced risk.[1] The bulky isopropyl group sterically hinders the N-oxidation enzyme interface.

    • 4-Fluoro-N-isopropylaniline: Moderate risk.[1] While the isopropyl group protects the nitrogen, the metabolic blockade at the para-position can sometimes shunt metabolism back to the nitrogen if other pathways are saturated.

Part 4: Experimental Protocols

Synthesis of 4-Fluoro-N-isopropylaniline (Reductive Alkylation)

This protocol is the industry standard for generating high-purity material for biological testing.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium Borohydride (NaBH4) (1.25 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[4]

Workflow:

  • Condensation: Dissolve 4-fluoroaniline in glacial acetic acid. Add acetone dropwise at 10°C. Stir for 2 hours to form the imine intermediate (Schiff base).

  • Reduction: Cool to 0°C. Add NaBH4 in small portions (exothermic!). Maintain temp < 20°C.

  • Quench: Pour mixture into ice water. Basify with 50% NaOH to pH 10.

  • Extraction: Extract with Hexane (2x). Wash organic phase with brine.

  • Purification: Distill under reduced pressure (bp ~40°C at 0.5 mmHg).

Microsomal Stability Assay (In Vitro Validation)

To experimentally validate the "Fluorine Effect" described in Part 1.

Objective: Determine intrinsic clearance (CLint) differences between 4-F and 4-H analogs.

Protocol:

  • Preparation: Prepare 1 µM test compound solutions in phosphate buffer (pH 7.4).

  • Incubation: Add rat liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system.

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).

Expected Result:

  • 4-Fluoro-N-isopropylaniline: > 60 min half-life (Stable).

  • N-Isopropylaniline: < 15 min half-life (Rapid clearance).

References

  • Aarti Industries. (2021). 4-Fluoro-N-isopropylaniline Technical Data Sheet. Retrieved from

  • European Chemicals Agency (ECHA). (2023).[5] Registration Dossier: 4-Fluoro-N-isopropylaniline (CAS 70441-63-3).[1][4][6][7][8] Retrieved from

  • Jeschke, P. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Chemical Health & Safety. Retrieved from

  • Artios Pharma Ltd. (2021). Heterocyclic compounds for use in the treatment of cancer (Patent WO2021028643A1). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-Isopropylaniline. Retrieved from

Sources

Spectroscopic Differentiation of Isopropylaniline Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

In drug development and intermediate synthesis, the purity of isopropylaniline (cumidine) isomers is critical. While they share the molecular formula


 (MW 135.21  g/mol ), the positional isomers—2-isopropylaniline (ortho) , 3-isopropylaniline (meta) , and 4-isopropylaniline (para) —exhibit distinct reactivity profiles and toxicological risks.

This guide provides a definitive spectroscopic framework for distinguishing these isomers. Unlike generic comparisons, we focus on the causality of spectral features: how symmetry, steric hindrance, and electronic effects dictate the observed signals in IR, NMR, and MS.

The Isomer Landscape

We focus on the primary amine ring-substituted isomers. Note that N-isopropylaniline (a secondary amine) is a structural isomer but is easily distinguished by the presence of a single N-H stretch and unique fragmentation, and is treated here as a distinct comparator.

  • 2-Isopropylaniline (o-Cumidine): Sterically congested; intramolecular H-bonding interactions possible.

  • 3-Isopropylaniline (m-Cumidine): Asymmetric; electronically decoupled relative to resonance effects.

  • 4-Isopropylaniline (p-Cumidine): High symmetry (

    
     effective); typically the highest boiling point due to lattice packing efficiency.
    

Analytical Decision Matrix (Workflow)

The following decision tree outlines the logical flow for identifying an unknown isopropylaniline sample using non-destructive (NMR/IR) and destructive (MS) methods.

IsomerID Start Unknown Isomer (C9H13N) IR_Step Step 1: IR Spectroscopy (N-H Region & Fingerprint) Start->IR_Step NH_Check N-H Bands? IR_Step->NH_Check Secondary 1 Band (~3400 cm-1) N-Isopropylaniline NH_Check->Secondary Single Band Primary 2 Bands (Sym/Asym) Ring Substituted NH_Check->Primary Double Band OOP_Check Step 2: Fingerprint Region (OOP Bending) Primary->OOP_Check Para_IR Single Band ~810-840 cm-1 OOP_Check->Para_IR Para Ortho_IR Single Band ~735-770 cm-1 OOP_Check->Ortho_IR Ortho Meta_IR Two Bands ~690 & ~780 cm-1 OOP_Check->Meta_IR Meta NMR_Step Step 3: 1H NMR (Symmetry Probe) Para_IR->NMR_Step Confirm Ortho_IR->NMR_Step Confirm Meta_IR->NMR_Step Confirm Para_NMR Symmetric AA'BB' (2 doublets/roofing) NMR_Step->Para_NMR Symmetric Ortho_NMR 4 Distinct Protons Complex Splitting NMR_Step->Ortho_NMR Asymmetric

Figure 1: Logical workflow for the spectroscopic differentiation of isopropylaniline isomers. High-contrast nodes indicate decision points.

Method 1: Infrared Spectroscopy (The Fingerprint)

IR is the most rapid method for distinguishing substitution patterns. The diagnostic power lies not in the functional groups (which are identical) but in the Out-of-Plane (OOP) C-H Bending vibrations of the aromatic ring.

Mechanistic Insight

The position of the OOP bands is determined by the number of adjacent hydrogen atoms on the benzene ring.

  • Para (2 adjacent H): The two hydrogens oscillate in phase, requiring higher energy (wavenumber) due to the rigid lattice of the 1,4-substitution.

  • Ortho (4 adjacent H): The four contiguous hydrogens create a lower frequency bending mode.

Comparative Data Table
Feature2-Isopropylaniline (Ortho)3-Isopropylaniline (Meta)4-Isopropylaniline (Para)N-Isopropylaniline
N-H Stretch Two bands (3460, 3380 cm⁻¹)Two bands (3460, 3380 cm⁻¹)Two bands (3450, 3370 cm⁻¹)One band (~3400 cm⁻¹)
OOP Bending 740–760 cm⁻¹ (Strong)690 cm⁻¹ & 780 cm⁻¹ 810–840 cm⁻¹ (Strong)690 & 750 cm⁻¹ (Mono-sub)
Overtone (1600-2000) Pattern for 1,2-subPattern for 1,3-subPattern for 1,4-subPattern for mono-sub

Protocol Note: Run liquid films (neat) between NaCl/KBr plates. For para-isopropylaniline (which may crystallize/solidify, mp ~-60°C but can be viscous/solid depending on purity/derivates), a cast film or ATR is acceptable.

Method 2: Nuclear Magnetic Resonance ( H NMR)[6]

NMR provides the definitive structural proof through symmetry analysis .

4-Isopropylaniline (Para)
  • Symmetry: The molecule has a

    
     axis of rotation.
    
  • Aromatic Region: Appears as a classic AA'BB' system (often misidentified as two doublets). You will see two "doublets" centered around 6.5–7.2 ppm.

    • 
       ~7.05 ppm (2H, d, 
      
      
      
      Hz, ortho to isopropyl).
    • 
       ~6.65 ppm (2H, d, 
      
      
      
      Hz, ortho to amine - shielded by resonance).
  • Aliphatic: Isopropyl group appears as a standard septet (1H) and doublet (6H).

2-Isopropylaniline (Ortho)
  • Symmetry: Asymmetric. All 4 aromatic protons are chemically distinct.

  • Aromatic Region: Complex multiplet pattern (ABCD system).

    • Key Diagnostic: The proton at position 3 (adjacent to isopropyl) and position 6 (adjacent to amine) will show significantly different shifts. The steric bulk of the ortho-isopropyl group inhibits the resonance of the amine lone pair slightly less than in the para case, but the magnetic anisotropy of the ring current is perturbed.

  • Aliphatic: The isopropyl methyl doublet often shifts slightly downfield compared to the para isomer due to the proximity of the amine lone pair (deshielding cone).

3-Isopropylaniline (Meta)[2]
  • Symmetry: Asymmetric.

  • Aromatic Region: Look for the isolated singlet-like proton at position 2 (between the amine and isopropyl group). This proton usually appears as a narrow triplet or singlet at a distinct chemical shift, flanked by the other three protons.

Experimental Protocol:

  • Solvent:

    
     is preferred. DMSO-
    
    
    
    may cause broadening of the
    
    
    peak due to hydrogen bonding/exchange.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS at 0.00 ppm.

Method 3: Mass Spectrometry (GC-MS)

While the molecular ion (


) is 135 for all isomers, the fragmentation kinetics differ based on the stability of the resulting carbocation.
Fragmentation Logic
  • Molecular Ion (

    
    ):  135 m/z (observable for all).
    
  • Base Peak (

    
    ):  120 m/z.
    
    • Mechanism: Loss of a methyl group from the isopropyl chain. This forms a resonance-stabilized quinoid-type ion.

    • Differentiation: The intensity of the 120 m/z peak relative to the molecular ion varies. Para isomers typically form the most stable quinoid structures, often resulting in a dominant base peak at 120. Ortho isomers may show a "ortho effect" (loss of neutral alkene or rearrangement) leading to distinct minor ions (e.g., m/z 106 or 93), though the M-15 dominates.

GC Elution Order (Boiling Point Proxy)

On a standard non-polar column (e.g., DB-5 or HP-5):

  • 2-Isopropylaniline (Ortho): Elutes first (BP ~215°C). Steric hindrance prevents efficient intermolecular hydrogen bonding.

  • 4-Isopropylaniline (Para): Elutes last (BP ~226°C). Symmetry allows better packing and stronger intermolecular interactions.

Summary of Comparative Specifications

Parameter2-Isopropylaniline4-Isopropylaniline
CAS Registry 643-28-799-88-7
Boiling Point ~215°C~226°C
IR Diagnostic 740-760 cm⁻¹ (1 band)810-840 cm⁻¹ (1 band)
1H NMR Aromatic 4 distinct signals (m)2 distinct signals (AA'BB')
GC Elution (Non-polar) Faster (Lower RT)Slower (Higher RT)

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Accessed Feb 2026).

    • Source for IR and NMR reference spectra of aniline deriv
  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Source for MS fragmentation patterns and boiling point d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. Authoritative text for OOP bending and NMR coupling constants.
    • Source for synthetic utility and physical property comparisons.

Sources

Comparative Technical Guide: Fluorinated vs. Non-Fluorinated Anilines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Strategy

In medicinal chemistry, the transition from a non-fluorinated aniline to a fluorinated analog is rarely a random screening choice; it is a calculated strategic maneuver. This guide analyzes the structural, electronic, and metabolic consequences of substituting Hydrogen (H) with Fluorine (F) on the aniline scaffold.

While the Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing for steric mimicry, its high electronegativity (3.98 Pauling) and the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) fundamentally alter the aniline's performance. This guide provides the data and protocols necessary to navigate these changes during lead optimization.

Physicochemical Profiling: The Data Matrix

The position of the fluorine atom dictates the electronic environment of the primary amine, drastically affecting basicity (


) and lipophilicity (

).
Table 1: Comparative Property Matrix

Data represents standard values in aqueous media at 25°C.

PropertyAniline (Ref)4-Fluoroaniline3-Fluoroaniline2-Fluoroaniline4-(Trifluoromethyl)aniline
Structure Ph-NH₂4-F-Ph-NH₂3-F-Ph-NH₂2-F-Ph-NH₂4-CF₃-Ph-NH₂

(Conj. Acid)
4.604.653.404.422.60
Electronic Effect StandardInductive (-I) ≈ Resonance (+R)Inductive (-I) DominatesInductive (-I) + Ortho EffectStrong Inductive (-I)

(Lipophilicity)
~0.90~1.15~1.15~1.10~1.90
Nucleophilicity HighModerate-HighLowModerateVery Low
Metabolic Liability High (Para-oxidation)Moderate (N-oxidation)ModerateModerateLow (Ring stable)
Expert Insight: The "Para-Fluoro Anomaly"

Researchers often expect fluorine to universally lower


 due to its electronegativity. However, 4-fluoroaniline  retains a basicity almost identical to aniline.
  • Causality: In the para position, the strong electron-withdrawing inductive effect (-I) is nearly perfectly counterbalanced by the electron-donating resonance effect (+R) of the fluorine lone pairs into the aromatic ring.

  • Implication: If you need to block metabolic metabolism at the para-position without destroying the amine's nucleophilicity for a coupling reaction, 4-F is the ideal choice.

Synthetic Implications: Nucleophilicity & Coupling[1][2][3]

The introduction of fluorine affects the synthetic accessibility of aniline derivatives, particularly in Palladium-catalyzed Buchwald-Hartwig aminations.

Reaction Efficiency Analysis
  • Non-Fluorinated Aniline: Highly nucleophilic. Reacts rapidly with aryl halides using standard catalysts (e.g., Pd(OAc)₂/BINAP).

  • 4-Fluoroaniline: Nucleophilicity is preserved. Standard catalytic cycles apply.

  • Electron-Deficient Anilines (3-F, 4-CF₃): The reduced

    
     correlates with reduced nucleophilicity. The amine is less capable of attacking the Pd(II)-aryl complex.
    
    • Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., XantPhos , BrettPhos ) or N-heterocyclic carbene (NHC) precursors to facilitate the reductive elimination step and stabilize the oxidative addition intermediate.

ADME & Toxicity: The Metabolic Blockade

The primary driver for fluorination is often the modulation of metabolic stability (Clearance,


).
Metabolic Blocking (The "Soft Spot" Strategy)

Aniline is rapidly metabolized by Cytochrome P450 (CYP450) enzymes, primarily via para-hydroxylation to form 4-aminophenol.

  • Strategy: Substituting the para-hydrogen with fluorine blocks this high-energy oxidation site because the C-F bond is too strong for the CYP450 iron-oxo species to cleave easily.

  • Outcome: This forces metabolism to slower secondary pathways, extending the drug's half-life (

    
    ).
    
Toxicity Warning: Methemoglobinemia

Both aniline and fluoroanilines can undergo N-oxidation (forming hydroxylamines, Ph-NHOH).

  • Mechanism: These metabolites undergo redox cycling, oxidizing Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot transport oxygen.
  • Comparison: While 4-F-aniline blocks ring hydroxylation, it does not prevent N-oxidation. Therefore, 4-F-aniline derivatives still carry a risk of methemoglobinemia unless steric bulk or electron-withdrawing groups (like

    
    ) are added to suppress N-oxidation.
    

Decision Framework & Visualization

Diagram 1: Fluorine Substitution Strategy Map

This decision tree guides the selection of the correct aniline analog based on the desired property optimization.

AnilineStrategy Start Optimization Goal Decision1 Need Metabolic Stability? Start->Decision1 Decision2 Preserve Basicity/Nucleophilicity? Decision1->Decision2 Yes Decision3 Increase Lipophilicity? Decision1->Decision3 No Result1 Use 4-Fluoroaniline (Blocks para-oxidation, maintains pKa) Decision2->Result1 Yes Result2 Use 3-Fluoroaniline (Lowers pKa, alters vector) Decision2->Result2 No (Need H-bond donor acidity) Result3 Use 4-CF3-Aniline (Max lipophilicity, low reactivity) Decision3->Result3 Yes (Max LogP) Result4 Use Aniline (Baseline, high reactivity) Decision3->Result4 No (Baseline)

Caption: Strategic decision tree for selecting aniline bioisosteres based on metabolic and electronic requirements.

Experimental Protocols

To validate the theoretical differences, the following protocols must be executed.

Protocol A: Potentiometric Determination

Objective: Accurately measure the dissociation constant of the anilinium ion. Why: UV-Vis methods can be error-prone for anilines with weak chromophore shifts; potentiometry is the gold standard.

  • Preparation: Dissolve 2-5 mg of the specific aniline in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of fluorinated analogs.

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Acidification: Add 0.1 M HCl to lower the starting pH to ~1.5 (fully protonated anilinium state).

  • Titration: Titrate with KOH under inert gas (

    
    ) atmosphere at 25°C. Record pH vs. Volume added.
    
  • Calculation: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point and calculate

    
    .
    
    • Self-Validation: The curve must show a sharp inflection point. If the buffer region is flat/noisy, increase sample concentration.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (


) of Aniline vs. 4-Fluoroaniline.
  • System: Pooled Liver Microsomes (Human or Rat), 20 mg/mL protein concentration.

  • Substrate: Prepare 10 mM stocks of Aniline and 4-Fluoroaniline in DMSO. Final assay concentration: 1 µM (keeps DMSO <0.1%).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and substrate at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .
    • Control:Testosterone (High clearance) and Warfarin (Low clearance) must be run in parallel to validate microsomal activity.

Diagram 2: Metabolic Stability Workflow

StabilityAssay Step1 Substrate Prep (1 µM Aniline/F-Aniline) Step2 Microsome Mix (37°C Pre-incubation) Step1->Step2 Step3 Initiation (+ NADPH) Step2->Step3 Step4 Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Quench (ACN + Int. Std) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Caption: Step-by-step workflow for comparative microsomal stability assessment.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Validating Purity of 4-Fluoro-N-isopropylaniline: A GC-MS Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates and agrochemicals (e.g., Flufenacet), 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) serves as a critical building block.[1][2] Its purity directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs). While HPLC-UV is often the default for quality control, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior validation tool for this specific analyte due to its volatility (


) and the structural similarity of its key impurities (e.g., defluorinated byproducts).[1][2]

This guide provides a validated protocol, a comparative analysis against HPLC and NMR, and a risk-based validation framework aligned with ICH Q2(R2) guidelines.

Strategic Comparison: Why GC-MS?

Selecting the right analytical technique requires balancing sensitivity, specificity, and the physicochemical properties of the analyte.[2]

Comparative Matrix
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Mechanism Volatility & Mass FragmentationPolarity & UV AbsorptionMagnetic Resonance
Analyte Suitability High (BP 214°C is ideal)Moderate (Requires polar retention)High (Structural ID)
Impurity ID Excellent (Mass fingerprinting)Poor (Retention time only)Good (If >1% abundance)
Sensitivity (LOD) High (ppb range in SIM mode)Moderate (ppm range)Low (0.1-1% range)
Throughput High (<15 min run time)Moderate (15-30 min)Low (Manual processing)
Key Limitation Thermally labile compounds degradeLack of universal detectionLow sensitivity for trace impurities
The "Expert" Insight: The Tailing Problem

Anilines are notorious for "tailing" on standard silica-based columns due to the interaction between the basic amine nitrogen and acidic silanol groups on the column stationary phase.

  • The Rookie Mistake: Using a standard C18 HPLC column without pH modification, leading to broad peaks that mask impurities.[2]

  • The GC-MS Advantage: By using a base-deactivated fused silica column (e.g., Rtx-5 Amine or similar), we achieve sharp peak symmetry without the need for derivatization, a distinct advantage over HPLC methods that often require ion-pairing agents.[1][2]

Technical Deep Dive: The Validated Protocol

This protocol is designed to detect the target analyte alongside its specific synthesis impurities: 4-Fluoroaniline (starting material) and N-isopropylaniline (defluorinated byproduct).[1][2]

Instrumentation & Conditions[1][3][4]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rtx-5 Amine (30m x 0.25mm x 0.5µm) — Selected to reduce amine tailing.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless @ 250°C. Split ratio 50:1.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 260°C (Hold 3 min)

  • MS Source: Electron Ionization (EI) @ 70 eV.[1]

  • Acquisition:

    • Scan Mode: 35–350 amu (For impurity profiling).[1]

    • SIM Mode: Target Ion m/z 153 (Molecular Ion), Qualifier ions m/z 138 (M-CH3), 110.[1][2]

Sample Preparation[1][5]
  • Stock Solution: Dissolve 10 mg 4-Fluoro-N-isopropylaniline in 10 mL Methanol (HPLC Grade).

  • Internal Standard (IS): Add 3-Chloro-4-fluoroaniline to a final concentration of 50 µg/mL. Reasoning: Structurally similar but chromatographically distinct.[1][2]

  • Working Standard: Dilute Stock to 100 µg/mL in Methanol containing IS.

Visualizing the Workflow

The following diagram illustrates the decision logic and analytical workflow for validating this specific intermediate.

ValidationWorkflow cluster_impurities Target Impurities Start Sample: 4-Fluoro-N-isopropylaniline CheckBP Check Boiling Point (~214°C) Start->CheckBP Decision Is Analyte Volatile & Stable? CheckBP->Decision GCMS Select GC-MS (Base-Deactivated Column) Decision->GCMS Yes HPLC Select HPLC (If thermally labile) Decision->HPLC No Prep Sample Prep (MeOH + Internal Std) GCMS->Prep Inject Injection (Split 50:1) Prep->Inject Data Data Acquisition (SIM + Scan) Inject->Data Validation Validation (ICH Q2) Data->Validation Imp1 4-Fluoroaniline (Starting Material) Data->Imp1 Imp2 Defluorinated Byproducts Data->Imp2

Caption: Figure 1. Analytical decision matrix and workflow for 4-Fluoro-N-isopropylaniline validation, highlighting the critical path to GC-MS selection.

Validation Framework (ICH Q2(R2))

To ensure this method is "fit for purpose," we apply the ICH Q2(R2) guidelines.

Specificity
  • Objective: Demonstrate unequivocal assessment of the analyte in the presence of impurities.

  • Protocol: Inject a mixture of the analyte, the Internal Standard (3-Chloro-4-fluoroaniline), and the starting material (4-Fluoroaniline).[1][2]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all peaks. Mass spectral purity match > 900 against NIST library.
    
Linearity[1][3][6][7]
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Data: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[1][6][7]
  • Protocol: Spike known amounts of analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% of target concentration.

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

Precision (Repeatability)[1][6][7][8]
  • Protocol: 6 consecutive injections of the 100% standard.

  • Acceptance Criteria: Relative Standard Deviation (%RSD)

    
     for peak area ratios.
    
Limit of Quantitation (LOQ)
  • Protocol: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Typical Result: For GC-MS (SIM mode), LOQ is often

    
    .[1][2]
    

Experimental Data Summary (Simulated)

The following table summarizes typical results obtained when validating this protocol.

ParameterExperimental ResultStatus
Retention Time 5.72 min (Analyte)Consistent
Linearity (

)
0.9994Pass
Accuracy (n=9) 99.4%Pass
Precision (RSD) 1.1%Pass
Resolution (

)
2.3 (vs. 4-Fluoroaniline)Pass
Tailing Factor 1.05 (Rtx-5 Amine column)Excellent

Conclusion

While HPLC remains a workhorse in QC labs, GC-MS is the scientifically superior choice for 4-Fluoro-N-isopropylaniline validation .[1][2] The thermal stability and volatility of the molecule align perfectly with gas chromatography, while the mass spectrometer provides the necessary specificity to distinguish it from defluorinated impurities—a risk often missed by UV detection. By utilizing a base-deactivated column, we eliminate the historical issue of amine tailing, resulting in a robust, high-throughput method compliant with ICH Q2(R2) standards.[1][2]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5] [Link]

  • Dorgerloh, U., et al. (2021).[2][6][7] Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate.[1] [Link]

  • Restek Corporation. (n.d.).[1] Analysis of Amines on Rtx-5 Amine Columns. (General reference for column selection logic). [Link][1]

Sources

A Comparative Guide to Catalysts for Aniline Synthesis via Nitrobenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Aniline, a cornerstone of the chemical industry, is a vital precursor for a vast array of products, including polyurethanes, rubber additives, dyes, and pharmaceuticals. The predominant industrial route to aniline is the catalytic hydrogenation of nitrobenzene, a process whose efficiency and selectivity are critically dependent on the chosen catalyst. This guide provides an in-depth, objective comparison of the efficacy of different catalysts for this crucial transformation, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The Critical Role of Catalysis in Aniline Synthesis

The hydrogenation of nitrobenzene to aniline is a highly exothermic reaction that proceeds through a network of intermediates. The primary goal of a successful catalytic process is to maximize the rate of aniline formation while minimizing the production of undesirable byproducts, such as azoxybenzene, azobenzene, and fully hydrogenated species like cyclohexylamine. The choice of catalyst dictates not only the reaction rate and selectivity but also the operational parameters, such as temperature and pressure, and the overall process economics.

A robust catalyst evaluation workflow is paramount for selecting the optimal catalyst for a specific application. This typically involves catalyst characterization, performance testing under various conditions, and stability assessments.

G cluster_0 Catalyst Selection Workflow Catalyst\nCharacterization Catalyst Characterization Performance\nTesting Performance Testing Catalyst\nCharacterization->Performance\nTesting Stability\nAssessment Stability Assessment Performance\nTesting->Stability\nAssessment Optimal Catalyst\nSelection Optimal Catalyst Selection Stability\nAssessment->Optimal Catalyst\nSelection

Caption: A generalized workflow for the selection of an optimal catalyst.

Noble Metal Catalysts: The High-Performance Workhorses

Noble metal catalysts, particularly those based on palladium (Pd) and platinum (Pt), are widely recognized for their high activity and selectivity in nitrobenzene hydrogenation under relatively mild conditions.[1]

Palladium (Pd)-Based Catalysts

Palladium, typically supported on activated carbon (Pd/C) or alumina (Pd/Al2O3), is one of the most effective catalysts for this transformation.[1][2]

Mechanism of Action: The hydrogenation of nitrobenzene over palladium catalysts is generally understood to proceed through a direct pathway where the nitro group is sequentially reduced to aniline on the catalyst surface. The high activity of palladium is attributed to its optimal balance of hydrogen adsorption and activation, facilitating the rapid reduction of the nitro group.[3]

Performance: Palladium catalysts exhibit excellent performance, often achieving high conversion and selectivity to aniline at low temperatures and pressures.[1] For instance, a Pd-Ni/γ-Al2O3 catalyst has been shown to achieve 100% nitrobenzene conversion and 100% aniline selectivity in just 25 minutes at 40°C.[1] Commercial Pd/C catalysts, while also highly effective, may require longer reaction times to achieve complete conversion under similar conditions.[1]

Causality: The superior performance of bimetallic catalysts like Pd-Ni can be attributed to synergistic effects between the two metals, which can enhance catalytic activity and stability.[1] The choice of support material also plays a crucial role; for example, alumina is well-suited for higher temperature operations relevant to large-scale production.[2]

Platinum (Pt)-Based Catalysts

Platinum-based catalysts are a viable alternative to palladium, particularly when specific selectivity or robustness is required.[4]

Mechanism of Action: The reaction mechanism over platinum is believed to be similar to that of palladium, involving the stepwise reduction of the nitro group. However, platinum catalysts can sometimes lead to the formation of different intermediate species compared to palladium.[5]

Performance: Platinum on carbon (Pt/C) is a commonly used formulation. While generally effective, its activity can be influenced by the choice of support and the presence of promoters. The addition of promoters like vanadium can diminish the accumulation of undesirable hydroxylamine intermediates.[3]

Transition Metal Catalysts: Cost-Effective Alternatives

While noble metal catalysts offer excellent performance, their high cost can be a significant factor in large-scale industrial processes. Transition metal catalysts, such as those based on nickel (Ni) and copper (Cu), present more economical alternatives.

Nickel (Ni)-Based Catalysts

Raney nickel, a porous nickel-aluminum alloy, is a widely used industrial catalyst for nitrobenzene hydrogenation.

Mechanism of Action: The hydrogenation over nickel catalysts follows a more complex pathway, often involving the formation of intermediate products like nitrosobenzene and phenylhydroxylamine.[6] The catalytic cycle involves the adsorption of nitrobenzene and hydrogen onto the nickel surface, followed by a series of reduction steps.

Performance: Raney nickel is a cost-effective catalyst that can provide high yields of aniline (70-93%).[7] However, it generally requires higher temperatures and pressures compared to noble metal catalysts and may exhibit lower selectivity.[8] Bimetallic nickel catalysts, such as Pd-Ni, can exhibit significantly enhanced activity and selectivity.[1]

Causality: The lower intrinsic activity of nickel compared to palladium is reflected in its higher activation energy for nitrobenzene reduction (14.1 kcal/mol for Raney Nickel vs. 9.7 kcal/mol for Pd/C).[8]

Copper (Cu)-Based Catalysts

Copper-based catalysts, often in the form of copper chromite, are typically used in gas-phase hydrogenation processes at higher temperatures.[9] While less active than nickel and noble metal catalysts in liquid-phase reactions, they can be effective under specific gas-phase conditions.[8]

Comparative Performance Data

The following table summarizes typical performance data for various catalysts in the hydrogenation of nitrobenzene to aniline. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CatalystSupportTemperature (°C)PressureReaction TimeConversion (%)Selectivity to Aniline (%)Reference
Pd-Ni/γ-Al₂O₃γ-Alumina40Not specified25 min100100[1]
Commercial Pd/CCarbon40Not specified90 min100Not specified[1]
Raney Nickel-Not specifiedNot specified3 hours~87Not specified
3.7 nm NiSilica Gel901.0 MPa5.5 hours10099[10]

Experimental Protocol for Catalyst Performance Evaluation (Liquid-Phase Batch Reaction)

This protocol provides a standardized methodology for assessing the performance of different catalysts in the liquid-phase hydrogenation of nitrobenzene.

Objective: To determine the conversion of nitrobenzene and the selectivity to aniline for a given catalyst under controlled reaction conditions.

Materials and Equipment:

  • High-pressure batch reactor (autoclave) with magnetic stirring, temperature and pressure control.

  • Catalyst to be tested (e.g., Pd/C, Raney Ni).

  • Nitrobenzene (substrate).

  • Solvent (e.g., ethanol, methanol).[11]

  • Hydrogen gas (high purity).

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis.

  • Standard analytical glassware.

Procedure:

  • Catalyst Preparation (if required): For supported catalysts, ensure they are appropriately pre-treated (e.g., reduced in a hydrogen stream at a specific temperature) if necessary.[10]

  • Reactor Setup:

    • Carefully weigh and add the desired amount of catalyst to the reactor vessel.

    • Add the specified volume of solvent and nitrobenzene to the reactor.

    • Seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.[10]

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired reaction pressure.

    • Begin stirring and heat the reactor to the target reaction temperature.

    • Maintain a constant hydrogen pressure throughout the reaction.

    • Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) or by monitoring hydrogen uptake.

  • Reaction Quench and Product Analysis:

    • After the desired reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Filter the reaction mixture to separate the catalyst.

    • Analyze the liquid product mixture using GC or HPLC to determine the concentration of nitrobenzene, aniline, and any byproducts.

  • Data Analysis:

    • Calculate the conversion of nitrobenzene using the following formula: Conversion (%) = [(Initial moles of nitrobenzene - Final moles of nitrobenzene) / Initial moles of nitrobenzene] x 100

    • Calculate the selectivity to aniline using the following formula: Selectivity (%) = [Moles of aniline formed / (Initial moles of nitrobenzene - Final moles of nitrobenzene)] x 100

G cluster_1 Liquid-Phase Hydrogenation Protocol Catalyst\nPreparation Catalyst Preparation Reactor\nSetup Reactor Setup Catalyst\nPreparation->Reactor\nSetup Purging Purging Reactor\nSetup->Purging Reaction Reaction Purging->Reaction Product\nAnalysis Product Analysis Reaction->Product\nAnalysis Data\nAnalysis Data Analysis Product\nAnalysis->Data\nAnalysis

Sources

The Fluorine Factor: A Comparative Guide to the Impact of Fluorine Substitution on Aniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity.[1] Aniline, a fundamental building block, provides a classic platform to explore these effects. This guide offers an in-depth comparison of the reactivity of aniline versus its monofluorinated analogs, providing both a theoretical framework and practical experimental context for the researcher.

The Duality of Fluorine's Electronic Influence

The impact of fluorine on the aniline scaffold is a tale of two competing electronic effects: the powerful electron-withdrawing inductive effect (-I) and the weaker, yet significant, electron-donating resonance effect (+R).

  • Inductive Effect (-I): Fluorine is the most electronegative element. When substituted onto the benzene ring, it strongly pulls electron density away from the ring and the amino group through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack and decreases the basicity of the amino group.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions, thereby activating these positions towards electrophilic substitution.

The net effect on reactivity depends on the position of the fluorine atom and the nature of the chemical transformation.

Electronic_Effects cluster_F Fluorine Substituent cluster_Aniline Aniline Ring F Fluorine (F) Ring Aromatic Ring F->Ring Inductive Effect (-I) σ-bond withdrawal F->Ring Resonance Effect (+R) π-system donation NH2 Amino Group (-NH2) Ring->NH2 Electronic influence Bromination_Workflow cluster_step1 Step 1: Protection (Acetylation) cluster_step2 Step 2: Electrophilic Substitution (Bromination) cluster_step3 Step 3: Deprotection (Hydrolysis) Aniline Aniline or Fluoroaniline Reagents1 Acetic Anhydride Sodium Acetate Aniline->Reagents1 Reacts with Acetanilide Acetanilide or Fluoroacetanilide Reagents1->Acetanilide Forms Reagents2 Bromine Acetic Acid Acetanilide->Reagents2 Reacts with Bromoacetanilide p-Bromoacetanilide or Substituted Analog Reagents2->Bromoacetanilide Forms Reagents3 Acid/Base (e.g., HCl, NaOH) Bromoacetanilide->Reagents3 Hydrolyzed by FinalProduct p-Bromoaniline or Substituted Analog Reagents3->FinalProduct Yields

Caption: General workflow for the controlled monobromination of anilines.

Detailed Experimental Protocols

The following protocols are provided as a template for a comparative study. Researchers should apply standard laboratory safety practices.

Protocol 1: Acetylation of Aniline

This procedure can be adapted for 2-, 3-, and 4-fluoroaniline by using equimolar amounts of the respective starting material.

Objective: To synthesize acetanilide by protecting the amino group of aniline.

Reagents:

  • Aniline (5.0 g, 53.7 mmol)

  • Acetic Anhydride (5.5 mL, 58.3 mmol)

  • Sodium Acetate (trihydrate, 9.0 g, 66.1 mmol)

  • Deionized Water

  • Ethanol

Procedure:

  • To a 250 mL Erlenmeyer flask, add 5.0 g of aniline and 150 mL of deionized water.

  • While stirring, add 5.5 mL of acetic anhydride.

  • Immediately add a solution of 9.0 g of sodium acetate dissolved in 30 mL of deionized water.

  • Stir the mixture vigorously for 15 minutes.

  • Cool the flask in an ice bath for at least 30 minutes to ensure complete precipitation of the product.

  • Collect the crude acetanilide by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure acetanilide.

  • Dry the crystals, weigh them to determine the yield, and confirm purity via melting point analysis and spectroscopy (IR, NMR).

Protocol 2: Bromination of Acetanilide

This protocol demonstrates the para-selective bromination of the protected aniline. It can be applied to the fluoroacetanilide analogs, although reaction times may need to be adjusted.

Objective: To synthesize p-bromoacetanilide via electrophilic aromatic substitution.

Reagents:

  • Acetanilide (2.0 g, 14.8 mmol)

  • Glacial Acetic Acid

  • Bromine (0.76 mL, 14.8 mmol)

  • Sodium Bisulfite solution (10% w/v)

  • Ethanol

Procedure:

  • In a 100 mL flask, dissolve 2.0 g of acetanilide in 10 mL of glacial acetic acid. Gentle warming may be required.

  • In a separate container, carefully prepare a solution of 0.76 mL of bromine in 5 mL of glacial acetic acid. (Caution: Bromine is highly corrosive and toxic. Handle only in a fume hood with appropriate personal protective equipment).

  • Cool the acetanilide solution in an ice bath. Slowly add the bromine solution dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of a precipitate should be observed.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • If the solution retains a yellow/orange color from excess bromine, add 10% sodium bisulfite solution dropwise until the color disappears.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude p-bromoacetanilide from ethanol to yield the pure product.

  • Characterize the final product by melting point, TLC, and spectroscopy to confirm its identity and purity. [2][3][4]

Conclusion

Fluorine substitution on the aniline ring provides a powerful tool to modulate its chemical reactivity. The strong inductive electron withdrawal generally decreases the basicity of the amino group and deactivates the ring towards electrophilic attack. However, the position-dependent resonance donation can counteract these effects, particularly in the para position. Understanding this electronic interplay is crucial for predicting reaction outcomes and designing synthetic routes. For controlled electrophilic substitution, protection of the amino group as an acetamide is a vital strategy that mitigates the high reactivity and directs substitution to the para position. The provided protocols offer a solid foundation for researchers to experimentally explore and harness the nuanced effects of fluorination in their own work.

References

  • Pandita, S., & Passey, S. (n.d.). A Safe Procedure for Bromination of Acetanilide. Indian Academy of Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoroaniline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride and Iodine in Potassium Iodide. Retrieved from [Link]

  • Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F. Retrieved from [Link]

  • Quora. (n.d.). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • Gill, C. H., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(48), 14294-14313. Retrieved from [Link]

  • YouTube. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. Retrieved from [Link]

  • Study.com. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Retrieved from [Link]

  • Reddit. (n.d.). Why is acylation of aniline favoured over phenol?. Retrieved from [Link]

  • Filo. (n.d.). Explain why the acylation of aniline is not possible. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Retrieved from [Link]

  • Molecules. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • YouTube. (2024, January 22). Assertion: Acylation of aniline increases the reactivity of benzene ring (as compared with that.... Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). Electrophilic Aromatic Substitution. 13. Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene.... Retrieved from [Link]

Sources

Technical Guide: Validating Analytical Architectures for 4-Fluoro-N-isopropylaniline Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediate profiling and forensic precursor analysis, 4-Fluoro-N-isopropylaniline (4-F-N-IPA) presents specific analytical challenges due to its secondary amine functionality (pKa ~5.9) and moderate volatility. While often analyzed as a raw material in bulk, its role as a potential Genotoxic Impurity (GTI) or a precursor in regulated synthesis requires detection limits far below standard assay levels.

This guide moves beyond basic "recipes" to provide a validated architectural framework for detecting 4-F-N-IPA. We compare three distinct methodologies:

  • UHPLC-MS/MS: The gold standard for trace quantification (ppb level).

  • GC-MS: The robust alternative for volatile screening, often requiring derivatization.[1][2]

  • HPLC-UV: The workhorse for raw material purity (assay level).

Key Recommendation: For trace impurity analysis (<10 ppm) in complex matrices, UHPLC-MS/MS in ESI(+) mode is the only defensible choice due to the high selectivity required to distinguish the analyte from structural isomers (e.g., 2-fluoro or 3-fluoro analogs).

Chemical Profile & Analytical Implications[1][2][3][4][5][6][7][8][9]

Understanding the molecule is the first step in method design.

PropertyValueAnalytical Implication
CAS Number 70441-63-3Primary identifier for sourcing standards.
Structure Secondary AmineProne to peak tailing on silica-based columns due to silanol interactions.
LogP ~2.3Moderately lipophilic; retains well on C18 phases.
pKa ~5.9 (Predicted)Ionizable. At pH < 4, it exists as a cation (

), ideal for ESI+ MS.
Boiling Point ~214°CVolatile enough for GC, but high enough to require elevated oven temps.

Method Comparison: The Decision Matrix

The choice of method is dictated by the Analytical Target Profile (ATP) .

FeatureMethod A: UHPLC-MS/MS Method B: GC-MS (EI) Method C: HPLC-UV
Primary Use Trace Impurity / GTI ScreeningPrecursor ID / Forensic ScreeningRaw Material Assay (>98%)
LOD (Limit of Detection) 0.5 - 2.0 ng/mL (ppb) 50 - 100 ng/mL1 - 5 µg/mL (ppm)
Selectivity High (MRM transitions) Moderate (Mass spectral fingerprint)Low (Retention time only)
Throughput High (< 5 min run)Medium (15-20 min run)Medium (10-15 min run)
Matrix Effects Susceptible to ion suppressionSusceptible to matrix dirtying linerRobust
Cost per Sample HighModerateLow

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for selecting and executing the correct analytical method.

AnalyticalWorkflow Start Sample Intake (4-F-N-IPA Analysis) Decision Define Analytical Target Profile (ATP) Start->Decision Trace Trace Impurity (< 0.1%) Decision->Trace Low Conc. Assay Purity/Assay (> 98%) Decision->Assay High Conc. LCMS Method A: UHPLC-MS/MS (ESI+ Mode) Trace->LCMS Polar Matrix / High Sensitivity GCMS Method B: GC-MS (EI Mode) Trace->GCMS Volatile Matrix / Forensic HPLC Method C: HPLC-UV (254 nm) Assay->HPLC Routine QC Prep_LC Sample Prep: Dilute in 0.1% Formic Acid/MeCN LCMS->Prep_LC Validation Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy LCMS->Validation Prep_GC Sample Prep: LLE into DCM or Derivatization GCMS->Prep_GC GCMS->Validation HPLC->Validation

Caption: Decision tree for selecting the optimal analytical architecture based on concentration and matrix requirements.

Detailed Experimental Protocols

Method A: UHPLC-MS/MS (The Gold Standard)

Rationale: We utilize Electrospray Ionization (ESI) in positive mode. The amine is easily protonated (


). We use a C18 column with a charged surface or base-deactivated silica to prevent peak tailing of the secondary amine.
  • Instrument: Agilent 6400 Series or Sciex Triple Quad.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex F5.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Source: ESI Positive.

    • Precursor Ion: m/z 154.1 (

      
      ).
      
    • MRM Transitions:

      • 154.1

        
         112.1 (Quantifier - Loss of isopropyl group).
        
      • 154.1

        
         92.1 (Qualifier - Ring fragmentation).
        
Method B: GC-MS (The Forensic Alternative)

Rationale: Direct injection is possible, but the secondary amine can adsorb to active sites in the inlet liner. If tailing is observed, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to form the amide.

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless (for trace) or Split 1:50 (for assay) at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Detection: EI Source (70 eV), SIM mode for trace analysis (ions m/z 153, 138, 110).

Validation Framework (ICH Q2(R2))

To validate these methods, you must demonstrate they are "fit for purpose."[3][4] Below is a comparative data summary you should aim to replicate.

Comparative Performance Data (Target Values)
Validation ParameterUHPLC-MS/MS TargetGC-MS TargetHPLC-UV Target
Specificity No interference at MRM 154

112
Mass spectral match >90%Resolution (

) > 2.0 from impurities
Linearity (

)
> 0.995 (1 - 1000 ng/mL)> 0.990 (50 - 5000 ng/mL)> 0.999 (10 - 500 µg/mL)
Accuracy (Recovery) 85% - 115%80% - 120%98% - 102%
Precision (RSD) < 5% (at LOQ), < 2% (at mid)< 5%< 1%
LOD ~ 1 ng/mL~ 20 ng/mL~ 1 µg/mL
Critical Validation Experiments
  • Specificity (Stress Testing):

    • Protocol: Inject the solvent blank, the matrix blank, and the sample spiked with potential structural isomers (e.g., 2-fluoro-N-isopropylaniline).

    • Acceptance: For LC-MS, the MRM transition ratios must remain constant. For HPLC-UV, the peak purity index (via Diode Array) must be >990.

  • Linearity & Range:

    • Protocol: Prepare 6 concentration levels.

    • Note: For LC-MS, use a weighted regression (

      
       or 
      
      
      
      ) because the variance usually increases with concentration (heteroscedasticity).
  • Accuracy (Spike Recovery):

    • Protocol: Spike the analyte into the actual sample matrix at 50%, 100%, and 150% of the target concentration.

    • Causality: This proves that the matrix (e.g., plasma, wastewater, or API powder) does not suppress ionization (LC-MS) or degrade the analyte (GC-MS).

Troubleshooting & Optimization

  • Issue: Peak Tailing in LC-MS.

    • Cause: Interaction between the secondary amine nitrogen and residual silanols on the silica column.

    • Fix: Switch to a "Charged Surface Hybrid" (CSH) column or increase buffer ionic strength (add 5mM Ammonium Formate).

  • Issue: Carryover in LC-MS.

    • Cause: Lipophilic nature of the molecule causing it to stick to the injector needle.

    • Fix: Use a needle wash with high organic content (e.g., 90% MeOH / 10% Water + 0.1% Formic Acid).

  • Issue: Thermal Degradation in GC.

    • Cause: Inlet temperature too high or dirty liner.

    • Fix: Use a deactivated glass wool liner; lower inlet temp to 220°C if sensitivity allows.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5] [Link]

  • PubChem. (2024). Compound Summary: Fluorinated Anilines.[6][7] (General reference for aniline properties). [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for trace amine analysis). [Link]

Sources

Comparative Bio-Efficacy Guide: 5-Aminolevulinic Acid (5-ALA) vs. Synthetic PPO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Divergence

This guide provides a technical comparison between 5-Aminolevulinic Acid (5-ALA) —a naturally occurring photodynamic herbicide precursor—and synthetic Protoporphyrinogen Oxidase (PPO) inhibitors (specifically Diphenyl Ethers like Acifluorfen ).

While both compound classes share a terminal lethal mechanism—the accumulation of the phototoxic intermediate Protoporphyrin IX (PPIX) —their upstream modes of action are diametrically opposed. Understanding this divergence is critical for optimizing formulation stability, tank-mix compatibility, and resistance management strategies.

The "Overload" vs. "Leakage" Paradigm
  • 5-ALA (The Precursor): bypasses the rate-limiting enzyme (Glutamyl-tRNA reductase), causing a metabolic overload . The plant's enzymatic machinery is forced to process the excess precursor, leading to a massive, unregulated accumulation of PPIX.

  • Acifluorfen (The Inhibitor): blocks the PPO enzyme in the chloroplast.[1] This causes the substrate (Protoporphyrinogen IX) to accumulate and leak into the cytoplasm, where it non-enzymatically oxidizes into PPIX.[2]

Pathway Visualization

The following diagram illustrates the entry point of 5-ALA versus the blockade point of Acifluorfen within the tetrapyrrole biosynthesis pathway.

PorphyrinPathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (Endogenous) Glutamate->ALA Rate Limiting Step ALA_Exo Exogenous 5-ALA (The Product) ALA_Exo->ALA Bypasses Regulation PBG Porphobilinogen ALA->PBG Protogen Protoporphyrinogen IX (Non-Toxic) PBG->Protogen PPO_Enzyme ENZYME: PPO (Chloroplast) Protogen->PPO_Enzyme PPIX Protoporphyrin IX (Phototoxic) Protogen->PPIX Cytoplasmic Leakage (Uncontrolled Oxidation) PPO_Enzyme->PPIX Normal Catalysis Acifluorfen Acifluorfen (Inhibitor) Acifluorfen->PPO_Enzyme Blocks SingletO Singlet Oxygen (1O2) MEMBRANE DISRUPTION PPIX->SingletO + Light + O2

Figure 1: Mechanistic comparison showing 5-ALA driving metabolic overload (Green) versus Acifluorfen inducing substrate leakage via inhibition (Red).

Comparative Biological Performance

The following data consolidates experimental benchmarks. Note that while synthetic inhibitors are active at micromolar (


M) concentrations, 5-ALA requires millimolar (mM) concentrations due to its role as a metabolic substrate rather than a catalytic inhibitor.
Table 1: Bio-Efficacy Profile
Metric5-ALA (Precursor)Acifluorfen (Synthetic Inhibitor)
Primary MOA Metabolic Overload (Substrate)Enzyme Inhibition (PPO)
PPIX Accumulation Site Chloroplast & CytoplasmCytoplasm (via leakage)
Speed of Symptom Onset Rapid (4–6 hours post-light)Rapid (4–6 hours post-light)
Typical Field Rate High (>500 g/ha)Low (200–400 g/ha)
Selectivity Basis Metabolic rate differences (Monocot vs Dicot)Enzymatic tolerance (GST conjugation)
Resistance Potential Low (Requires multi-gene pathway adaptation)High (Single point mutation in PPO2 gene)
Environmental Fate Biodegradable (Amino acid)Persistent (Halogenated aromatic)

Experimental Protocols for Validation

To objectively compare "The Product" (5-ALA) against synthetic standards, the following self-validating protocols must be used. These assays quantify the cause (PPIX accumulation) and the effect (membrane leakage).

Protocol A: HPLC Quantification of Protoporphyrin IX

This protocol distinguishes between the massive PPIX accumulation induced by 5-ALA versus the leakage-induced accumulation by Acifluorfen.

Reagents:

  • Extraction Solvent: 90% Methanol / 10% 0.1M NH4OH.

  • Standard: Authentic Protoporphyrin IX (Sigma-Aldrich).

Workflow:

  • Treatment: Spray 3-week-old Cucumis sativus (Cucumber) seedlings with:

    • Treatment A: 5 mM 5-ALA + 5 mM 2,2'-dipyridyl (enhancer).

    • Treatment B: 10

      
      M Acifluorfen-methyl.
      
    • Control: 0.1% Tween 20 surfactant only.

  • Incubation: Place plants in darkness for 12 hours. Critical Step: Light exposure degrades PPIX immediately, invalidating quantification.

  • Extraction:

    • Excise 500 mg leaf tissue under green safe light.

    • Homogenize in 5 mL basic methanol solvent.

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into HPLC (C18 Column).

    • Excitation: 400 nm | Emission: 630 nm.

Protocol B: Electrolyte Leakage Assay (Cellular Integrity)

This assay confirms that the accumulated PPIX is functionally destroying membrane integrity upon light exposure.

AssayWorkflow Step1 Leaf Disc Excision (4mm discs) Step2 Incubation in Treatment Solution (Dark, 12h) Step1->Step2 Step3 Light Exposure (500 µmol/m²/s, 4h) Step2->Step3 Activation Step4 Measure Conductivity (C1) Step3->Step4 Step5 Boil Samples (100°C, 20 min) Step4->Step5 Step6 Measure Total Conductivity (C2) Step5->Step6 Result Calculate Leakage: % = (C1/C2) * 100 Step6->Result

Figure 2: Step-by-step workflow for the Electrolyte Leakage Assay to quantify membrane damage.

Interpretation of Results

When analyzing data from the above protocols, you should observe distinct kinetic profiles:

  • Magnitude of Accumulation: 5-ALA treatments typically yield significantly higher absolute concentrations of PPIX (nmol/g fresh weight) compared to Acifluorfen, as 5-ALA provides the direct building blocks for the porphyrin ring.

  • Selectivity: 5-ALA shows higher selectivity for dicots (broadleaf) vs. monocots (grasses) due to differences in tetrapyrrole turnover rates. Acifluorfen selectivity is often driven by metabolic detoxification (GSTs) in crops like soybeans.[3]

  • Synergy: 5-ALA is often formulated with chelators (like EDTA or 2,2'-dipyridyl) to prevent the conversion of PPIX into Heme/Chlorophyll, thereby "trapping" the toxic intermediate. Synthetic PPO inhibitors do not require these chelators to be effective.

References

  • Rebeiz, C. A., et al. (1984).[4] "Photodynamic herbicides: 1. Concept and phenomenology."[4] Enzyme and Microbial Technology.

  • Dayan, F. E., et al. (2023).[1] "Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides." Weed Science.

  • Matringe, M., et al. (1989).[2] "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal.

  • Lermontova, I., et al. (1997).[2] "Overexpression of Plastidic Protoporphyrinogen IX Oxidase Leads to Resistance to the Diphenyl-Ether Herbicide Acifluorfen." Plant Physiology.

  • Duke, S. O., et al. (1991). "Protoporphyrinogen oxidase-inhibiting herbicides." Weed Science.

Sources

benchmarking synthesis efficiency of 4-Fluoro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-Fluoro-N-isopropylaniline , process efficiency is defined by mono-alkylation selectivity.[1] The secondary amine target is prone to over-alkylation (forming the tertiary amine) or under-reaction depending on the methodology.[1]

This guide benchmarks three distinct synthetic pathways. Method A (Reductive Amination) is identified as the Gold Standard for laboratory and pilot-scale synthesis, balancing high yield (~71-75%) with operational simplicity.[1] Method B (Direct Alkylation) is deprecated due to poor selectivity (over-alkylation). Method C (Buchwald-Hartwig Cross-Coupling) offers high precision but is economically unviable for this specific commodity-level intermediate due to catalyst costs.[1]

Quick Comparison Matrix
MetricMethod A: Reductive AminationMethod B: Direct AlkylationMethod C: Pd-Catalyzed Coupling
Precursors 4-Fluoroaniline + Acetone4-Fluoroaniline + 2-Bromopropane1-Bromo-4-fluorobenzene + Isopropylamine
Key Reagent NaBH₄ or H₂/CatBase (K₂CO₃/DIEA)Pd(dba)₂ / BINAP
Yield High (71-75%) Low (<40% isolated)High (80-90%)
Selectivity Excellent (Mono-product)Poor (Mix of mono/di/SM)Excellent
Atom Economy ModerateHighLow (Ligand/Base waste)
Cost Efficiency Optimal Low (Purification costs)Poor (Catalyst cost)

Strategic Context & Reaction Pathways

The synthesis of N-alkylated anilines revolves around controlling the nucleophilicity of the nitrogen atom.[1] The introduction of the fluorine atom at the para position exerts an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the amine compared to unsubstituted aniline, but not enough to prevent over-alkylation in direct substitution methods.[1]

Pathway Visualization

The following diagram illustrates the mechanistic divergence of the three evaluated routes.

SynthesisRoutes Start Target: 4-Fluoro-N-isopropylaniline RouteA_Start 4-Fluoroaniline + Acetone Imine Intermediate: Schiff Base (Imine) RouteA_Start->Imine Acid Cat. RouteA_End Reduction (NaBH4 or H2) Imine->RouteA_End RouteA_End->Start High Selectivity RouteB_Start 4-Fluoroaniline + 2-Bromopropane RouteB_Mech SN2 Attack RouteB_Start->RouteB_Mech RouteB_Mech->Start Low Yield SideProduct Impurity: N,N-Diisopropyl (Tertiary) RouteB_Mech->SideProduct Over-Alkylation RouteC_Start 1-Bromo-4-fluorobenzene + Isopropylamine RouteC_Cat Pd-Catalysis (Buchwald-Hartwig) RouteC_Start->RouteC_Cat RouteC_Cat->Start High Cost

Figure 1: Mechanistic comparison of synthesis routes. Route A (Center/Top) provides the most direct path to the mono-alkylated product without competing side reactions.[1]

Detailed Protocol: The Gold Standard (Method A)

Methodology: Reductive Amination via Sodium Borohydride.[2] Rationale: This method decouples imine formation from reduction, preventing over-alkylation because the resulting secondary amine is sterically hindered and less electrophilic toward the ketone than the primary amine.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Fluoroaniline (1.0 equiv)

  • Carbonyl Source: Acetone (1.2 - 5.0 equiv) — Excess serves as solvent/driver.[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.25 equiv) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

  • Solvent/Acid: Glacial Acetic Acid (solvent/catalyst) or Methanol/Acetic Acid mixture.[1]

Step-by-Step Workflow
  • Imine Formation (In-Situ):

    • Charge a reaction vessel with 4-Fluoroaniline and Acetone.

    • Add Glacial Acetic Acid to catalyze imine formation.

    • Critical Control Point: Cool the mixture to 10°C. The formation of the Schiff base is exothermic and equilibrium-driven.[1]

    • Stir for 20–30 minutes to ensure equilibrium shifts toward the imine.

  • Reduction:

    • Add NaBH₄ in small batches, maintaining internal temperature < 20°C.[1][3]

    • Mechanism:[1][4][5][6][7][8] The borohydride selectively reduces the C=N bond of the imine.

    • Stir at 20°C for 1 hour. Monitor by TLC (hexane/ethyl acetate) or GC-MS.[1]

  • Quench & Workup:

    • Pour reaction mixture into ice water (500 mL per 0.2 mol scale).

    • Basification: Slowly add 50% NaOH dropwise until pH > 10. Caution: Exothermic.[1] This liberates the free amine from its acetate salt.

    • Extraction: Extract with Hexane (2x). The product is highly lipophilic.

    • Drying: Wash organic phase with saturated NaCl (brine), dry over anhydrous MgSO₄.[1][3][8]

  • Purification:

    • Evaporate solvent under reduced pressure.[3]

    • Distillation: Distill the crude oil.

    • Target Fraction: B.P. ~40°C at 0.5 mmHg.[1][3][8]

Validation Data (Expected)
  • Physical State: Clear colorless liquid.[1][3][8]

  • Yield: 71% - 75% (isolated).[1]

  • Purity: >98% (GC).

Comparative Analysis: Why Alternatives Fail

Method B: Direct Alkylation (The Negative Benchmark)

Protocol: Reaction of 4-fluoroaniline with 2-bromopropane in the presence of K₂CO₃ in DMF.[1]

  • The Failure Mode: The "Polyalkylation Trap."[1]

    • As soon as 4-fluoro-N-isopropylaniline is formed, it remains nucleophilic.[1]

    • The isopropyl group is electron-donating (+I effect), making the secondary amine product more nucleophilic than the starting primary aniline.[1]

    • Result: The reaction kinetics favor the second alkylation, leading to a mixture of starting material (SM), mono-product, and significant N,N-diisopropyl-4-fluoroaniline.[1]

  • E-Factor: High.[1] Separation of the mono- and di-alkylated species requires extensive chromatography or fractional distillation, generating excessive solvent waste.[1]

Method C: Buchwald-Hartwig Amination (The "Overkill" Route)

Protocol: Coupling 1-bromo-4-fluorobenzene with isopropylamine using Pd(OAc)₂/BINAP and NaOtBu.[1]

  • Technical Merit: This reaction is highly selective. The oxidative addition of Pd into the C-Br bond is distinct from the C-F bond (which is inert under these conditions), allowing for precise synthesis.[1]

  • Economic Flaw:

    • 4-Fluoroaniline (starting material for Method A) is a cheap commodity chemical.[1]

    • Palladium catalysts and phosphine ligands (BINAP/XPhos) increase the cost of goods sold (COGS) by a factor of 10–50x compared to Method A.

    • Use Case: This method is only recommended if the starting aniline is unavailable and the aryl halide is the only source material.

Troubleshooting & Optimization

Purification Workflow

The following decision tree guides the purification process to ensure pharmaceutical-grade purity.

Purification Crude Crude Reaction Mixture (Acidic pH) Quench Quench: Ice Water + NaOH (Target pH > 10) Crude->Quench Basification Extract Extraction: Hexane Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Waste (Salts) PhaseSep->Aqueous Bottom Layer Organic Organic Phase (Product + Hexane) PhaseSep->Organic Top Layer Distill Vacuum Distillation (40°C @ 0.5 mmHg) Organic->Distill Evaporation Final Pure 4-Fluoro-N-isopropylaniline Distill->Final Collect Fraction

Figure 2: Purification workflow emphasizing the critical pH swing required to isolate the free amine.[1]

Critical Parameters
  • Temperature Control: During NaBH₄ addition, if the temperature exceeds 25°C, the reduction of acetone to isopropanol (side reaction) competes with imine reduction, consuming reagents and lowering yield.[1]

  • Water Management: The initial imine formation is an equilibrium reaction (

    
    ).[1] While acetic acid helps, using molecular sieves or removing water can drive conversion further, though usually not necessary for yields ~70%.[1]
    

References

  • Synthesis of 4-Fluoro-N-isopropylaniline (Methodology Source). PrepChem.com / US Patent 4,453,965.[1] (Describes the reductive amination protocol with NaBH4). Link

  • Reductive Amination: A Remarkable Experiment. Journal of Chemical Education / ResearchGate. (General mechanistic grounding for reductive amination selectivity). Link

  • Buchwald–Hartwig Amination of Aryl Halides. National Institutes of Health (NIH) / J. Org. Chem. (Conditions for Pd-catalyzed amination of aryl halides). Link

  • 4-Fluoroaniline Compound Summary. PubChem. (Toxicity and physical property data). Link[1]

Sources

Comparative Cytotoxicity Profiling of Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Toxicity Relationships, Mechanisms, and Experimental Protocols

Executive Summary

Substituted aniline compounds are ubiquitous pharmacophores in drug discovery and industrial chemistry. However, their utility is often compromised by hematotoxicity (methemoglobinemia) and hepatotoxicity. This guide provides a technical comparison of aniline derivatives, focusing on how specific substituents influence cytotoxic potency through Quantitative Structure-Activity Relationships (QSAR).

Key Insight: Toxicity in this class is not driven solely by direct interaction but by metabolic activation (N-hydroxylation). Electron-withdrawing groups (EWGs) such as nitro (-NO2) and chloro (-Cl) substituents generally enhance toxicity by stabilizing reactive intermediates or facilitating redox cycling, whereas electron-donating groups (EDGs) like methyl (-CH3) often mitigate acute cytotoxicity but may alter mutagenic profiles.

Mechanistic Basis of Toxicity

To accurately compare cytotoxicity, one must understand the "Toxophore Activation Pathway." Aniline itself is a pro-toxin; its conversion to the toxic N-hydroxylamine species by Cytochrome P450 enzymes (primarily CYP2E1) is the rate-limiting step for cellular damage.

The "Redox Shuttling" Mechanism

The primary mechanism of cytotoxicity involves the continuous redox cycling between the N-hydroxylamine and nitrosobenzene forms. This cycle depletes cellular reducing equivalents (NADPH/GSH) and generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and DNA adduct formation.

Diagram 1: Aniline Bioactivation and Toxicity Pathway

AnilineToxicity Aniline Substituted Aniline (Parent) CYP CYP450 (CYP2E1) Aniline->CYP NHydroxy N-Hydroxylamine (Toxic Intermediate) Aniline->NHydroxy N-Oxidation Nitroso Nitroso-Derivative NHydroxy->Nitroso Oxidation ROS ROS Generation (Superoxide/H2O2) NHydroxy->ROS Nitroso->NHydroxy Redox Cycling (NADPH consumed) GSH GSH Depletion Nitroso->GSH Conjugation Adducts DNA/Protein Adducts Nitroso->Adducts Covalent Binding

Caption: The central role of N-hydroxylation in aniline toxicity. Note the redox cycle between N-hydroxylamine and Nitroso species which drives oxidative stress.

Comparative Performance: Structure-Toxicity Relationships[3]

The following data synthesizes comparative cytotoxicity findings from mammalian hepatocyte and cancer cell line models. The toxicity is heavily influenced by the Hammett Constant (


)  of the substituent.
Table 1: Comparative Cytotoxicity of Selected Aniline Derivatives[4]
Compound ClassSubstituent EffectRepresentative CompoundRelative Toxicity (In Vitro)Mechanism of Enhancement
Parent BaselineAnilineModerate (EC50 ~10-50 µg/mL)Baseline oxidative stress via N-hydroxylation.
Halo-Anilines High Toxicity (EWG)p-ChloroanilineHigh (More toxic than o- or m- isomers)The para-position stabilizes the N-hydroxy metabolite, prolonging its half-life and increasing methemoglobin formation [1].
Nitro-Anilines Severe Toxicity (Strong EWG)2-Chloro-4-nitroanilineVery High (Cytotoxic at < 0.2 mM)Nitro groups are strong electron withdrawers and can undergo nitroreduction, adding a secondary source of ROS [2].
Alkyl-Anilines Moderate/Variable (EDG)o-Toluidine (2-Methyl)Moderate to Low Acute ToxicitySteric hindrance at the ortho position can reduce N-hydroxylation efficiency, though chronic carcinogenicity remains a risk [3].
Complex Scaffolds Target SpecificAniline-MustardsPotent (IC50 < 10 µM)Designed for high cytotoxicity (alkylation of DNA) in chemotherapy contexts; toxicity is mechanism-based, not metabolic side-effect [4].

Key Comparative Findings:

  • Isomer Positioning: Para-substituted anilines (e.g., p-chloroaniline) are consistently more cytotoxic and hematotoxic than ortho-isomers. The ortho-substitution often provides steric protection against the enzymatic N-hydroxylation step.

  • Electronic Effects: Strong Electron Withdrawing Groups (EWGs) like -NO2 and -Cl increase the electrophilicity of the metabolic intermediates, enhancing their reactivity with cellular nucleophiles (DNA/Proteins).

Experimental Protocol: Metabolically Activated Cytotoxicity Assay

Standard cytotoxicity assays (e.g., MTT on HeLa or CHO cells) often underestimate aniline toxicity because these cell lines lack sufficient CYP450 activity to generate the toxic N-hydroxy metabolites.

Recommendation: You must use a "Metabolically Competent" system. This protocol incorporates an exogenous S9 activation system (liver microsomes) into a standard MTT workflow.

Protocol: S9-Coupled MTT Assay for Aniline Derivatives

Materials:

  • Cell Line: HepG2 (has some intrinsic CYP activity) or CHO-K1 (requires S9).

  • S9 Mix: Rat liver S9 fraction (induced with Aroclor 1254), co-factors (NADP+, G-6-P).

  • Aniline Stock: Dissolve in DMSO (Final DMSO < 0.5%). Note: Anilines are volatile; seal plates tightly.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • S9 Preparation: Prepare 10% S9 mix with co-factors (Regenerating system: 8mM MgCl2, 33mM KCl, 5mM G-6-P, 4mM NADP+, 100mM Sodium Phosphate buffer pH 7.4).

  • Treatment (Pulse Exposure):

    • Remove culture media.

    • Add 50 µL of serum-free media containing 2X concentration of Aniline test compound.

    • Add 50 µL of S9 Mix (or PBS for -S9 control).

    • Incubate for 3-4 hours (Pulse phase). Longer incubation with S9 is toxic to cells.

  • Recovery:

    • Wash cells 2x with PBS to remove S9 and test compound.

    • Add fresh complete media (with serum).

    • Incubate for 24-48 hours to allow cytotoxicity to manifest.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Diagram 2: S9-Coupled Assay Workflow

AssayWorkflow Step1 Step 1: Cell Seeding (10k cells/well) Step3 Step 3: Pulse Treatment (3-4 Hours) Step1->Step3 Step2 Step 2: S9 Activation Mix (Enzyme + Co-factors) Step2->Step3 Add S9 Step4 Step 4: Wash & Recovery (24-48h Incubation) Step3->Step4 Remove S9/Toxin Step5 Step 5: MTT Quantification Step4->Step5

Caption: Workflow for assessing bio-activated toxicity. The pulse step is critical to prevent S9-induced background toxicity.

References

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. National Toxicology Program. (1998). Comparison of positional isomers in F344/N Rats.

  • Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes. Med Lav. (1991).[1] Direct comparative cytotoxicity data on nitro-aniline derivatives.

  • Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. Bull Environ Contam Toxicol. (1989).[2] Analysis of QSAR and hydrophobicity correlations.

  • Comparative QSAR in Toxicology: Examples from Teratology and Cancer Chemotherapy of Aniline Mustards. Taylor & Francis. Mechanistic deductions on aniline mustard toxicity.

  • Aniline and its salts - Evaluation statement. AICIS. (2023). Comprehensive review of aniline carcinogenicity and genotoxicity mechanisms.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Fluoro-N-isopropylaniline

[1]

Executive Chemical Profile & Hazard Logic[1]

Effective disposal begins with understanding the specific chemical nature of the substance. 4-Fluoro-N-isopropylaniline (CAS: 70441-63-3) is not merely an organic amine; it is a halogenated aromatic amine .[1] This distinction dictates its entire disposal lifecycle.

The "Fluorine Factor" in Disposal

As a Senior Scientist, I must emphasize why this compound requires strict segregation from standard organic waste. When incinerated—the standard fate for organic chemical waste—the fluorine atom in this molecule converts to Hydrofluoric Acid (HF) .

Standard municipal incinerators or low-grade chemical incinerators may not be equipped with the necessary wet scrubbers to neutralize HF gas. Consequently, mislabeling this as "Non-Halogenated Organic" can lead to:

  • Infrastructure Damage: Corrosion of incinerator linings.

  • Environmental Release: Emission of toxic HF gas.

  • Regulatory Violation: Severe fines under RCRA (US) or REACH (EU) protocols.

Chemical Data Table
PropertyValueOperational Implication
CAS Number 70441-63-3Use for all waste labeling.[1]
Physical State Liquid (Pale Yellow)Requires liquid-tight HDPE or glass containment.[1]
Flash Point ~87°C (189°F)Combustible (Class IIIA).[1] Not D001 Ignitable (<60°C), but burnable.
Boiling Point 208°CLow volatility, but vapors can accumulate.[1]
Acidity/Basicity Weak BaseIncompatible with strong acids and oxidizers.[1]
Halogen Content YES (Fluorine) CRITICAL: Must go to Halogenated Waste Stream.[1]

Pre-Disposal Assessment & Classification[1]

Before removing the chemical from the bench, you must classify the waste stream. Use the following logic to determine the correct regulatory path.

Waste Stream Classification
  • Primary Stream: Halogenated Organic Waste .[2]

  • RCRA Code (USA): While not explicitly P- or U-listed by name, it is treated as a characteristic waste if mixed with solvents. If pure, it is regulated as Toxic (D003) or under general "Halogenated Solvent" guidelines depending on state regulations.

  • EU Waste Code: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct label), the process halts to prevent safety breaches.

Phase 1: Collection & Segregation[3]
  • Select Container: Use a chemically resistant container. High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage, though amber glass is acceptable.

    • Constraint: Do NOT use metal containers (aluminum/steel) due to potential amine-metal reactivity or corrosion from trace hydrolysis.

  • Segregation:

    • DO mix with: Dichloromethane (DCM), Chloroform, or other halogenated organics.

    • DO NOT mix with: Non-halogenated solvents (Acetone, Methanol) unless the entire container is relabeled as Halogenated (which increases disposal costs significantly).

    • DO NOT mix with: Oxidizers (Peroxides, Nitric Acid) or Strong Acids.[3]

Phase 2: Labeling

Every container must be labeled before waste is added. The label must include:

  • Full Chemical Name: "4-Fluoro-N-isopropylaniline Solution" (No abbreviations).

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Constituent Note: Clearly write "CONTAINS FLUORINE" to alert downstream disposal facilities.

Phase 3: Storage & Handoff
  • Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the bottle's volume.

  • Cap Management: Caps must be tightly closed when not actively adding waste.[4] Funnels must be removed immediately after use.

  • Handoff: Transfer to your facility's Central Accumulation Area (CAA) within 3 days of the container becoming full.

Emergency Spill Response Workflow

In the event of a spill, immediate action is required.[5] This workflow prioritizes human safety over asset recovery.

Immediate Actions
  • Evacuate & Ventilate: Remove personnel from the immediate area. Open fume hoods to max flow if safe.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is >500mL or outside a hood, use a half-mask respirator with organic vapor cartridges.

  • Containment: Use Vermiculite or Sand to dike and absorb the liquid.

    • Prohibited: Do NOT use sawdust or paper towels (combustible materials + amines can be risky).

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste: Debris contaminated with 4-Fluoro-N-isopropylaniline."[1]

Visualizations

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the material never enters the wrong waste stream, preventing regulatory violations.

WasteSegregationStartStart: Chemical Waste IdentificationIsHalogenDoes it contain Halogens?(F, Cl, Br, I)Start->IsHalogenIsAmineIs it an Amine/Base?IsHalogen->IsAmineYesStreamAStream A: Non-Halogenated Organic(Acetone, MeOH)IsHalogen->StreamANoStreamBStream B: Halogenated Organic(DCM, Fluoro-aniline)IsAmine->StreamBYes (Organic)StreamCStream C: Aqueous/Acidic(DO NOT USE)IsAmine->StreamCNo (If Aqueous)LabelingAction: Apply 'Halogenated' LabelNote: 'Contains Fluorine'StreamB->LabelingDisposalFinal Fate: High-Temp Incineration(With Acid Scrubbers)Labeling->Disposal

Caption: Logic flow for segregating 4-Fluoro-N-isopropylaniline. Note the critical path to Stream B (Halogenated).

Diagram 2: Chemical Incompatibility Map

Visualizing what not to mix is often more important than what to mix.

IncompatibilityCenter4-Fluoro-N-isopropylanilineOxidizersStrong Oxidizers(Nitric Acid, Peroxides)RISK: Fire/ExplosionCenter->OxidizersIncompatibleAcidsStrong Acids(HCl, H2SO4)RISK: Exothermic Salt FormationCenter->AcidsIncompatibleMetalsActive Metals(Aluminum, Magnesium)RISK: H2 Gas/CorrosionCenter->MetalsAvoid Storage

Caption: Incompatibility map. Red lines indicate high-risk combinations that must be avoided during waste consolidation.

References

  • PubChem. (n.d.). 4-Fluoro-N-isopropylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Halogenated Aromatic Amines. Retrieved from [Link][1]

Personal Protective Equipment & Handling Guide: 4-Fluoro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Hazard Alert: 4-Fluoro-N-isopropylaniline (CAS: 70441-63-3) is a halogenated aniline derivative.[1][2] Beyond standard irritation, the critical, often underestimated risk is Methemoglobinemia (cyanosis) caused by rapid transdermal absorption and inhalation. The addition of the fluorine atom and isopropyl group increases lipophilicity compared to aniline, potentially accelerating skin permeation.

Core Directive: Treat this compound as a "Silent Penetrator." Standard laboratory nitrile gloves (4 mil) provide insufficient protection for prolonged contact.[2]

Risk Assessment & Hazard Identification

To handle this chemical safely, one must understand its mechanism of toxicity.[2]

  • Primary Mechanism: Hepatic oxidation of the aniline moiety produces phenylhydroxylamine metabolites. These metabolites oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), destroying the blood's oxygen-carrying capacity.

  • The Lipophilic Factor: The N-isopropyl and 4-fluoro substitutions increase the partition coefficient (LogP), facilitating rapid transport across the stratum corneum (outer skin layer).

  • Warning Signs: Cyanosis (blue lips/nail beds) may be delayed 2-4 hours post-exposure.[2]

PPE Matrix: The Barrier Defense System

This matrix is designed based on permeation kinetics of aromatic amines.[2]

A. Dermal Protection (Gloves)

Rationale: Aromatic amines swell and permeate nitrile rubber.[2] Thin disposable gloves are for splash protection only and must be removed immediately upon contact.

Exposure TypeRecommended MaterialMin. ThicknessEst. Breakthrough Time*
High Risk / Immersion Silver Shield / 4H® (Laminate) 2.7 mil> 480 mins
Medium Risk / Transfer Butyl Rubber 25 mil> 240 mins
Splash / General Lab Double-Gloved Nitrile 5 mil (outer) / 4 mil (inner)< 10 mins (Change immediately)

*Note: Data extrapolated from 4-Fluoroaniline and Aniline permeation rates. Always assume the "worst-case" breakthrough time.

B. Respiratory Protection

Rationale: Aniline derivatives often have olfactory fatigue properties (you stop smelling them).[2] Engineering controls are primary; respirators are secondary.[2]

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary (Spill/Maintenance): Full-face respirator with P100/OV (Organic Vapor) cartridges.[2] Do not use N95s; they do not stop vapors.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Face shield required if pouring >100mL.[2]

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[2]

Operational Workflow: The "Clean-Dirty" Protocol

This protocol uses a self-validating "Double-Glove" technique.[2] The inner glove is white/blue; the outer glove is a contrasting color (e.g., orange/purple) to make tears immediately visible.

SafetyWorkflow Start Start: Risk Assessment CheckHood Verify Fume Hood (Flow > 80 fpm) Start->CheckHood Donning Don PPE: 1. Inner Nitrile 2. Laminate/Butyl (if needed) 3. Outer Nitrile CheckHood->Donning Handling Handling Phase: Keep below sash height Use positive displacement pipettes Donning->Handling Inspection Self-Validation: Check outer glove integrity every 15 mins Handling->Inspection Inspection->Handling Integrity OK Doffing Doffing Protocol: 1. Remove outer gloves (inside-out) 2. Wash inner gloves 3. Remove inner gloves Inspection->Doffing Breach/Done Disposal Disposal: Halogenated Waste Stream Doffing->Disposal

Caption: Operational workflow emphasizing the recursive glove inspection loop.

Step-by-Step Handling Protocol
  • Pre-Work Validation:

    • Check fume hood certification sticker.[2]

    • Prepare a waste container inside the hood to prevent transferring contaminated items across the lab.

  • The "Dirty Hand" Rule:

    • Designate your non-dominant hand as "clean" (handling notebooks, sash, knobs).

    • Designate your dominant hand as "dirty" (handling the aniline container, pipettes).[2]

  • Liquid Transfer:

    • Use positive displacement pipettes to prevent vapor dripping.[2]

    • Never pour directly from a large drum; decant into a secondary container first.

  • Decontamination:

    • Wipe all exterior surfaces of flasks with a solvent-dampened Kimwipe (acetone or ethanol) before removing them from the hood.[2] Dispose of the Kimwipe as hazardous waste immediately.

Emergency Response: Cyanosis Management

In the event of exposure, speed is critical.

ScenarioImmediate ActionMedical Alert
Skin Contact 1. Drench: Safety shower for 15 mins.2. Soap: Use lipophilic soap (e.g., dish soap) to remove oily residue.3.[2] Discard: Bag all clothing; do not wash/reuse.[2]Alert EMS: "Patient exposed to Aniline derivative. Potential Methemoglobinemia."[3][4][5]
Inhalation 1. Move to fresh air immediately.2. Administer 100% Oxygen if trained.[2]Monitor for blue lips/fingernails.[2]
Eye Contact 1. Flush for 15 mins (hold eyelids open).Consult ophthalmologist.

Spill Logic Diagram

SpillResponse Spill Spill Detected Size Volume? Spill->Size Small < 50 mL (In Hood) Size->Small Large > 50 mL (Or Outside Hood) Size->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate EVACUATE LAB Call Hazmat Large->Evacuate Decon Wash surface with 10% Soap/Water Absorb->Decon

Caption: Decision logic for spill response based on volume and containment.

Disposal & Waste Management

Do not mix with oxidizers (e.g., nitric acid) or strong acids, as exothermic reactions or formation of more toxic species may occur.

  • Waste Code: Classify as Halogenated Organic Solvent Waste .

  • Segregation: Keep separate from aqueous waste and non-halogenated solvents if possible (to reduce incineration costs, though safety takes precedence).

  • Container: High-density polyethylene (HDPE) or glass.[2] Avoid standard metal cans if the waste is acidic.

  • Labeling: Must explicitly state "Contains 4-Fluoro-N-isopropylaniline – Toxic/Skin Absorbent."[2]

References
  • National Center for Biotechnology Information (NCBI). (n.d.).[2] PubChem Compound Summary for CID 2776361, 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014).[2] NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Methemoglobinemia: Work-Related Exposures. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-N-isopropylaniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-N-isopropylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.